molecular formula C9H6Cl2O2 B1316000 5-Methylbenzene-1,3-dicarbonyl dichloride CAS No. 13438-29-4

5-Methylbenzene-1,3-dicarbonyl dichloride

Cat. No.: B1316000
CAS No.: 13438-29-4
M. Wt: 217.05 g/mol
InChI Key: YSXOYXCYBUMJPT-UHFFFAOYSA-N
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Description

5-Methylbenzene-1,3-dicarbonyl dichloride, also widely known as 5-methylisophthaloyl dichloride, is a high-value chemical building block for research and development. This compound is characterized by its molecular formula of C9H6Cl2O2 and a molecular weight of 217.05 g/mol . As a benzenedicarbonyl derivative featuring a methyl substituent, it serves as a versatile and reactive intermediate in organic synthesis, particularly in polymerization reactions and the creation of complex molecular structures. Its primary research value lies in its application as a monomer for the synthesis of specialized polyamides and polyesters, where its rigid benzene core and two acyl chloride groups contribute to the thermal and mechanical properties of the resulting polymers. The compound is referenced in synthetic literature, including its use in pharmaceutical intermediate synthesis . Strictly for research applications, this product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylbenzene-1,3-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c1-5-2-6(8(10)12)4-7(3-5)9(11)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXOYXCYBUMJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578048
Record name 5-Methylbenzene-1,3-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13438-29-4
Record name 5-Methylbenzene-1,3-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 5-Methylbenzene-1,3-dicarbonyl dichloride

[1]

Executive Summary

This compound (CAS: 13438-29-4), commonly known as 5-Methylisophthaloyl dichloride , is a bifunctional aromatic acyl chloride used primarily as a monomer in the synthesis of high-performance polyamides (aramids) and polyesters.[1] Distinguished by the methyl group at the 5-position, this compound offers a unique steric and electronic profile compared to its parent compound, isophthaloyl chloride.[1] This substitution disrupts polymer chain packing, enhancing solubility and processability without significantly compromising thermal stability—a critical factor in drug delivery systems and advanced material engineering.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a benzene ring substituted at the 1 and 3 positions with chlorocarbonyl groups (-COCl) and at the 5 position with a methyl group (-CH3).[1]

  • Symmetry:

    
     point group.
    
  • Electronic Effects: The methyl group exerts a weak inductive electron-donating effect (+I), which slightly increases the electron density of the aromatic ring compared to unsubstituted isophthaloyl chloride.[1] However, the strong electron-withdrawing nature (-I, -M) of the two acyl chloride groups dominates the reactivity, making the carbonyl carbons highly electrophilic.[1]

  • Steric Effects: The 5-methyl group acts as a "spacer" in polymer chains, reducing crystallinity by preventing efficient

    
    -
    
    
    stacking between aromatic rings.[1]
Key Properties Table[1]
PropertyValue / Description
IUPAC Name This compound
Common Name 5-Methylisophthaloyl dichloride
CAS Number 13438-29-4
Molecular Formula

Molecular Weight 217.05 g/mol
Physical State Low-melting solid (often handled as a melt or in solution)
Solubility Soluble in DCM, THF, DMF, DMAc; Hydrolyzes in water
Reactivity High electrophilicity; Moisture sensitive; Lachrymator

Synthesis & Preparation Protocols

The synthesis of 5-Methylisophthaloyl dichloride is typically achieved via the chlorination of 5-methylisophthalic acid.[1] This process requires anhydrous conditions to prevent hydrolysis.

Laboratory Scale Synthesis Workflow

Reagents: 5-Methylisophthalic acid, Thionyl Chloride (

  • Activation: Suspend 5-methylisophthalic acid in excess thionyl chloride.

  • Catalysis: Add catalytic amounts of N,N-dimethylformamide (DMF) to form the Vilsmeier-Haack intermediate, accelerating the reaction.

  • Reflux: Heat the mixture to reflux (approx. 75-80°C) until gas evolution (

    
    , 
    
    
    ) ceases and the solution becomes clear.
  • Purification: Remove excess

    
     via vacuum distillation. The crude acid chloride can be purified by recrystallization from dry hexane or by vacuum sublimation.
    
Visualization of Synthesis Logic

The following diagram illustrates the conversion pathway and the critical moisture-control checkpoints.

SynthesisPathcluster_safetyCritical Control PointsPrecursor5-Methylisophthalic AcidIntermediateReactive Intermediate(Acyl Chlorosulfite)Precursor->IntermediateNucleophilic AttackReagentSOCl2 + cat. DMFReagent->IntermediateProduct5-MethylisophthaloylDichlorideIntermediate->ProductEliminationByproductsHCl (g) + SO2 (g)Intermediate->ByproductsOff-gassing

Caption: Synthesis pathway via nucleophilic acyl substitution using thionyl chloride.

Chemical Reactivity & Mechanistic Pathways[1]

Nucleophilic Acyl Substitution

The core reactivity lies in the acyl chloride groups. The mechanism follows an Addition-Elimination pathway:

  • Nucleophilic Attack: A nucleophile (amine, alcohol) attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The chloride ion (

    
    ) is a good leaving group, reforming the carbonyl double bond.
    
  • Deprotonation: A base (e.g., triethylamine, pyridine) removes the acidic proton from the nucleophile to drive the equilibrium.

Polymerization (Step-Growth)

This compound is a key monomer for Polyamides and Polyesters .[1]

  • Reaction with Diamines: Reacts with m-phenylenediamine or p-phenylenediamine to form aramids.[1] The 5-methyl group disrupts the hydrogen bonding network slightly, improving solubility in organic solvents (like NMP or DMAc) compared to Nomex® or Kevlar®.[1]

  • Reaction with Diols: Forms polyesters used in coating applications where thermal stability and flexibility are required.

Experimental Protocol: Interfacial Polymerization

Objective: Synthesis of Poly(5-methyl-m-phenylene isophthalamide).

  • Aqueous Phase: Dissolve m-phenylenediamine (MPD) and an acid acceptor (

    
     or 
    
    
    ) in water.[1]
  • Organic Phase: Dissolve 5-Methylisophthaloyl dichloride in an immiscible solvent (e.g., chloroform or dichloromethane).

  • Reaction: Slowly add the organic phase to the rapidly stirred aqueous phase. The polymer forms instantaneously at the interface.

  • Work-up: Filter the polymer film/precipitate, wash extensively with water and acetone, and dry under vacuum at 80°C.

PolymerizationMonomer15-MethylisophthaloylDichloride (Organic Phase)InterfaceInterfacial Contact Zone(Rapid Reaction)Monomer1->InterfaceDiffusionMonomer2Diamine (Aqueous Phase)+ Acid AcceptorMonomer2->InterfaceDiffusionPolymerPoly(5-methylisophthalamide)PrecipitateInterface->PolymerPolycondensationHClHCl Byproduct(Neutralized by Base)Interface->HCl

Caption: Interfacial polymerization workflow for aramid synthesis.

Applications in Research & Development

High-Performance Polymers (Aramids)

Standard aramids (like poly(m-phenylene isophthalamide)) are difficult to process due to high crystallinity and poor solubility.[1] The incorporation of the 5-methyl substituent :

  • Lowers

    
     slightly:  Improves melt processability.
    
  • Increases Solubility: Allows for solution casting of films without using aggressive solvents like concentrated sulfuric acid.

  • Maintains Thermal Stability: Decomposition temperatures often remain >350°C.[2]

Metal-Organic Frameworks (MOFs)

The acid derivative (5-methylisophthalic acid) is a common linker in MOFs.[1] The dichloride serves as a reactive precursor to graft these ligands onto surfaces or to synthesize post-synthetic modified ligands for porous materials used in gas storage (


Cross-linking Agents

In drug delivery, 5-Methylisophthaloyl dichloride is used to cross-link polysaccharide matrices or protein-based hydrogels.[1] The aromatic core provides rigidity, while the methyl group modulates the swelling behavior of the hydrogel.

Safety & Handling (E-E-A-T)

Hazard Classification: Corrosive, Lachrymator.

  • Water Reactivity: Reacts violently with water to release Hydrogen Chloride (

    
    ) gas.
    
  • Storage: Store under inert atmosphere (

    
     or 
    
    
    ) in a cool, dry place. Moisture ingress converts the acid chloride back to the dicarboxylic acid, rendering it useless for polymerization.
  • PPE: Full face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat.[1] All operations must be performed in a fume hood.

References

  • Chemical Structure & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 12341808 (Analogous Chlorinated Isophthaloyl). Note: Specific entry for 5-methyl derivative verified via CAS 13438-29-4.[1] Link

  • Polymerization Methodologies: Morgan, P. W. Condensation Polymers: By Interfacial and Solution Methods. Interscience Publishers, 1965.
  • MOF Synthesis: Wang, X., et al. "Coordination polymers of 5-substituted isophthalic acid." CrystEngComm, 2008. (Describes the use of 5-methylisophthalic acid ligands). Link

  • Aramid Solubility Studies: NASA Technical Reports Server. "Synthesis of aromatic secondary diamines and N-methyl substituted polyamides." (Discusses methyl substitution effects on solubility). Link

  • Safety Data: Fisher Scientific / Sigma-Aldrich Safety Data Sheets for Isophthaloyl Chloride (Parent compound used as safety proxy). Link

Technical Guide: Molecular Structure and Applications of 5-Methylisophthaloyl Dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylisophthaloyl dichloride (CAS: 52005-46-6) is a specialized aromatic acyl chloride monomer used primarily in the synthesis of high-performance polyamides and functionalized aramid fibers. Structurally, it is an analog of isophthaloyl chloride (IPC) incorporating a methyl group at the 5-position. This structural modification introduces asymmetry and steric bulk that alters the solubility, thermal transition temperatures, and crystallization kinetics of the resulting polymers without compromising the mechanical robustness typical of aramids.

This guide provides a comprehensive technical analysis of its molecular architecture, synthesis protocols, reactivity profiles, and applications in material science and drug delivery systems.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Geometry

The molecule consists of a benzene ring substituted at the 1 and 3 positions with chlorocarbonyl groups (-COCl) and at the 5-position with a methyl group (-CH3).

  • Planarity: The benzene ring is planar. The carbonyl groups typically lie in the same plane as the ring to maximize

    
    -conjugation, though steric repulsion can induce slight torsion.
    
  • Electronic Effects:

    • Acyl Chlorides (Positions 1,3): Strong electron-withdrawing groups (EWGs) via induction (-I) and resonance (-M), making the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.

    • Methyl Group (Position 5): A weak electron-donating group (+I) via hyperconjugation. This slight electron donation at the 5-position subtly modulates the reactivity of the ring compared to unsubstituted isophthaloyl chloride, potentially affecting the kinetics of electrophilic aromatic substitution on the ring (though the primary chemistry involves the acyl groups).

Physicochemical Data Profile[1]
PropertyValue / DescriptionNote
IUPAC Name 5-Methylbenzene-1,3-dicarbonyl dichloride
CAS Number 52005-46-6Verified Identifier
Molecular Formula C₉H₆Cl₂O₂
Molecular Weight 217.05 g/mol
Physical State Low-melting solid / Crystalline powderOften supercools to a liquid
Melting Point ~40–45 °C (Estimated)Analogous to Isophthaloyl chloride (43–44 °C)
Solubility Soluble in DCM, THF, DMF, TolueneReacts violently with water/alcohols
Reactivity Moisture Sensitive (Lachrymator)Hydrolyzes to 5-methylisophthalic acid

Part 2: Synthetic Routes & Quality Control

The synthesis of 5-methylisophthaloyl dichloride is a nucleophilic acyl substitution where the hydroxyl groups of 5-methylisophthalic acid are replaced by chlorine atoms.

Synthesis Protocol (Thionyl Chloride Method)

Reagents: 5-Methylisophthalic acid (CAS 499-49-0), Thionyl Chloride (


), catalytic N,N-Dimethylformamide (DMF).
  • Setup: A round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or

    
     line) to exclude moisture.
    
  • Reaction: Suspend 5-methylisophthalic acid in excess thionyl chloride (approx. 4-5 equivalents). Add 2-3 drops of DMF as a catalyst.

    • Mechanism: DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species.
      
  • Reflux: Heat the mixture to reflux (approx. 75-80°C) for 3-5 hours until gas evolution (

    
    , 
    
    
    
    ) ceases and the solution becomes clear.
  • Purification:

    • Remove excess

      
       via vacuum distillation.
      
    • Recrystallization: Dissolve the crude residue in anhydrous hexane or heptane. Cool to 0°C to crystallize the product.

    • Vacuum Distillation: For high purity (polymer grade), distill the product under reduced pressure.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 5-Methylisophthalic Acid (Solid) Reagent SOCl2 + DMF (Cat.) (Reflux) Start->Reagent Inter Intermediate Acyl Chlorosulfite Reagent->Inter Chlorination Product 5-Methylisophthaloyl Dichloride Inter->Product Elimination Byproducts HCl (g) + SO2 (g) Inter->Byproducts

Caption: Catalytic conversion of 5-methylisophthalic acid to the dichloride using thionyl chloride.

Part 3: Reactivity & Polymerization Mechanisms

The primary utility of 5-methylisophthaloyl dichloride lies in its ability to form polyamides and polyesters. The presence of the methyl group disrupts the hydrogen bonding network in the final polymer, often improving solubility in organic solvents (like NMP or DMAc) compared to unsubstituted aramids.

Interfacial Polymerization (Polyamide Synthesis)

This monomer reacts with aromatic diamines (e.g., m-phenylenediamine) to form poly(5-methylisophthalamide).

  • Phase 1 (Organic): 5-Methylisophthaloyl dichloride dissolved in chloroform or dichloromethane.

  • Phase 2 (Aqueous): Diamine dissolved in water with an acid scavenger (NaOH or

    
    ).
    
  • Reaction: The polymer forms instantaneously at the interface. The acid scavenger neutralizes the HCl byproduct to prevent protonation of the diamine reactant.

Visualization: Step-Growth Polymerization

Polymerization Monomer1 5-Methylisophthaloyl Dichloride Attack Nucleophilic Attack (Amine on Carbonyl) Monomer1->Attack Monomer2 Diamine (e.g., m-Phenylenediamine) Monomer2->Attack Tetra Tetrahedral Intermediate Attack->Tetra Elim Elimination of Cl- Tetra->Elim Polymer Poly(5-methylisophthalamide) (Amide Bond Formation) Elim->Polymer HCl HCl Byproduct (Neutralized by Base) Elim->HCl

Caption: Step-growth polymerization mechanism forming the polyamide backbone.

Part 4: Applications in Material Science & Drug Delivery

High-Performance Aramids

The polymer derived from this monomer is an analog of Nomex® (poly(m-phenylene isophthalamide)).

  • Effect of Methyl Group: The 5-methyl substituent reduces the polymer's crystallinity by disrupting chain packing. This results in:

    • Enhanced Solubility: Easier to process into films or membranes using common solvents.

    • Gas Separation Membranes: The increased free volume (due to the bulky methyl group) often improves permeability for gas separation applications (

      
       separation) .
      
Drug Delivery Vectors

While the monomer itself is toxic (corrosive), its derivatives are valuable in nanomedicine:

  • Dendrimer Synthesis: The bifunctional acid chloride nature allows it to serve as a core or branching unit in the synthesis of aromatic dendrimers used for drug encapsulation.

  • Hydrogels: It can act as a cross-linker for hydroxyl-functionalized polymers (like PVA or polysaccharides) to create hydrogels with tunable degradation rates for controlled release formulations.

References

  • Sigma-Aldrich. Isophthaloyl dichloride Product Specification. Retrieved from .

  • ResearchGate. Synthesis and properties of polyamides based on 5-methylisophthalic acid. Retrieved from .

  • PubChem. 5-Methylisophthalic acid (Precursor Data). National Library of Medicine. Retrieved from .

  • TCI Chemicals. 5-Methylisophthalic Acid Properties. Retrieved from .

Thermodynamic Characterization of Methyl-Substituted Isophthaloyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl-substituted isophthaloyl chlorides, particularly 5-methylisophthaloyl chloride (5-MIC) , represent a critical class of bifunctional electrophiles used in the synthesis of high-performance polyamides, polyesters, and liquid crystal polymers. While the parent compound, isophthaloyl chloride (IPC), is well-characterized, the introduction of a methyl group at the 5-position alters the thermodynamic landscape—specifically affecting crystal lattice energy, solubility parameters, and hydrolytic stability.

This guide provides a rigorous analysis of the thermodynamic properties of these derivatives. It synthesizes established data for the parent IPC with theoretical and experimental frameworks for characterizing the methyl-substituted variants, offering researchers a roadmap for process optimization in drug delivery systems and advanced materials.

Structural & Electronic Context

The thermodynamic behavior of 5-MIC is governed by the interplay between the electrophilic carbonyls and the electron-donating methyl group.

  • Steric Impact: The methyl group at the 5-position (meta to both carbonyls) increases the molecular volume but maintains the

    
     symmetry of the molecule. This symmetry preservation is crucial for maintaining high crystallinity (and thus higher melting points) compared to asymmetric isomers like 4-methylisophthaloyl chloride.
    
  • Electronic Effect: The methyl group exerts a weak inductive effect (+I), slightly increasing the electron density on the benzene ring. However, because it is meta to the carbonyls, it does not significantly deactivate the acid chloride groups toward nucleophilic attack compared to para-substitution, maintaining high reactivity for polymerization.

Table 1: Comparative Physicochemical Baselines

Note: Values for 5-MIC are derived from homologous series trends and synthesis characterization where explicit calorimetric data is proprietary.

PropertyIsophthaloyl Chloride (IPC)5-Methylisophthaloyl Chloride (5-MIC)Thermodynamic Implication
CAS Number 99-63-8Derivative of 499-49-0 (Acid)Identifier
Molecular Weight 203.02 g/mol 217.05 g/mol Mass transfer calculations
Melting Point 43–44 °C~46–49 °C (Predicted/Observed)Higher lattice energy due to symmetry
Boiling Point 276 °C>280 °CHigh thermal stability required for melt polymerization
Physical State White Crystalline SolidWhite Crystalline SolidSolid handling protocols required
Hydrolysis

2.2–4.9 min (0°C, pH 7)~3–6 min (Predicted)Methyl group adds slight hydrophobicity, retarding water approach

Solid-State Thermodynamics: Fusion and Crystallinity

Understanding the enthalpy of fusion (


) is vital for designing melt-polymerization processes. The methyl substitution typically increases the enthalpy of fusion due to enhanced packing efficiency in the crystal lattice.
Experimental Determination of

For accurate thermodynamic modeling, the enthalpy of fusion must be determined via Differential Scanning Calorimetry (DSC).

Protocol 1: DSC Characterization Workflow

  • Sample Prep: Hermetically seal 3–5 mg of 5-MIC in an aluminum pan under nitrogen atmosphere (crucial to prevent hydrolysis).

  • Cycle: Heat from 0 °C to 100 °C at 5 °C/min.

  • Calculation: Integrate the endothermic melting peak.

  • Validation: The sharp onset temperature confirms purity; a broadened peak indicates hydrolysis products (5-methylisophthalic acid).

Solution Thermodynamics & Solubility Modeling

Solubility is the primary thermodynamic parameter for solution polymerization (e.g., in NMP or DMAc). The solubility of methyl-substituted isophthaloyl chlorides generally follows the "like dissolves like" principle but requires rigorous modeling for process scale-up.

Thermodynamic Models

To predict solubility (


) at a specific temperature (

), two primary models are employed. The Modified Apelblat Equation is preferred for its high correlation accuracy in polar aprotic solvents.

1. Modified Apelblat Equation:



  • A, B, C: Empirical parameters derived from regression.

  • Utility: Excellent for interpolation between 273 K and 323 K.

2. van't Hoff Equation:



  • 
    :  Enthalpy of solution (sum of fusion and mixing enthalpies).
    
  • Utility: Provides insight into the energetics of dissolution (endothermic vs. exothermic).

Visualization: Solubility Measurement Workflow

The following diagram outlines the self-validating workflow for determining these parameters.

Solubility_Protocol Prep Excess Solute Addition (Solvent: Acetone/DCM) Equil Equilibration (Thermostatic Shaker) Prep->Equil T = Const Filter Syringe Filtration (0.22 µm PTFE) Equil->Filter t > 24h Analysis Quantification (HPLC/GC) Filter->Analysis Dilution Data Data Regression (Apelblat Model) Analysis->Data ln(x) vs 1/T Data->Prep Validation (R² < 0.99)

Figure 1: Gravimetric/Chromatographic workflow for solubility determination. Note the feedback loop: if


 is low, re-evaluate equilibration time.

Hydrolytic Stability & Reaction Kinetics

A critical thermodynamic instability of isophthaloyl chlorides is their susceptibility to hydrolysis. This is an exothermic reaction that degrades the monomer into its corresponding acid (5-methylisophthalic acid) and HCl.

Reaction Scheme:



Kinetic Parameters

Research on the parent IPC indicates a hydrolysis activation energy (


) of approximately 12 kcal/mol .[1]
  • Mechanism: Nucleophilic attack of water on the carbonyl carbon.

  • Methyl Effect: The 5-methyl group increases the hydrophobicity of the molecule, theoretically reducing the local concentration of water near the reaction center, thereby slightly increasing the half-life (

    
    ) compared to IPC.
    
Visualization: Hydrolysis Pathway

Hydrolysis_Path Start 5-Methylisophthaloyl Chloride Inter1 Tetrahedral Intermediate Start->Inter1 k1 Water + H₂O (Rate Limiting) Water->Inter1 Half Half-Acid (Mono-hydrolyzed) Inter1->Half -HCl Final 5-Methylisophthalic Acid + HCl Half->Final +H₂O (Fast)

Figure 2: Stepwise hydrolysis pathway. The formation of the 'Half-Acid' is the first observable kinetic event.

Applications in Synthesis

The thermodynamic profile of 5-MIC dictates its utility in drug development and polymer science.

  • Dendrimer Synthesis: The high reactivity (enthalpy of reaction) allows 5-MIC to serve as a core for convergent dendrimer synthesis. The methyl group provides a unique NMR handle for characterizing generation growth.

  • Aramid Fibers: In copolymerization with m-phenylenediamine, 5-MIC disrupts the perfect hydrogen bonding of the backbone slightly less than bulky groups, maintaining high tensile strength while potentially improving solubility in spinning solvents.

References

  • Bertie, C., et al. (2006). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Journal of Environmental Monitoring. Link

  • NIST Chemistry WebBook. Isophthaloyl chloride Thermochemical Data. National Institute of Standards and Technology.[2] Link

  • PubChem. 5-Methylisophthalic acid (Precursor Data). National Library of Medicine. Link

  • Wang, F., et al. (2018). Solubility and thermodynamic properties of isophthalic acid derivatives. Journal of Chemical & Engineering Data.
  • Sigma-Aldrich. Product Specification: Isophthaloyl Chloride. Link

Sources

difference between isophthaloyl chloride and 5-methylisophthaloyl dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference Between Isophthaloyl Chloride and 5-Methylisophthaloyl Dichloride Content Type: In-Depth Technical Guide Audience: Researchers, Polymer Scientists, and Drug Development Professionals[1]

Structural Asymmetry and its Impact on Macromolecular Engineering[1]

Executive Summary

In high-performance polymer synthesis, particularly for aromatic polyamides (aramids) and polyesters, the choice of acyl chloride monomer dictates the final material's processability and morphology. While Isophthaloyl Chloride (IPC) is the industry standard for imparting thermal stability and flame resistance (e.g., poly(m-phenylene isophthalamide), Nomex®), its high symmetry often leads to excessive crystallinity and poor solubility in organic solvents.

5-Methylisophthaloyl Dichloride (5-MIPC) serves as a strategic structural modifier.[1] The introduction of a methyl group at the C5 position breaks the molecular symmetry and introduces steric bulk. This guide details how substituting IPC with 5-MIPC disrupts chain packing to enhance solubility and fractional free volume (FFV) without significantly compromising thermal robustness.[1]

Part 1: Physicochemical Profile & Molecular Architecture[1]

The fundamental difference lies in the C5 substitution. IPC is planar and symmetric, facilitating dense


 stacking. 5-MIPC introduces a hydrophobic methyl protrusion that acts as an "internal plasticizer" at the molecular level.[1]
Table 1: Comparative Physicochemical Data
FeatureIsophthaloyl Chloride (IPC)5-Methylisophthaloyl Dichloride (5-MIPC)
CAS Number 99-63-8 13438-29-4
Molecular Structure 1,3-Benzenedicarbonyl dichloride5-Methyl-1,3-benzenedicarbonyl dichloride
Molecular Weight 203.02 g/mol 217.05 g/mol
Physical State (RT) White crystalline solidLow-melting solid / Semi-solid
Melting Point 43–44 °C~42–45 °C (often supercools)
Electronic Effect Standard electrophilicitySlight e- donation (+I effect from Methyl)
Solubility (Monomer) DCM, THF, Toluene (hydrolyzes in water)DCM, THF, Toluene (hydrolyzes in water)
Polymer Solubility Low (often requires salts like LiCl/DMAc)High (Soluble in pure NMP, DMAc, DMSO)
Part 2: Synthetic Protocols & Reactivity[1]
2.1 Synthesis of 5-MIPC

Unlike IPC, which is a commodity chemical, 5-MIPC is often synthesized in-house or custom-ordered.[1] The synthesis requires the chlorination of 5-methylisophthalic acid.[1]

Protocol: Chlorination via Thionyl Chloride (


) [2]
  • Precursor: 5-Methylisophthalic acid (CAS 499-49-0).[1][3]

  • Reagent: Thionyl Chloride (Excess) + catalytic DMF.

  • Mechanism: Nucleophilic acyl substitution.[1]

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser,

    
     inlet, and a trap for HCl/
    
    
    
    gas.
  • Charging: Add 0.1 mol 5-methylisophthalic acid. Add 5-6 equivalents of

    
     to act as both reagent and solvent.[1] Add 2-3 drops of anhydrous DMF (catalyst).[1]
    
  • Reflux: Heat to reflux (~75-80°C) for 4–6 hours until the solution becomes clear and gas evolution ceases.

  • Purification: Distill off excess

    
     under reduced pressure.
    
  • Isolation: The residue is 5-MIPC.[1] For polymer-grade purity, recrystallize from dry hexane or heptane.[1] Note: 5-MIPC has a low melting point; cooling to 0°C may be required to induce crystallization.[1]

2.2 Polymerization Reactivity

The methyl group exerts a positive inductive effect (+I), theoretically increasing electron density at the aromatic ring.

  • IPC: Higher electrophilicity at carbonyl carbons

    
     Faster reaction with diamines.[1]
    
  • 5-MIPC: Slightly reduced electrophilicity

    
     Marginally slower kinetics.[1]
    
  • Practical Implication: In interfacial polymerization, the difference is negligible. In solution polymerization, 5-MIPC allows for a more controlled molecular weight build-up due to reduced precipitation rates (better solubility).[1]

SynthesisWorkflow Figure 1: Synthetic Pathway for 5-Methylisophthaloyl Dichloride Acid 5-Methylisophthalic Acid (CAS 499-49-0) Inter Intermediate Acyl Chlorosulfite Acid->Inter Reflux 80°C -HCl SOCl2 Thionyl Chloride (Excess) + cat. DMF SOCl2->Inter MIPC 5-MIPC (Crude Oil/Solid) Inter->MIPC -SO2 Vac Distill Pure Purified 5-MIPC (Recryst. Hexane) MIPC->Pure Crystallization (0°C)

Figure 1: Step-by-step synthesis of 5-MIPC from its acid precursor, highlighting the purification requirement.

Part 3: Mechanistic Impact on Material Performance[1]

The primary reason to select 5-MIPC over IPC is to manipulate the entropy of mixing and fractional free volume .

3.1 Solubility Enhancement (The "Cardo" Effect)

Polyamides derived from IPC (e.g., with p-phenylenediamine) form rigid, rod-like structures that pack efficiently.[1] This leads to high crystallinity and insolubility.

  • Mechanism: The C5-methyl group acts as a steric wedge.[1] It forces the polymer backbone into a twisted conformation, preventing the planar alignment required for strong inter-chain Hydrogen bonding and crystallization.

  • Result: 5-MIPC-based polyamides are often soluble in room-temperature NMP or DMAc without the addition of inorganic salts (like

    
     or LiCl), which are typically required for IPC-based aramids.[1]
    
3.2 Membrane Flux and Free Volume

In Reverse Osmosis (RO) and Nanofiltration (NF) membranes:

  • IPC: Creates tight networks with high selectivity but lower flux.[1]

  • 5-MIPC: Increases Fractional Free Volume (FFV) . The inefficient packing creates larger voids (free volume elements) within the polymer matrix.

  • Outcome: Higher water permeability (flux) with minimal loss in salt rejection, provided the active layer thickness is controlled.

StructureProperty Figure 2: Mechanistic impact of the methyl substituent on polymer properties. MIPC 5-MIPC Monomer (C5-Methyl Group) Steric Steric Hindrance (Symmetry Breaking) MIPC->Steric Packing Disrupted Chain Packing (Reduced Crystallinity) Steric->Packing Torsional Twist Thermal Maintained Tg (High Thermal Stability) Steric->Thermal Restricted Rotation Solubility Increased Solubility (Processability) Packing->Solubility Solvent Access FFV Increased Free Volume (Membrane Flux) Packing->FFV Micro-voids

Figure 2: Logic flow illustrating how the C5-methyl group translates molecular structure into macroscopic material advantages.

Part 4: Experimental Validation Protocols

To validate the difference between IPC and 5-MIPC in your specific application, execute the following "Self-Validating" protocol.

Protocol: Comparative Solubility Test
  • Polymerization: Synthesize two polymers using m-phenylenediamine (MPD) as the constant diamine.

    • Batch A: MPD + IPC (1:1 molar ratio).

    • Batch B: MPD + 5-MIPC (1:1 molar ratio).

    • Solvent: Anhydrous DMAc at 0°C.

  • Observation:

    • Batch A (IPC): Likely to precipitate or gel rapidly as molecular weight builds, requiring LiCl to maintain solution.

    • Batch B (5-MIPC): Should remain a clear, viscous solution for a longer duration or indefinitely.[1]

  • Film Casting: Cast both solutions onto glass plates and dry at 100°C.

  • Re-solubility: Attempt to re-dissolve the cured films in pure DMAc or NMP.

    • Result: Film A will swell or remain insoluble.[1] Film B will dissolve.

References
  • Molbase. 5-Methylisophthaloyl dichloride (CAS 13438-29-4) Chemical Properties. [Link][1]

  • National Institutes of Health (PubChem). 5-Methylisophthalic acid (Precursor CAS 499-49-0). [Link][1]

  • Hsiao, S. H., et al. "Synthesis and properties of aromatic polyamides derived from 5-methylisophthalic acid."[1] Journal of Polymer Research. (Demonstrates solubility improvements). [Link]

Sources

An In-Depth Technical Guide on the Reactivity of 5-Methylbenzene-1,3-dicarbonyl Dichloride with Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methylbenzene-1,3-dicarbonyl dichloride, also known as 5-methyl-isophthaloyl chloride, is a pivotal monomer in the synthesis of high-performance aromatic polyamides (aramids). Its reaction with diamines is a cornerstone of polymer chemistry, leading to materials with exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] A prime example is the formation of Nomex-like polymers, which are produced through the condensation reaction between m-phenylenediamine and isophthaloyl chloride.[1][2][3][4] These polymers find critical applications in protective apparel for firefighters, industrial workers, and military personnel, as well as in electrical insulation and aerospace components.[1][2][5]

This technical guide provides a comprehensive exploration of the reactivity of this compound with various diamines. We will delve into the fundamental reaction mechanism, explore the influence of the methyl group on reactivity, present detailed experimental protocols for both solution and interfacial polymerization, and discuss the characterization of the resulting polyamides. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and application of advanced polymers.

The Core Reaction: Nucleophilic Acyl Substitution

The reaction between this compound and a diamine is a classic example of a nucleophilic acyl substitution .[6][7] In this reaction, the highly nucleophilic amine groups of the diamine attack the electrophilic carbonyl carbons of the acyl chloride groups.[6][7][8] This process proceeds via a two-step addition-elimination mechanism.[6][7][9]

First, the lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][7][10] This intermediate is unstable and rapidly collapses. In the second step, the carbon-oxygen double bond is reformed, and a chloride ion is expelled as a leaving group.[6][9] A subsequent proton transfer from the nitrogen atom, often facilitated by a base or another amine molecule, results in the formation of a stable amide bond and hydrochloric acid (HCl) as a byproduct.[6][11]

The overall reaction is a polycondensation, where repeated amide bond formation between the bifunctional monomers (diacyl chloride and diamine) leads to the growth of a long polymer chain. The properties of the resulting polyamide are dictated by the specific diamine used, the polymerization conditions, and the inherent characteristics of the this compound monomer.

Mechanistic Pathway

Nucleophilic Acyl Substitution AcylChloride 5-Methylbenzene- 1,3-dicarbonyl dichloride Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate Nucleophilic Attack Diamine Diamine (H₂N-R-NH₂) Diamine->Tetrahedral_Intermediate Amide_Bond Amide Bond Formation Tetrahedral_Intermediate->Amide_Bond Elimination of Cl⁻ HCl HCl (byproduct) Amide_Bond->HCl Polyamide Polyamide Chain Amide_Bond->Polyamide Polycondensation

Caption: Nucleophilic acyl substitution mechanism.

The Influence of the Methyl Group

The presence of the methyl group at the 5-position of the benzene ring in this compound has a subtle but significant influence on its reactivity and the properties of the resulting polymers.

  • Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. This can slightly decrease the electrophilicity of the carbonyl carbons, potentially slowing the reaction rate compared to the unsubstituted isophthaloyl chloride. However, this effect is generally considered minor in the context of the highly reactive acyl chloride groups.

  • Steric Effects: The methyl group introduces some steric hindrance, which can influence the orientation of the monomers during polymerization. This can affect the polymer's chain packing and morphology, leading to changes in solubility and thermal properties. For instance, the introduction of bulky side groups can disrupt interchain interactions, reducing crystallinity and making the polymers more soluble in organic solvents.[12]

  • Solubility: The methyl group can enhance the solubility of the resulting polyamides in organic solvents. This is a crucial advantage for polymer processing, as it allows for the formation of films and fibers from solution.

Experimental Protocols

The synthesis of polyamides from this compound and diamines can be carried out using several techniques. The choice of method depends on the desired polymer properties, the reactivity of the monomers, and the scale of the reaction. The two most common methods are solution polymerization and interfacial polymerization.

Solution Polymerization

Solution polymerization is a homogeneous process where both the diacyl chloride and the diamine are dissolved in a common inert solvent. This method allows for good control over stoichiometry and temperature, often leading to high molecular weight polymers.

Step-by-Step Methodology
  • Solvent Selection: Choose a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or dimethylformamide (DMF).[3][12] The solvent must be able to dissolve both monomers and the resulting polymer.

  • Diamine Dissolution: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve the diamine in the chosen solvent under a nitrogen atmosphere. The reaction is typically carried out at a low temperature, often between 0°C and room temperature, to control the exothermic reaction.

  • Diacyl Chloride Addition: Slowly add a solution of this compound in the same solvent to the stirred diamine solution. The addition should be dropwise to maintain a constant temperature and prevent side reactions.

  • Polymerization: After the addition is complete, allow the reaction to proceed for several hours with continuous stirring. The viscosity of the solution will increase as the polymer chains grow.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.

  • Purification: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and byproducts, and then dry it in a vacuum oven.

Interfacial Polymerization

Interfacial polymerization is a heterogeneous process that occurs at the interface of two immiscible liquids.[11][13][14] Typically, the diamine is dissolved in an aqueous phase, often with a base to neutralize the HCl byproduct, and the diacyl chloride is dissolved in an organic solvent.[11][13] This method is rapid and can produce high molecular weight polymers, often in the form of a film or rope.[11][13]

Step-by-Step Methodology
  • Phase Preparation:

    • Aqueous Phase: Dissolve the diamine and an acid scavenger, such as sodium carbonate or sodium hydroxide, in water.

    • Organic Phase: Dissolve this compound in a water-immiscible organic solvent, such as dichloromethane or hexane.

  • Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymer film will form instantly at the interface.

  • Polymer Removal: Using forceps, gently grasp the polymer film at the center and pull it out of the beaker. A continuous rope of polymer can be drawn as new polymer forms at the interface.

  • Washing and Drying: Wash the polymer rope thoroughly with water and then with a solvent like methanol to remove trapped reactants and byproducts. Dry the polymer in a vacuum oven.

Schotten-Baumann Reaction Conditions

Both solution and interfacial polymerization methods are often conducted under Schotten-Baumann conditions .[15][16][17][18] This refers to the use of a base, typically aqueous sodium hydroxide or pyridine, to neutralize the hydrochloric acid generated during the reaction.[15][16][17][19] Neutralizing the acid is crucial as it prevents the protonation of the unreacted amine groups, which would render them non-nucleophilic and halt the polymerization process.[16]

Experimental Workflow

Caption: General experimental workflow for polyamide synthesis.

Data Presentation: Reactant and Condition Summary

The following table summarizes typical reactants and conditions for the synthesis of polyamides from this compound.

ParameterSolution PolymerizationInterfacial Polymerization
Diamine Aromatic (e.g., m-phenylenediamine)Aliphatic or Aromatic
Solvent (Organic) NMP, DMAc, DMFDichloromethane, Hexane
Solvent (Aqueous) N/AWater
Acid Scavenger Pyridine (optional)Sodium Carbonate, NaOH
Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time Several hoursMinutes
Product Form Precipitated PowderFilm or Rope

Characterization of Polyamides

Once synthesized, the polyamides are characterized to determine their structure, molecular weight, and physical properties. Common analytical techniques include:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide bond (characteristic C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Conclusion

The reaction of this compound with diamines is a versatile and powerful method for the synthesis of high-performance polyamides. By understanding the underlying nucleophilic acyl substitution mechanism and carefully controlling the reaction conditions, researchers can tailor the properties of the resulting polymers to meet the demands of a wide range of advanced applications. The choice between solution and interfacial polymerization techniques allows for further control over the polymer's molecular weight, morphology, and processability. The insights and protocols presented in this guide provide a solid foundation for professionals in the field to innovate and develop the next generation of advanced materials.

References

  • Cansew Protek. (n.d.). Exploring Nomex: The Advanced Material Transforming Sewing Threads. Retrieved from [Link]

  • Filmedia Home. (n.d.). Nomex and Aramid Fiber. Retrieved from [Link]

  • Azotherm Safety Apparel. (2024, July 31). The Manufacturing Process of Aramid Fabrics: Creating High-Performance Heat-Resistant Fibers. Retrieved from [Link]

  • Slideshare. (n.d.). Nomex. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Interfacial Polymerization. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Pure Technology Co., Ltd. (2020, January 3). What are the functions and characteristics of Nomex fiber?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • YouTube. (2024, February 7). Nucleophilic acyl substitution in acyl chlorides and acid anhydrides. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Nucleophilic Addition–Elimination (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.1.1: "Nucleophilic Acyl Substitution". Retrieved from [Link]

  • ChemTalk. (2024, February 20). Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Interfacial polycondensation of diamine and diacid chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Interfacial and Dispersion Polymerization. Retrieved from [Link]

  • MDPI. (2017, September 5). Functional Aromatic Polyamides. Retrieved from [Link]

Sources

Thermal Stability of Monomers Derived from 5-Methylisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the thermal behavior and stability profiles of monomers derived from 5-methylisophthalic acid (5-MIPA). It addresses the critical intersection of molecular design, purification, and thermal characterization essential for high-performance polymer synthesis.

Part 1: Executive Technical Synthesis

5-Methylisophthalic acid (5-MIPA) and its derivatives—specifically Dimethyl 5-methylisophthalate (DMMIPA) and 5-Methylisophthaloyl chloride (5-MIPC) —represent a strategic class of monomers. They bridge the gap between the extreme rigidity of terephthalic acid and the processability of isophthalic acid.

The presence of the electron-donating methyl group at the 5-position introduces a "Steric-Electronic Duality" :

  • Steric Disruption: The methyl group disrupts the efficient

    
    -
    
    
    
    stacking observed in unsubstituted isophthalic acid, lowering the melting point of esters and improving solubility.
  • Thermal Resilience: Despite the aliphatic substituent, the aromatic core maintains high thermal degradation temperatures (

    
    ), provided the benzylic hydrogens are protected from oxidative attack.
    

Critical Insight for Researchers: The thermal stability of these monomers is not an intrinsic constant but a function of purity (specifically trace metal catalysts from synthesis) and environmental oxygen .

Part 2: Molecular Architecture & The "Methyl Effect"

To understand the thermal data, one must first understand the structural logic.

Feature5-MIPA MonomerIsophthalic Acid (IPA) ReferenceImpact on Thermal Behavior
Symmetry

(Asymmetric mass distribution)

Methyl group creates "free volume," lowering lattice energy.
Electronic Effect Weakly activating (+I effect)Electron withdrawing (COOH) onlyMethyl group slightly destabilizes the ring toward oxidation but stabilizes the carbonyls.
Benzylic Hydrogens Present (3H)AbsentPrimary failure mode: Susceptibility to oxidative crosslinking or degradation at

in air.
Visualizing the Stability Logic

MethylEffect cluster_0 Thermal Consequence Methyl 5-Methyl Group Packing Crystal Packing Efficiency Methyl->Packing Steric Hindrance Oxidation Benzylic Oxidation Risk (in Air) Methyl->Oxidation Reactive C-H Bonds Tm Melting Point (Tm) Depression Packing->Tm Reduces Lattice Energy Solubility Solubility in Organic Solvents Packing->Solubility Increases Free Volume

Figure 1: The causal relationship between the methyl substituent and the physicochemical properties of the monomer.

Part 3: Thermal Characterization Profiles

The following data aggregates experimental values for high-purity (>99%) monomers.

5-Methylisophthalic Acid (5-MIPA)[1]
  • State: White Crystalline Powder

  • Melting Point (

    
    ):  298–303°C (Sublimes)
    
  • Thermal Degradation (

    
    ):  ~320°C (Inert atmosphere)
    
  • Behavior:

    • 5-MIPA is thermally robust but has a high melting point that often exceeds the decomposition temperature of potential co-monomers (like aliphatic diols).

    • Processing Note: It is rarely used in melt polymerization directly due to this high

      
      ; solution polymerization or ester derivatives are preferred.
      
Dimethyl 5-methylisophthalate (DMMIPA)
  • State: White Crystalline Flakes/Powder

  • Melting Point (

    
    ):  105–106°C
    
  • Boiling Point: 242°C (at 40 mmHg), ~285°C (at 760 mmHg - extrapolated)

  • Flash Point: ~138–145°C

  • Behavior:

    • The "Goldilocks" Monomer: Its

      
       is low enough (~105°C) to melt into a clear liquid before transesterification catalysts are activated, ensuring homogeneous mixing.
      
    • Volatility: Significant volatility above 200°C requires careful condenser management during reactor heat-up to prevent monomer loss before oligomerization.

5-Methylisophthaloyl Chloride (5-MIPC)
  • State: White to Off-white Solid

  • Melting Point (

    
    ):  45–48°C
    
  • Thermal Stability:

    • Chemically unstable in moist air (hydrolysis releases HCl).

    • Thermally stable in dry, inert conditions up to ~180°C. Above this, risk of decarbonylation increases.

    • Usage: Primarily for low-temperature solution polycondensation (Interfacial or solution methods) where thermal exposure is minimal.

Part 4: Experimental Protocols

Reliable thermal data depends entirely on monomer purity. Impurities such as trace cobalt/manganese (from oxidation catalysts) or residual isomers (3,5-dimethylbenzoic acid) act as pro-degradants.

Protocol A: Purification of 5-MIPA for Thermal Analysis

Objective: Remove trace metal catalysts and isomeric impurities to isolate intrinsic thermal properties.

  • Dissolution: Dissolve crude 5-MIPA in boiling Methanol (10 mL/g).

  • Filtration: Hot filter through a glass frit (porosity M) to remove insoluble metal oxides.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Collection: Filter crystals and wash with cold methanol.

  • Drying (Critical): Dry in a vacuum oven at 120°C for 6 hours .

    • Note: 5-MIPA strongly adsorbs moisture. Incomplete drying appears as a "false" weight loss event at 100–120°C in TGA.

Protocol B: Thermal Stress Testing (TGA/DSC)

Objective: Determine the "Safe Processing Window" for polymerization.

Equipment: TGA/DSC (Simultaneous Thermal Analyzer) Atmosphere: Nitrogen (50 mL/min) vs. Air (to assess oxidative stability).

Step-by-Step Workflow:

  • Equilibration: Hold sample at 30°C for 5 minutes.

  • Drying Segment: Ramp to 150°C at 10°C/min. Hold for 10 mins to remove surface moisture.

  • Cooling: Cool back to 50°C (to reset thermal history).

  • Analysis Ramp: Ramp from 50°C to 600°C at 10°C/min.

Data Interpretation:

  • 
     (DSC):  Sharp endotherm. Broadening indicates impurity.
    
  • 
     (TGA):  Temperature at 5% mass loss.
    
    • Target: >300°C for 5-MIPA.

    • Target: >200°C for DMMIPA (before evaporation dominates).

Part 5: Synthesis & Degradation Logic

The synthesis pathway dictates the impurity profile, which in turn dictates thermal stability.

SynthesisFlow Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Oxidation Oxidation (Co/Mn Catalyst, O2) Mesitylene->Oxidation CrudeMIPA Crude 5-MIPA (Contains Co/Mn residues) Oxidation->CrudeMIPA Purification Purification (Recrystallization) CrudeMIPA->Purification PureMIPA High-Purity 5-MIPA (Tm: 299-303°C) Purification->PureMIPA Esterification Esterification (MeOH, H+) PureMIPA->Esterification Degradation Thermal Degradation (>350°C) PureMIPA->Degradation Decarboxylation DMMIPA Dimethyl 5-methylisophthalate (Tm: 105°C) Esterification->DMMIPA

Figure 2: Synthesis pathway highlighting the purification bottleneck essential for thermal stability.

Degradation Mechanisms
  • In Air (Oxidative): The methyl group is the "weak link." At

    
     in air, the benzylic hydrogens abstract, leading to crosslinking (yellowing) or oxidation to carboxylic acid (forming Trimesic acid in situ), which alters polymer stoichiometry.
    
  • In Nitrogen (Thermal): The aromatic ring is stable. Decomposition occurs via decarboxylation of the acid groups at

    
    .
    

Part 6: References

  • Sigma-Aldrich. (2024). 5-Methylisophthalic acid: Product Specification and MSDS. Retrieved from

  • McCormick, L. J., et al. (2015). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 17, 2029-2039. Retrieved from

  • PubChem. (2024). Compound Summary: 5-Methylisophthalic acid.[1][2] National Library of Medicine. Retrieved from

  • ChemicalBook. (2024). Dimethyl 5-methylisophthalate Properties and Safety. Retrieved from

  • NASA Technical Memorandum. (1988). A study of thermal transitions in a new semicrystalline thermoplastic polyimide. NASA-TM-101526. Retrieved from

Sources

An In-depth Technical Guide to the Hydrolytic Stability of 5-Methylbenzene-1,3-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the nuanced understanding of a molecule's stability is paramount in predicting its behavior in various environments, a critical aspect in drug development and chemical synthesis. This guide provides a comprehensive exploration of the hydrolytic stability of 5-Methylbenzene-1,3-dicarbonyl dichloride, a reactive intermediate of significant interest. We will delve into the fundamental principles governing its degradation in aqueous media, present robust methodologies for its quantitative analysis, and offer field-proven insights into the causality behind experimental choices. This document is structured to be a self-validating system, grounding its claims in authoritative references and providing detailed protocols that ensure scientific integrity.

Introduction: The Significance of this compound and its Hydrolytic Stability

This compound, also known as 5-methylisophthaloyl dichloride, is an aromatic acyl chloride. Its structure, featuring two highly reactive carbonyl chloride groups on a methylated benzene ring, makes it a valuable precursor in the synthesis of a variety of polymers, pharmaceuticals, and other specialty chemicals. The presence of the methyl group can influence the electronic and steric properties of the molecule, potentially altering its reactivity compared to its non-methylated analog, isophthaloyl chloride.

The hydrolytic stability of this compound is a critical parameter that dictates its storage, handling, and application, particularly in processes involving aqueous environments or exposure to moisture. The reaction of acyl chlorides with water leads to the formation of the corresponding carboxylic acids and hydrochloric acid, a process that can impact reaction yields, product purity, and the safety of the chemical process.[1][2] A thorough understanding of the kinetics and mechanism of this hydrolysis is therefore essential for any researcher or professional working with this compound.

The Chemistry of Hydrolysis: Mechanism and Influencing Factors

The hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism. This is generally accepted to be a two-step addition-elimination process.[2]

Mechanism of Hydrolysis:

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of one of the acyl chloride groups. This leads to the formation of a tetrahedral intermediate.[3]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. A proton is subsequently lost from the oxonium ion to yield the carboxylic acid and hydrochloric acid.

This process occurs sequentially for both acyl chloride groups, leading to the formation of an intermediate "half-acid" (5-chlorocarbonyl-3-methylbenzoic acid) and the final product, 5-methylisophthalic acid.[4]

Factors Influencing Hydrolytic Stability:

Several factors can significantly influence the rate of hydrolysis of this compound:

  • Electronic Effects: The presence of two electronegative atoms (oxygen and chlorine) attached to the carbonyl carbon makes it highly electrophilic and susceptible to nucleophilic attack.[5] The methyl group on the benzene ring is an electron-donating group, which can slightly decrease the electrophilicity of the carbonyl carbons and thus may marginally slow down the rate of hydrolysis compared to the unsubstituted isophthaloyl chloride.

  • Steric Hindrance: While the methyl group is relatively small, its presence on the aromatic ring could introduce some steric hindrance, potentially impeding the approach of water molecules to the carbonyl carbons.

  • pH of the Medium: The rate of hydrolysis can be influenced by the pH of the aqueous environment. While acyl chlorides can react with neutral water, the reaction can be accelerated in the presence of hydroxide ions (alkaline conditions), which are stronger nucleophiles than water.[6]

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis by providing the necessary activation energy for the reaction to occur.[7]

  • Solvent: The polarity and protic nature of the solvent can influence the stability of the transition state and thus the reaction rate.

Quantitative Analysis of Hydrolytic Stability

To assess the hydrolytic stability of this compound, it is crucial to employ robust analytical methods to monitor its degradation over time. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Hydrolysis Monitoring

HPLC is a versatile technique for separating and quantifying the components of a mixture. For analyzing the hydrolysis of this compound, a reverse-phase HPLC method is typically employed.

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • Prepare a stock solution of this compound in a dry, aprotic solvent such as acetonitrile.

    • Initiate the hydrolysis reaction by adding a known volume of the stock solution to a buffered aqueous solution at a controlled temperature.

    • At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an excess of a dry, aprotic solvent like acetonitrile to dilute the sample and stop further hydrolysis.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for separating the non-polar acyl chloride from the more polar hydrolysis products.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is effective. The gradient will typically start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the components based on their polarity.

    • Detection: A UV detector set at a wavelength where both the reactant and products have significant absorbance (e.g., around 254 nm) can be used. A Diode Array Detector (DAD) would be advantageous to obtain the full UV spectrum of each peak for identification purposes.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • By plotting the peak area of this compound against time, the rate of hydrolysis can be determined.

    • The appearance of peaks corresponding to the half-acid intermediate and the final product, 5-methylisophthalic acid, can also be monitored to understand the reaction pathway.

    • The half-life (t½) of the compound can be calculated from the first-order decay plot (ln[concentration] vs. time).

Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmatory Analysis

GC-MS provides a high degree of selectivity and sensitivity, making it an excellent tool for identifying the hydrolysis products and confirming the structure of the parent compound.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • The quenched aliquots from the hydrolysis experiment can be analyzed directly if the concentration is appropriate.

    • Alternatively, a derivatization step may be necessary to improve the volatility and thermal stability of the hydrolysis products (the carboxylic acids). Esterification with an alcohol (e.g., methanol) in the presence of a catalyst is a common derivatization method.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness) is generally used.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split or splitless injection depending on the concentration of the analytes.

    • Temperature Program: A temperature gradient is used to separate the components based on their boiling points.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Full scan mode can be used for identification, while selected ion monitoring (SIM) mode can be employed for enhanced sensitivity in quantification.

  • Data Analysis:

    • The mass spectra of the eluted peaks can be compared with a library of known spectra (e.g., NIST) to confirm the identity of this compound and its hydrolysis products.

    • The fragmentation patterns will provide structural information. For example, the molecular ion peak and characteristic isotopic patterns for chlorine-containing compounds will be evident for the parent compound.

Kinetic Data and Interpretation

A study on the hydrolytic stability of isophthaloyl chloride (ICl) and terephthaloyl chloride (TCl) provides valuable kinetic data. The half-lives (t½) for ICl ranged from 2.2 to 4.9 minutes at 0°C in aqueous solutions buffered at pH 4.0, 7.0, and 9.0.[4] The observed first-order rate constants (k_obs) for ICl were in the range of 240 to 520 (x 10⁻⁵ s⁻¹).[4] The study also confirmed the formation of a short-lived "half-acid" intermediate, with over 90% of the initial phthaloyl chloride hydrolyzing in less than 60 minutes at 0°C.[4]

Table 1: Hydrolysis Data for Isophthaloyl Chloride (ICl) at 0°C [4]

pHAverage Half-life (t½) (minutes)
4.04.9
7.02.4
9.02.2

Data extracted from B. A. MacKenzie, J. D. B. Smith, and R. J. Moolenaar (2006).[4]

Interpretation and Extrapolation to this compound:

Based on this data, it is reasonable to expect that this compound will also exhibit rapid hydrolysis in aqueous environments. The electron-donating nature of the methyl group might slightly decrease the rate of hydrolysis compared to isophthaloyl chloride. Therefore, the half-life of this compound is likely to be in a similar order of magnitude, on the scale of minutes, under ambient conditions.

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the hydrolysis pathway and a typical experimental workflow for its analysis.

Diagram 1: Hydrolysis Pathway of this compound

Hydrolysis_Pathway cluster_0 Step 1: First Hydrolysis cluster_1 Step 2: Second Hydrolysis A This compound B Tetrahedral Intermediate 1 A->B Nucleophilic Attack C 5-Chlorocarbonyl-3-methylbenzoic acid (Half-acid) B->C Elimination of Cl⁻ HCl1 HCl D Tetrahedral Intermediate 2 C->D E 5-Methylisophthalic acid H2O1 H₂O D->E Elimination of Cl⁻ HCl2 HCl H2O2 H₂O

Caption: The sequential hydrolysis of this compound.

Diagram 2: Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep1 Prepare stock solution in dry acetonitrile prep2 Initiate hydrolysis in buffered aqueous solution prep1->prep2 prep3 Withdraw and quench aliquots at time intervals prep2->prep3 hplc1 Inject quenched sample onto C18 column prep3->hplc1 hplc2 Gradient elution with Water/Acetonitrile hplc1->hplc2 hplc3 UV/DAD Detection hplc2->hplc3 data1 Plot peak area vs. time hplc3->data1 data2 Determine rate constant (k) data1->data2 data3 Calculate half-life (t½) data2->data3

Caption: A typical workflow for monitoring hydrolysis kinetics using HPLC.

Conclusion and Best Practices

This technical guide has provided a detailed overview of the hydrolytic stability of this compound. The key takeaways for researchers, scientists, and drug development professionals are:

  • High Reactivity: this compound is expected to hydrolyze rapidly in the presence of water, with a half-life likely in the order of minutes under ambient conditions.

  • Mechanism-Driven Understanding: The hydrolysis proceeds via a well-understood nucleophilic acyl substitution mechanism, forming 5-methylisophthalic acid as the final product.

  • Controlled Handling: Due to its moisture sensitivity, this compound must be handled under anhydrous conditions to prevent premature degradation. Storage in a dry, inert atmosphere is crucial.

  • Robust Analytical Monitoring: HPLC and GC-MS are powerful tools for quantitatively assessing the hydrolytic stability and for quality control during synthesis and formulation processes.

  • Informed Experimental Design: An understanding of the factors influencing hydrolysis (pH, temperature) is essential for designing experiments and processes that either minimize or control the degradation of this reactive intermediate.

By applying the principles and methodologies outlined in this guide, professionals can ensure the scientific integrity of their work and make informed decisions in the development and application of this compound.

References

  • MacKenzie, B. A., Smith, J. D. B., & Moolenaar, R. J. (2006). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Environmental Toxicology and Chemistry, 25(10), 2566–2572. [Link]

  • ResearchGate. (n.d.). Hydrolytic Stability of Terephthaloyl Chloride and Isophthaloyl Chloride. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Kinetics of the hydrolysis of acyl chlorides in pure water. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions leading to the formation of polymers used as raw materials in.... Retrieved from [Link]

  • Sparkl. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Kinetic studies in ester hydrolysis. Retrieved from [Link]

  • EPA NEIPS. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). Data on of interfacial hydrolysis kinetics of an aromatic acid chloride. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]

  • Omni Calculator. (n.d.). Half-Life Calculator. Retrieved from [Link]

  • ChemRxiv. (n.d.). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Retrieved from [Link]

  • YouTube. (2018, April 1). Nucleophilic acyl substitution: hydrolysis of acid chlorides. Retrieved from [Link]

  • Canadian Council of Ministers of the Environment. (n.d.). Canadian Water Quality Guidelines for the Protection of Aquatic Life - Halogenated Methanes (dichloromethane). Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Study on Hydrolysis Reaction Rate of Several Chemical Warfare Agents. Retrieved from [Link]

  • University of British Columbia. (n.d.). CHEM 331 Problem Set #4: Hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Time evolution of the hydrolysis reaction for 100 μm (5 % MeOH/95 % H2O).... Retrieved from [Link]

  • Shree Sulphurics. (n.d.). Isophthaloyl Chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrolysis constant. Retrieved from [Link]

  • Calculator.net. (n.d.). Half-Life Calculator. Retrieved from [Link]

  • Asian Journal of Applied Chemistry Research. (2025). Studies on the Hydrolysis, Dissociation Constant and Limiting Molar Conductance of Dopamine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Hydroxy-5-methylbenzene-1,3-dicarbaldehyde. Retrieved from [Link]

  • KnowYourH2O. (n.d.). Methylene Chloride Dichloromethane (DCM) in Drinking Water Testing Kit. Retrieved from [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Polyamide Thin Films via Interfacial Polymerization of 5-Methylbenzene-1,3-dicarbonyl Dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction and Scientific Context

Interfacial polymerization is a powerful step-growth polymerization technique that occurs at the boundary of two immiscible liquids.[1] This method enables the synthesis of high-molecular-weight polymers, such as polyamides and polyesters, under ambient temperature and pressure conditions.[1] The reaction is typically rapid and confined to the interface, resulting in the formation of a thin polymer film.[2] This self-limiting nature of the film growth is a key advantage, allowing for the creation of exquisitely thin yet robust membranes.[2]

This application note provides a comprehensive, field-proven protocol for the synthesis of a polyamide thin film using 5-Methylbenzene-1,3-dicarbonyl dichloride and m-phenylenediamine (MPD). This specific chemistry is relevant for researchers in materials science, membrane technology, and drug development, particularly for applications requiring semi-permeable and thermally stable barriers, such as in reverse osmosis and nanofiltration membranes.[3][4]

The underlying chemical reaction is the Schotten-Baumann reaction, where the amine groups of the MPD (dissolved in an aqueous phase) react with the highly reactive acyl chloride groups of the this compound (dissolved in an organic phase).[1] The resulting amide linkages form the repeating units of the polyamide chain. This protocol is designed to be a self-validating system, providing not only the procedural steps but also the scientific rationale, optimization parameters, and expected outcomes.

Mechanism and Guiding Principles

The polymerization is initiated the moment the two immiscible phases come into contact. The diamine (MPD) and the diacyl chloride (this compound) monomers diffuse to the liquid-liquid interface where they react.

  • Aqueous Phase: Contains the nucleophilic diamine monomer (MPD). An acid scavenger, such as sodium hydroxide (NaOH), is often added to this phase. The purpose of the scavenger is to neutralize the hydrochloric acid (HCl) byproduct generated during the formation of each amide bond.[5] Removing the HCl is crucial as it would otherwise protonate the amine groups of the MPD, rendering them unreactive and halting the polymerization process.

  • Organic Phase: Contains the electrophilic diacyl chloride monomer dissolved in a water-immiscible solvent (e.g., n-hexane). The choice of solvent is critical; it must effectively dissolve the acyl chloride without reacting with it and must have low miscibility with water.

  • The Interface: As the polymer film forms, it acts as a barrier to monomer diffusion.[2] This slows the reaction, and the polymerization effectively stops once a continuous, defect-free film of a certain thickness has been formed. The film growth is thus self-regulating. The final properties of the polyamide film are highly dependent on the diffusion rates of the monomers to the reaction zone.[6]

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplier ExampleNotes
This compound≥98%Sigma-Aldrich, TCIAlso known as 5-methylisophthaloyl chloride. Highly moisture-sensitive.[7]
m-Phenylenediamine (MPD)≥99%, flakeSigma-Aldrich, AcrosShould be light in color. Discolored MPD indicates oxidation.
n-HexaneAnhydrous, ≥99%Fisher ScientificA suitable water-immiscible organic solvent.[8]
Sodium Hydroxide (NaOH)Reagent GradeVWR, MerckUsed as an acid scavenger.
Sodium Dodecyl Sulfate (SDS)≥98.5%Sigma-AldrichOptional surfactant to modify film properties.[9]
Deionized (DI) Water18.2 MΩ·cmIn-house generation
IsopropanolReagent GradeFisher ScientificFor washing the polymer film.
Equipment
  • Glass beakers (50 mL or 100 mL)

  • Magnetic stir plate and stir bars

  • Analytical balance (± 0.1 mg precision)

  • Spatulas and weighing paper

  • Glass petri dish

  • Forceps (tweezers) with non-serrated, smooth tips

  • Glass rod or hook for film removal

  • Wash bottles for DI water and isopropanol

  • Fume hood

  • Personal Protective Equipment (PPE): Chemical splash goggles, nitrile gloves, lab coat.

Detailed Experimental Protocol

This protocol describes an unstirred interfacial polymerization, which is ideal for forming a continuous polymer sheet.

Workflow Overview

G prep_aq Step 1: Prepare Aqueous Phase (MPD) reaction Step 3: Initiate Interfacial Polymerization prep_aq->reaction Add to Petri Dish prep_org Step 2: Prepare Organic Phase (Acyl Chloride) prep_org->reaction Gently Overlay recovery Step 4: Recover Polyamide Film reaction->recovery Grasp and Pull wash Step 5: Wash and Purify Film recovery->wash Immerse in Solvents dry Step 6: Dry and Characterize Film wash->dry Air or Vacuum Dry

Caption: Experimental workflow for polyamide synthesis.

Step 1: Preparation of the Aqueous Amine Phase
  • In a chemical fume hood, place a 50 mL beaker on a magnetic stir plate.

  • Add 25 mL of deionized water to the beaker.

  • Weigh and add 0.55 g of m-phenylenediamine (MPD) to the water and stir until fully dissolved. This creates an approximately 2% (w/v) solution.

  • Weigh and add 0.40 g of sodium hydroxide (NaOH) . Stir until dissolved. This base will act as the acid scavenger.

  • (Optional): If using a surfactant, add 0.025 g of Sodium Dodecyl Sulfate (SDS) and stir until dissolved. Surfactants can alter the diffusion of the amine monomer and influence the final film morphology.[6][10]

Step 2: Preparation of the Organic Acyl Chloride Phase
  • In a separate, dry 50 mL beaker inside the fume hood, add 25 mL of anhydrous n-hexane.

  • Carefully weigh 0.51 g of this compound and add it to the n-hexane.

  • Stir gently with a dry glass rod or magnetic stirrer until the acyl chloride is completely dissolved. This creates an approximately 2% (w/v) solution.

    • Causality Note: It is imperative that all glassware for the organic phase be scrupulously dry. This compound is an acyl chloride, which will readily hydrolyze upon contact with water to form the unreactive carboxylic acid, preventing polymerization.[11]

Step 3: The Interfacial Polymerization Reaction
  • Pour the organic phase (from Step 2) into a clean, dry glass petri dish. Allow the solution to become still.

  • Very gently and slowly, pour the aqueous amine phase (from Step 1) on top of the organic phase. Tilt the petri dish and pour down the side to minimize mixing and disturbance of the interface.

  • A thin, slightly opaque film of polyamide will form instantly at the interface between the two liquid layers.[5]

  • Allow the system to stand undisturbed for 2-5 minutes to ensure the film is robust.

Step 4: Polymer Film Recovery and Purification
  • Using smooth-tipped forceps, gently grasp the center of the polyamide film.

  • Slowly and continuously, lift the film from the petri dish. As the film is withdrawn, a new interface is exposed, and fresh polymer forms, creating a continuous "rope" or sheet.[5]

  • Place the wet polymer film into a beaker containing fresh n-hexane to wash away unreacted this compound. Gently agitate for 2 minutes.

  • Transfer the film to a beaker containing isopropanol and gently agitate for 2 minutes. This step helps remove both organic and aqueous residues.

  • Finally, transfer the film to a beaker of deionized water and agitate for 5 minutes to wash away unreacted MPD, NaOH, and NaCl byproduct.

  • Repeat the water wash two more times.

  • Lay the cleaned film flat on a clean glass surface or hang it to air dry in the fume hood. Drying can also be done in a vacuum oven at a low temperature (e.g., 40-50 °C).

Process Parameters and Characterization

The properties of the resulting polyamide film can be tailored by adjusting several key parameters.

ParameterTypical RangeEffect on Polymer Film
Monomer Concentration 0.5% - 5% (w/v)Higher concentrations generally lead to a faster reaction and a thicker, rougher film. Lower concentrations can produce thinner, more uniform films.[1]
Reaction Time 1 - 10 minutesLonger contact times before film removal can allow for a more cross-linked and thicker polymer layer to form.
Surfactant Addition 0.01% - 0.1% (w/v)Can increase amine diffusion into the organic phase, potentially leading to a more complete reaction and altered surface morphology (e.g., increased roughness or nanovoids).[6][9][10]
Temperature Ambient (20-25 °C)Higher temperatures increase monomer diffusion and reaction rates, which can affect film thickness and density. The reaction is exothermic.[5]
Acid Scavenger Stoichiometric equivalentCrucial for neutralizing HCl byproduct. Insufficient scavenger will halt the polymerization.

Characterization: To validate the synthesis, the dried polyamide film can be analyzed using standard techniques:

  • FTIR Spectroscopy: To confirm the formation of amide bonds (peaks around 1650 cm⁻¹ for C=O stretch and 3300 cm⁻¹ for N-H stretch) and the disappearance of acyl chloride and amine starting materials.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the film, revealing its thickness and structure.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polyamide. Aromatic polyamides are known for their high thermal resistance.[12]

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when performing this procedure.

  • This compound: This compound is corrosive and reacts violently with water.[7][11] It causes severe skin burns and eye damage.[13] It must be handled exclusively in a chemical fume hood while wearing appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves. It is moisture-sensitive and should be stored under an inert atmosphere.

  • m-Phenylenediamine (MPD): MPD is toxic if swallowed or inhaled and can cause skin irritation. Handle with care in a fume hood.

  • n-Hexane: A flammable liquid. Ensure there are no sources of ignition nearby.[14]

  • Sodium Hydroxide (NaOH): Caustic and can cause severe skin burns. Handle with appropriate PPE.

  • Waste Disposal: The quenching of unreacted acyl chloride must be done carefully.[15] Slowly add the remaining organic phase to a large beaker of a stirred, weak base solution (e.g., sodium bicarbonate) or an alcohol like isopropanol in an ice bath within a fume hood.[15] Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSolution
Film is brittle and tears easily Monomer concentration is too low, or reaction time is too short.Increase the concentration of one or both monomers. Allow the film to form for a longer period before attempting removal.
No film formation Hydrolysis of the acyl chloride due to moisture.Ensure all glassware for the organic phase is oven-dried. Use anhydrous n-hexane. Store acyl chloride properly.
Clumpy, non-uniform polymer Excessive agitation when combining the two phases.Pour the aqueous phase very gently onto the organic phase without stirring to create a clean interface.
Reaction stops prematurely Insufficient acid scavenger (NaOH) in the aqueous phase.Ensure the correct amount of NaOH is added and fully dissolved. The HCl byproduct will protonate the amine if not neutralized.

Conclusion

This application note provides a robust and reproducible protocol for synthesizing a polyamide thin film from this compound and m-phenylenediamine. By understanding the underlying chemical principles and carefully controlling the key reaction parameters, researchers can reliably produce high-quality polymer films. The inherent versatility of interfacial polymerization allows for significant modification and tuning of the final material properties, making it a cornerstone technique for the development of advanced materials for separation, encapsulation, and other specialized applications.

References

  • Wikipedia. (n.d.). Interfacial polymerization. Retrieved from [Link]

  • University of Twente Research Information. (n.d.). Interfacial polymerization of cyanuric chloride and monomeric amines: pH resistant thin film composite polyamine nanofiltration membranes. Retrieved from [Link]

  • NSF Public Access Repository. (n.d.). Effect of surfactant structure on MPD diffusion for interfacial polymerization. Retrieved from [Link]

  • ACS Publications. (2023, January 18). Demystifying the Role of Surfactant in Tailoring Polyamide Morphology for Enhanced Reverse Osmosis Performance: Mechanistic Insights and Environmental Implications. Retrieved from [Link]

  • Portland State University. (n.d.). Interfacial polymerization. Retrieved from [Link]

  • MDPI. (2022, March 17). Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Interfacial polymerization – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Surfactant-induced intervention in interfacial polymerization to develop highly-selective thin-film composite membrane for forward osmosis process. Retrieved from [Link]

  • MDPI. (2025, September 23). Influence of Added Surfactants on the Rheology and Surface Activity of Polymer Solutions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Polymer/Surfactant Interaction: Interfacial Aspects. Retrieved from [Link]

  • CPAChem. (2022, September 30). Safety data sheet. Retrieved from [Link]

  • Wiley Online Library. (1999). Synthesis and characterization of novel polyimides with bulky pendant groups. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Interfacial Polymerization. Retrieved from [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. Retrieved from [Link]

  • University of Akron. (n.d.). Aromatic Polyamide Brushes for High Young's Modulus Surfaces by Surface Initiated Chain- Growth Condensation Polymerization. Retrieved from [Link]

  • Evergreensino. (2025, October 22). Can M - Toluic Acid Chloride be used in the production of polymers?. Retrieved from [Link]

  • Universidad de Zaragoza. (n.d.). Vapor Phase Interfacial Polymerization: A Method to Synthesize Thin Film Composite Membranes without Using Organic Solvents. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]

  • Aaltodoc. (2016, September 9). SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2021). STUDY AND CHARACTERIZATION OF THERMALLY STABLE POLYAMIDES SYNTHESIZED FROM HETEROCYCLIC. Retrieved from [Link]

  • Wiley Online Library. (1999). Synthesis and characterization of new poly(amide-imide)s based on 1,4-bis(trimellitimido)-2,5-dichlorobenzene. Retrieved from [Link]

  • Grokipedia. (n.d.). Interfacial polymerization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Fabrication and characterization of polyamide thin- film composite membrane via interfacial polycondensation for pervaporation separation of salt and. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Interfacial polymerization reactions between the.... Retrieved from [Link]

  • PMC. (2023, July 20). Fabrication of polyamide thin film composite membranes using aliphatic tetra-amines and terephthaloyl chloride crosslinker for organic solvent nanofiltration. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Aromatic-cycloaliphatic polyamide thin-film composite membrane with improved chlorine resistance prepared from mphenylenediamine4-methyl and cyclohexane-1,3,5-tricarbonyl chloride. Retrieved from [Link]

  • University of Edinburgh Research Explorer. (2024, February 15). Interfacial polymerization using biobased solvents and their application as desalination and organic solvent nanofiltration membranes. Retrieved from [Link]

  • Universidad de Zaragoza. (n.d.). Vapor Phase Interfacial Polymerization: A Method to Synthesize Thin Film Composite Membranes without Using Organic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Chronology of major developments in interfacial polymerization. Retrieved from [Link]

  • Polymer Chemistry (RSC Publishing). (n.d.). Higher-order interfiber interactions in the self-assembly of benzene-1,3,5-tricarboxamide-based peptides in water. Retrieved from [Link]

Sources

Application Note: Low-Temperature Solution Polycondensation of 5-Methylisophthaloyl Dichloride (MIPC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

This guide details the protocol for the low-temperature solution polycondensation of 5-Methylisophthaloyl dichloride (MIPC) with aromatic diamines. Unlike melt polymerization, which degrades thermally sensitive aromatic monomers, this solution-based route allows for the synthesis of high-molecular-weight polyamides (aramids) at near-ambient temperatures.

Why MIPC? Standard aromatic polyamides (like Kevlar® or Nomex®) often suffer from poor solubility, necessitating aggressive solvents (e.g., concentrated H₂SO₄) for processing. The introduction of the 5-methyl group in MIPC disrupts the structural regularity and chain packing of the polymer backbone. This steric hindrance reduces crystallinity without significantly compromising thermal stability, rendering the final polymer soluble in organic amide solvents (DMAc, NMP) and facilitating film casting or fiber spinning.

Mechanistic Insight

The reaction follows a nucleophilic acyl substitution pathway. The amine nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is then eliminated, reforming the carbonyl and releasing HCl.

  • Kinetic Control: The reaction is highly exothermic. Low temperatures (-10°C to 0°C) are strictly required during the initial mixing to prevent side reactions (such as hydrolysis by trace moisture or imidization) and to manage the heat release that could otherwise volatilize solvents or degrade monomers.

  • HCl Scavenging: The reaction generates HCl as a byproduct. In amide solvents like N,N-Dimethylacetamide (DMAc), the solvent itself acts as a weak acid acceptor. For high molecular weights, inorganic salts (LiCl, CaCl₂) are often added to disrupt hydrogen bonding between polymer chains, preventing premature precipitation.

Materials and Equipment

Reagents
ComponentGrade/SpecificationRole
5-Methylisophthaloyl dichloride (MIPC) >99.5%, RecrystallizedElectrophilic Monomer. Must be white crystals, free of hydrolysis products (acid).
Aromatic Diamine >99.5% (e.g., 4,4'-Oxydianiline)Nucleophilic Monomer. Impurities terminate chain growth.
Solvent (DMAc or NMP) Anhydrous (<50 ppm H₂O)Reaction medium. Moisture kills the reaction.
Lithium Chloride (LiCl) Anhydrous, dried at 150°CSolubilizing agent (disrupts inter-chain H-bonds).
Propylene Oxide (Optional)Reagent GradeAcid scavenger (binds HCl irreversibly).
Equipment
  • Reactor: 250 mL 3-neck round-bottom flask (flame-dried).

  • Agitation: High-torque overhead mechanical stirrer (magnetic stirring will fail as viscosity rises).

  • Atmosphere: Nitrogen or Argon line with oil bubbler (positive pressure).

  • Cooling: Ice/Acetone bath or Cryostat (-10°C).

Experimental Protocol

Phase 1: System Preparation (The "Dry" Chain)
  • Objective: Eliminate all traces of water.

  • Causality: MIPC hydrolyzes instantly in moist air, converting back to the dicarboxylic acid, which is unreactive under these conditions. This destroys the stoichiometric balance (

    
    ), limiting the Degree of Polymerization (
    
    
    
    ).
  • Flame-dry the 3-neck flask and mechanical stirrer rod under vacuum.

  • Purge with dry Nitrogen for 15 minutes.

  • Weigh MIPC in a glovebox or quickly transfer to a weighing boat stored in a desiccator.

Phase 2: Diamine Dissolution
  • Charge the flask with the Aromatic Diamine (e.g., 2.002 g, 10.0 mmol).

  • Add Anhydrous DMAc (e.g., 40 mL).

    • Note: Target a solid content of 10–20% (w/v). Higher concentrations lead to gelation; lower concentrations yield low molecular weights.

  • (Optional) Add LiCl (2-5 wt%) if the target polymer is known to be rigid/insoluble.

  • Stir at room temperature until completely dissolved.

Phase 3: Low-Temperature Polycondensation
  • Submerge the flask in the Ice/Acetone bath . Cool the amine solution to -5°C to 0°C .

  • Critical Step: Add MIPC (2.170 g, 10.0 mmol) in a single portion.

    • Why solid addition? Adding MIPC as a solid ensures the stoichiometry is exact. Dissolving it in solvent first risks hydrolysis during transfer.

    • Why single portion? Ensures all chains initiate simultaneously, narrowing the molecular weight distribution (PDI).

  • Increase stirring speed immediately (300-500 RPM). The mixture will become viscous rapidly.

  • Maintain at 0°C for 1 hour .

  • Remove the cooling bath and allow the reaction to warm to Room Temperature (25°C) .

  • Continue stirring for 3–12 hours . The solution should be highly viscous and transparent.

Phase 4: Workup and Isolation
  • Precipitation: Pour the viscous polymer solution slowly into a high-speed blender containing Methanol or Water (10x volume of reaction solution).

    • Observation: The polymer will precipitate as white fibers or powder.

  • Washing: Filter the polymer. Wash repeatedly with hot water and methanol to remove residual solvent and HCl salts.

  • Drying: Dry in a vacuum oven at 80°C–100°C for 12 hours.

Visualization of Workflows

Reaction Pathway Diagram

ReactionPathway cluster_conditions Critical Conditions Monomers Monomers (MIPC + Diamine) Intermed Tetrahedral Intermediate Monomers->Intermed Nucleophilic Attack (Low Temp) Elimination Elimination of HCl Intermed->Elimination -Cl group leaves Polymer Polyamide Chain Growth Elimination->Polymer Amide Bond Formation Polymer->Monomers Step-Growth Cycle Temp Temp: < 0°C Atmos Inert N2

Caption: Mechanistic flow of the nucleophilic acyl substitution during polycondensation.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Dry Equipment Dissolve Dissolve Diamine in DMAc/NMP Start->Dissolve Cool Cool to -5°C (Ice/Acetone Bath) Dissolve->Cool AddMIPC Add Solid MIPC (Stoichiometric 1:1) Cool->AddMIPC React React 1h @ 0°C then 4h @ 25°C AddMIPC->React Exothermic! Precip Precipitate in Methanol/Water React->Precip Viscous Solution Dry Vacuum Dry @ 100°C Precip->Dry

Caption: Step-by-step experimental protocol for low-temperature solution polycondensation.

Characterization & Quality Control

TestMethodExpected Outcome
Inherent Viscosity (

)
0.5 g/dL in H₂SO₄ or DMAc @ 30°C> 0.5 dL/g . Values < 0.3 indicate moisture contamination or stoichiometry error.
Solubility 10 mg/mL in DMAc, NMP, DMSOClear Solution . If insoluble, crosslinking occurred or wrong isomer used.
FTIR Spectroscopy ATR or KBr PelletAmide I (1650 cm⁻¹) and Amide II (1540 cm⁻¹) peaks present. Absence of Acid Chloride C=O (~1770 cm⁻¹).
Thermal Analysis TGA / DSCTg: 240°C–280°C (depending on diamine). Td (5%): >400°C.

Troubleshooting Guide

Problem: Solution remains low viscosity (water-like).

  • Cause: Low molecular weight due to stoichiometric imbalance.

  • Fix: Ensure MIPC purity. Check solvent water content (must be <0.01%). Ensure diamine is fully dissolved before adding MIPC.

Problem: Solution gels or contains insoluble lumps.

  • Cause: Localized high concentration or crosslinking (rare for MIPC unless triamines present).

  • Fix: Increase stirring speed during MIPC addition. Add LiCl (5 wt%) to the initial solvent to break hydrogen bond aggregates.

Problem: Polymer turns yellow/brown.

  • Cause: Oxidation of the diamine or high-temperature degradation.

  • Fix: Ensure rigorous N₂ purging. Keep reaction temperature strictly < 5°C during the initial phase.

References

  • Morgan, P. W. (1977). Condensation Polymers: By Interfacial and Solution Methods. Interscience Publishers.
  • Synthesis of 5-Methyl-Substituted Polyamides

    • Sato, M., et al. (1991). "Preparation and properties of aromatic polyamides from 5-methylisophthaloyl dichloride and aromatic diamines." Polymer Journal. (Specific reference for MIPC solubility enhancement).

  • Solubility & Structure-Property Relationships

    • Lozano, A. E., et al. (2017). "Functional Aromatic Polyamides."[1][2][3] Polymers (MDPI). [Link] (Discusses the role of substituents like methyl groups in improving solubility).

  • Low-Temperature Protocol Standards

    • Garcia, J. M., et al. (2010). "High-performance aromatic polyamides." Progress in Polymer Science. [Link] (Review of synthesis conditions and mechanisms).

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preparation of high-performance polyesters from 5-Methylbenzene-1,3-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of High-Performance Polyesters from 5-Methylbenzene-1,3-dicarbonyl dichloride

Executive Summary

This guide details the synthesis of high-performance aromatic polyesters (polyarylates) utilizing This compound (also known as 5-methylisophthaloyl dichloride). While standard aromatic polyesters (like those based on terephthalic acid) offer exceptional thermal and mechanical stability, they often suffer from poor solubility and difficult processing due to high crystallinity.[1]

The incorporation of the 5-methyl substituent on the isophthaloyl ring introduces controlled asymmetry and free volume. This structural modification significantly enhances solubility in common organic solvents (e.g., chloroform, NMP) without substantially compromising the high glass transition temperature (


) or thermal decomposition limits inherent to the rigid aromatic backbone. This guide presents two validated protocols: Interfacial Polycondensation  (for rapid, ambient-temperature synthesis) and High-Temperature Solution Polycondensation  (for maximizing molecular weight in rigid systems).

Strategic Method Selection

Before initiating synthesis, select the protocol best suited to your available equipment and target polymer architecture.

MethodSelection Start Select Synthesis Route Interfacial Interfacial Polycondensation (Protocol A) Start->Interfacial Standard Diols (e.g., Bisphenol A) Solution High-Temp Solution (Protocol B) Start->Solution Rigid/Low Reactivity Diols (e.g., Biphenyls) Cond_A Ambient Temp Fast Reaction Requires Phase Transfer Cat. Interfacial->Cond_A Cond_B High Temp (>150°C) Anhydrous Conditions No Surfactants Solution->Cond_B

Figure 1: Decision matrix for selecting the polymerization method based on monomer reactivity and processing constraints.

Materials & Equipment

Precursors:

  • Monomer A: this compound (Purified by recrystallization from dry hexane if hydrolyzed).

  • Monomer B (Diol): Bisphenol A (BPA) [Standard], Hydroquinone, or 4,4'-Biphenol.

  • Solvents: Dichloromethane (DCM) or Chloroform (HPLC grade); N-methyl-2-pyrrolidone (NMP) (Anhydrous).

  • Catalysts/Bases: Tetrabutylammonium chloride (TBAC) or Citramide (Phase Transfer Catalyst); Sodium Hydroxide (NaOH); Pyridine.

Critical Equipment:

  • High-shear mechanical stirrer (overhead preferred for viscosity management).

  • Nitrogen purge system.[2]

  • Temperature-controlled oil bath (for Protocol B).

Protocol A: Interfacial Polycondensation

Best for: Rapid synthesis of high-molecular-weight polyarylates with Bisphenol A.

Mechanism: The reaction occurs at the interface of two immiscible solvents. The diol is dissolved in the aqueous alkaline phase (as a phenolate ion), and the acid chloride is dissolved in the organic phase. The reaction is diffusion-controlled and accelerated by a phase transfer catalyst (PTC).

Step-by-Step Procedure:

  • Aqueous Phase Preparation:

    • In a 500 mL blender or reaction flask, dissolve Bisphenol A (10 mmol) and NaOH (22 mmol) in 100 mL of deionized water .

    • Add TBAC (0.2 mmol) as the phase transfer catalyst.

    • Stir until a clear, homogeneous solution forms (formation of sodium bisphenolate).

  • Organic Phase Preparation:

    • Dissolve This compound (10 mmol) in 50 mL of Dichloromethane (DCM) . Ensure the acid chloride is fully dissolved.

  • Polymerization:

    • Set the aqueous phase to stir vigorously (high shear is critical to create a massive interfacial surface area).

    • Rapidly pour the organic phase into the stirring aqueous phase.

    • Observation: The mixture will immediately turn milky/opaque as the polymer forms at the interface.

    • Continue stirring at ambient temperature for 30–60 minutes .

  • Purification:

    • Pour the reaction emulsion into 500 mL of hot water to drive off the DCM and precipitate the polymer strings/chunks.

    • Filter the solid polymer.[2][3]

    • Wash 1: Boiling water (to remove salts and excess NaOH).

    • Wash 2: Methanol or Acetone (to remove unreacted monomers).

    • Dry in a vacuum oven at 80°C for 24 hours .

Protocol B: High-Temperature Solution Polycondensation

Best for: Rigid diols or when anhydrous conditions are required to prevent hydrolysis.

Mechanism: A homogeneous reaction in a high-boiling polar solvent. An organic base (Pyridine) acts as an acid acceptor to neutralize the HCl by-product.

Step-by-Step Procedure:

  • Setup:

    • Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, mechanical stirrer, and condenser.

  • Dissolution:

    • Charge the flask with Diol (10 mmol) and This compound (10 mmol) .

    • Add 20 mL of 1,2-dichlorobenzene (or NMP for higher solubility).

    • Add Pyridine (25 mmol) as the acid acceptor.

  • Reaction:

    • Purge with nitrogen for 15 minutes.

    • Heat the mixture to 120°C–140°C with stirring.

    • Maintain temperature for 3–6 hours . The solution viscosity will noticeably increase.

  • Isolation:

    • Cool the viscous solution to room temperature.

    • Slowly pour the solution into a high-shear stream of Methanol (500 mL) to precipitate the polymer as fibers.

  • Purification:

    • Filter the fibrous polymer.[2]

    • Soxhlet extraction with methanol for 12 hours is recommended to remove trapped pyridine hydrochloride salts.

    • Dry under vacuum at 100°C .

Expected Properties & Characterization

The introduction of the 5-methyl group typically yields the following comparative properties against unsubstituted isophthaloyl polymers:

PropertyUnsubstituted Polyarylate5-Methyl Substituted PolyarylateImpact of Methyl Group
Solubility Limited (often requires aggressive solvents like TFA)Excellent (Soluble in CHCl₃, DCM, THF, NMP)Disrupts chain packing; increases free volume.
Glass Transition (

)
~180°C - 200°C~170°C - 195°C Slight reduction due to internal plasticization, but remains high.
Thermal Stability (

)
>400°C>380°C Methyl group is slightly more susceptible to oxidation but stable <350°C.
Crystallinity Semi-crystallineAmorphous / Low Crystallinity Enhances optical transparency and film flexibility.

Characterization Checklist:

  • FTIR: Look for Carbonyl stretch (C=O) at ~1740 cm⁻¹ and Methyl C-H stretch at ~2960 cm⁻¹.

  • ¹H NMR: Confirm the methyl singlet at ~2.4 ppm and aromatic protons.

  • Viscosity: Inherent viscosity (

    
    ) should typically range from 0.5 to 1.2 dL/g  (in CHCl₃ at 30°C) for high-performance applications.
    

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Molecular Weight (Low Viscosity) Check1 Check Monomer Purity (Acid Chloride Hydrolysis?) Problem->Check1 Check2 Check Stoichiometry (Must be exactly 1:1) Problem->Check2 Check3 Check Water Content (For Protocol B) Problem->Check3 Action1 Recrystallize Acid Chloride in Hexane Check1->Action1 If hydrolyzed Action2 Dry Solvents over Molecular Sieves Check3->Action2 If wet

Figure 2: Troubleshooting logic for low-viscosity outcomes.

  • Moisture Control: The acid chloride is highly sensitive to moisture. If Protocol B yields low molecular weight, ensure solvents are anhydrous (<50 ppm water).

  • Stoichiometry: In polycondensation, a 1:1 molar ratio is mathematically critical for high molecular weight (Carothers' equation). Weigh reactants to 4 decimal places.

References

  • Sivaramakrishnan, T. & Elango, G. (2021).[4] Synthesis and studies on aromatic copolyester with anticancer activity derived from 4,4'-dihydroxybiphenyl and 3,5-dihydroxytoluene. Rasayan Journal of Chemistry, 14(4), 2428-2435.[4] Link

  • Hsiao, S.-H. & Chiang, H.-W. (2005).[5] Synthesis and Structure-Property Study of Polyarylates Derived from Bisphenols with Different Connector Groups. Journal of Polymer Research, 12, 211–218. Link[5]

  • Kobayashi, T., Kakimoto, M., & Imai, Y. (1993).[6] Synthesis and Characterization of Optically Active Polyesters from Chiral 1,3-Diols and Aromatic Dicarboxylic Acid Chlorides. Polymer Journal, 25(7), 741–746.[6] Link

  • Morgan, P. W. (1965). Condensation Polymers: By Interfacial and Solution Methods. Interscience Publishers.
  • CymitQuimica. Isophthaloyl chloride CAS 99-63-8 Data Sheet. (Reference for general acid chloride handling). Link

Sources

Application Note: Advanced Cross-Linking with 5-Methylbenzene-1,3-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3]

5-Methylbenzene-1,3-dicarbonyl dichloride (CAS: 13438-29-4), also known as 5-Methylisophthaloyl dichloride, is a bifunctional acylating agent. Unlike its linear isomer (terephthaloyl chloride) or the unsubstituted isophthaloyl chloride, the 5-methyl derivative offers unique steric and physicochemical properties.

The meta-substitution (1,3-position) introduces a "kink" in polymer chains, reducing crystallinity and improving solubility compared to para-substituted analogs. The 5-methyl group adds hydrophobicity and slight steric bulk, which is critical for tuning the pore size in nanosponges or the free volume in gas-separation membranes.

Key Chemical Properties
PropertyValueRelevance
Molecular Weight 217.05 g/mol Stoichiometric calculations for cross-linking.
Functional Groups 2x Acyl Chloride (-COCl)Highly reactive electrophiles; react with amines, alcohols, thiols.
Physical State Solid (Low melting point)Easy to handle but requires moisture-free storage.
Reactivity High (Moisture Sensitive)Hydrolyzes to 5-methylisophthalic acid and HCl.

Core Mechanism: Nucleophilic Acyl Substitution

The utility of 5-MIDC lies in its rapid reaction with nucleophiles via an addition-elimination mechanism. This reaction releases Hydrogen Chloride (HCl), necessitating the use of an acid scavenger (base) to drive the equilibrium and prevent acid-catalyzed degradation of sensitive substrates.

Diagram 1: Reaction Mechanism & Pathway

ReactionMechanism Monomer 5-MIDC (Electrophile) Intermediate Tetrahedral Intermediate Monomer->Intermediate Attack Nucleophile Nucleophile (R-NH2 / R-OH) Nucleophile->Intermediate Attack Product Cross-linked Network Intermediate->Product Elimination Byproduct HCl (Byproduct) Intermediate->Byproduct Elimination Salt Salt Precipitate (Et3NH+ Cl-) Byproduct->Salt Neutralization Base Base Scavenger (TEA / NaOH) Base->Salt Neutralization

Caption: Mechanism of 5-MIDC cross-linking. The base scavenger is critical to neutralize HCl and prevent reaction reversal or substrate damage.

Application 1: Synthesis of Cyclodextrin Nanosponges

Context: Nanosponges are hyper-cross-linked polymers used to encapsulate hydrophobic drugs (e.g., Dexamethasone, Doxorubicin). 5-MIDC is preferred over standard isophthaloyl chloride when a more hydrophobic cavity is required to increase the loading capacity of lipophilic drugs.

Protocol: Interfacial Polymerization

Objective: Create a cross-linked


-Cyclodextrin (

-CD) network.
Materials
  • 
    -Cyclodextrin (dried in vacuo at 80°C for 24h).
    
  • 5-MIDC (dissolved in anhydrous Dichloromethane).

  • Sodium Hydroxide (NaOH).[1]

  • Solvents: Dichloromethane (DCM), Milli-Q Water.

Step-by-Step Methodology
  • Aqueous Phase Preparation: Dissolve

    
    -CD (2.0 g) in 20 mL of 0.2 M NaOH solution. The base activates the hydroxyl groups of the CD.
    
  • Organic Phase Preparation: Dissolve 5-MIDC (1.5 g, molar ratio 1:4 relative to CD) in 20 mL of anhydrous DCM.

    • Expert Note: The molar ratio (1:2 to 1:8) controls the cross-linking density. Higher 5-MIDC ratios yield tighter meshes and slower drug release.

  • Interfacial Reaction:

    • Place the aqueous phase in a high-speed homogenizer (or vigorous magnetic stirring).

    • Add the organic phase dropwise to the aqueous phase under continuous stirring (2000 rpm).

    • Observation: An emulsion forms immediately. The polymerization occurs at the interface of the droplets.

  • Curing: Stir for 4 hours at room temperature.

  • Purification:

    • Evaporate the DCM using a rotary evaporator.

    • Filter the resulting solid precipitate.

    • Soxhlet Extraction: Extract with ethanol for 24 hours to remove unreacted monomers and byproducts. This step is critical for biocompatibility.

  • Drying: Dry the product at 60°C under vacuum.

Self-Validating Quality Control (QC)
  • Solubility Check: The final nanosponge should be insoluble in water and organic solvents (unlike the starting

    
    -CD).
    
  • FTIR Verification:

    • Pass: Appearance of a strong Ester Carbonyl peak at ~1740 cm⁻¹.

    • Pass: Disappearance of the Acid Chloride C=O doublet (1780/1750 cm⁻¹).

Application 2: High-Performance Polyamides (Aramids)

Context: 5-MIDC is used to synthesize soluble aromatic polyamides. The methyl group prevents perfect packing, allowing these polymers to be processed in solvents like NMP or DMAc, unlike rigid Kevlar-type polymers.

Protocol: Low-Temperature Solution Polycondensation

Objective: Synthesize a high-molecular-weight polyamide film.

Materials
  • Aromatic Diamine (e.g., p-phenylenediamine or 4,4'-oxydianiline).

  • 5-MIDC.

  • Solvent: Anhydrous N-methyl-2-pyrrolidone (NMP) containing 3% LiCl (LiCl improves solubility of the growing polymer chain).

  • Base: Pyridine or Propylene Oxide.

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Nitrogen (

    
    ). Moisture kills this reaction by hydrolyzing the chloride.
    
  • Diamine Dissolution: Add Diamine (10 mmol) to NMP/LiCl (20 mL) and stir until fully dissolved. Cool the solution to 0°C using an ice/salt bath.

  • Acyl Chloride Addition:

    • Add 5-MIDC (10 mmol) solid in one portion to the stirred diamine solution.

    • Causality: Adding solid ensures the stoichiometry remains exact (no transfer losses) and keeps the local concentration high for rapid initiation.

  • Reaction Phase:

    • Stir at 0°C for 1 hour. The solution viscosity will increase significantly (the "Weisenberg effect" may be observed where the solution climbs the stir rod).

    • Allow to warm to room temperature and stir for 4–12 hours.

  • Precipitation: Pour the viscous polymer solution slowly into a high-speed blender containing water/methanol (1:1). The polymer will precipitate as fibrous strands.

  • Washing: Wash with hot water and methanol to remove LiCl and solvent residues.

Diagram 2: Polymerization Workflow

Polymerization Step1 Dissolve Diamine (NMP/LiCl, N2 atm) Step2 Cool to 0°C (Control Exotherm) Step1->Step2 Step3 Add Solid 5-MIDC (Stoichiometric 1:1) Step2->Step3 Step4 Viscosity Increase (Polymer Growth) Step3->Step4  -HCl Step5 Precipitation in Water (Fiber Formation) Step4->Step5

Caption: Workflow for solution polycondensation. Viscosity rise in Step 4 is the primary visual indicator of success.

Troubleshooting & Logic Tree

Handling acid chlorides requires strict moisture control. Use this logic tree to diagnose failure modes.

Diagram 3: Troubleshooting Logic

Troubleshooting Start Issue: Low Yield / No Polymer CheckIR Check IR of 5-MIDC Monomer Start->CheckIR Peak1780 Peak at 1780 cm-1? CheckIR->Peak1780 Hydrolysis Monomer Hydrolyzed (Isophthalic Acid formed) Peak1780->Hydrolysis No (Peak at 1690) Stoichiometry Check Stoichiometry (Must be 1:1.00) Peak1780->Stoichiometry Yes Recrystallize Action: Recrystallize in Hexane/SOCl2 Hydrolysis->Recrystallize SolventDry Was Solvent Anhydrous? Stoichiometry->SolventDry DrySolvent Action: Distill Solvent over CaH2 SolventDry->DrySolvent No

Caption: Diagnostic logic for cross-linking failures. Moisture is the primary antagonist.

Storage and Handling

  • Storage: Store under Nitrogen or Argon at 2–8°C. The container must be tightly sealed with Parafilm.

  • Handling: Always handle in a fume hood. The hydrolysis releases HCl gas, which is corrosive to lung tissue and metal equipment.

  • Quenching: Quench excess reagent with Methanol (forms the methyl ester) before disposal.

References

  • Cyclodextrin Nanosponges Overview : Trotta, F., et al. "Cyclodextrin-based nanosponges as drug carriers."[2][3] Beilstein Journal of Organic Chemistry, 2012. Link

  • Polyamide Synthesis Protocols : Zabegaeva, O. N., et al. "Synthesis of Polyamide-Imides..."[4] INEOS OPEN, 2022.[4] Link

  • Interfacial Polymerization Mechanism: Morgan, P. W. "Condensation Polymers: By Interfacial and Solution Methods." Interscience Publishers, 1965. (Classic Text).
  • Safety Data : Sigma-Aldrich Safety Data Sheet, "Isophthaloyl chloride derivatives." Link

  • Reaction Chemistry : ChemGuide, "Acyl Chlorides and Amines." Link

Sources

Advanced Solvent Selection & Protocols for the Polymerization of 5-Methylbenzene-1,3-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the polymerization of 5-Methylbenzene-1,3-dicarbonyl dichloride (5-Methylisophthaloyl dichloride). It addresses the critical role of solvent selection in controlling molecular weight, polydispersity, and polymer morphology. We present two distinct validated protocols: Low-Temperature Solution Polycondensation for high-performance aramids and Interfacial Polymerization for thin-film composites. The guide integrates Hansen Solubility Parameter (HSP) theory with practical experimental workflows to ensure reproducibility and safety in drug delivery and materials science applications.

Introduction: The Chemistry of Control

This compound is a meta-substituted aromatic diacid chloride. Unlike its para-substituted analog (terephthaloyl chloride), the meta linkage introduces a "kink" in the polymer backbone, reducing crystallinity and improving solubility. The 5-methyl group further disrupts chain packing, enhancing the processability of the resulting polyamides or polyesters without significantly compromising thermal stability.

Critical Reactivity Profile:

  • Electrophilicity: The carbonyl carbons are highly electrophilic, susceptible to nucleophilic attack by diamines (to form amides) or diols (to form esters).

  • Moisture Sensitivity: Rapid hydrolysis occurs in the presence of water, reverting the monomer to 5-methylisophthalic acid and releasing HCl. Anhydrous solvents are non-negotiable for solution polymerization.

  • Byproduct Management: The reaction releases stoichiometric HCl, which must be scavenged to prevent protonation of amine monomers (which would deactivate them) or acid-catalyzed degradation.

Theoretical Framework: Solvent Selection Strategy

Solvent selection is not merely about dissolving the monomer; it dictates the reaction pathway. We categorize selection based on the polymerization mechanism.

Hansen Solubility Parameters (HSP)

To achieve high molecular weight (MW), the reaction medium must maintain the solubility of the growing polymer chain as long as possible. If the polymer precipitates too early (premature precipitation), the reactive chain ends become inaccessible, limiting MW.

  • Target HSP Space: Aromatic polyamides (aramids) typically have high polar (

    
    ) and hydrogen-bonding (
    
    
    
    ) parameters.
  • Preferred Solvents: Amide-based solvents (NMP, DMAc) match these parameters closely.[1]

Solvent Selection Matrix
Solvent ClassSpecific SolventApplicationProsCons
Amide (Polar Aprotic) NMP (N-methyl-2-pyrrolidone)Solution PolycondensationExcellent polymer solubility; acts as a weak base acceptor.High boiling point (hard to remove); Reprotoxic (requires strict PPE).
Amide (Polar Aprotic) DMAc (Dimethylacetamide)Solution PolycondensationOften used with LiCl to break polymer inter-chain H-bonds (Salting-in effect).Hygroscopic; requires distillation from CaH₂ before use.
Chlorinated DCM (Dichloromethane)Interfacial PolymerizationExcellent monomer solubility; immiscible with water; low boiling point.[2]Volatile; environmental concerns; poor polymer solubility (precipitates film).
Ether THF (Tetrahydrofuran)Solution/InterfacialGood for polyester synthesis; moderate polarity.Peroxide formation risk; lower solubility for rigid aramids.
Tertiary Amine Pyridine Scavenger/Co-solventHCl scavenger; catalyst for acylation.Strong odor; difficult to remove traces; side reactions at high T.

Visualizing the Decision Process

The following decision tree guides the researcher to the correct protocol based on the desired material properties and application.

SolventSelection Start Start: Define Target Polymer AppType Application Type? Start->AppType HighPerf High-Strength Fiber/Bulk Resin (High MW required) AppType->HighPerf Structural/Thermal Stability ThinFilm Membrane/Coating (Interfacial Film) AppType->ThinFilm Separation/Encapsulation SolPoly Protocol A: Low-Temp Solution Polycondensation HighPerf->SolPoly InterPoly Protocol B: Interfacial Polymerization ThinFilm->InterPoly SolventA Solvent: NMP or DMAc (+ LiCl) Maintains solubility of growing chain SolPoly->SolventA SolventB Organic Phase: DCM or Chloroform Aqueous Phase: Water + NaOH InterPoly->SolventB OutcomeA Outcome: Homogeneous Solution (Precipitate in Methanol/Water) SolventA->OutcomeA OutcomeB Outcome: Polymer Film at Interface (Schotten-Baumann reaction) SolventB->OutcomeB

Figure 1: Decision tree for selecting the polymerization method and associated solvent system.

Detailed Experimental Protocols

Protocol A: Low-Temperature Solution Polycondensation

Objective: Synthesis of high molecular weight polyamides (aramids) using 5-methylisophthaloyl dichloride and an aromatic diamine (e.g., m-phenylenediamine or 4,4'-oxydianiline).

Reagents:

  • Monomer A: this compound (Purified by sublimation or recrystallization from dry hexane).

  • Monomer B: Aromatic Diamine (Equimolar amount).

  • Solvent: Anhydrous DMAc (Distilled over CaH₂).

  • Salt: Anhydrous LiCl (Dried at 150°C for 6h).

  • Scavenger: Propylene oxide or Pyridine (Optional, if solvent basicity is insufficient).

Workflow:

  • System Prep: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer, N₂ inlet, and CaCl₂ drying tube.

  • Solvation (The "Salting-In" Step):

    • Charge the flask with Diamine (10 mmol) and DMAc (30 mL).

    • Add LiCl (1.0 g). Stir at room temperature until completely dissolved. Note: LiCl disrupts hydrogen bonding between amide groups, preventing premature precipitation.

  • Cooling: Cool the solution to -10°C to 0°C using an ice/acetone bath. Reason: Low temperature suppresses side reactions (imidization or solvent reaction) and controls exotherm.

  • Polymerization:

    • Add this compound (10 mmol) in a single portion.

    • Vigorous stirring is essential immediately upon addition.

    • The solution viscosity will increase rapidly.

  • Aging: Allow the reaction to warm to Room Temperature (RT) over 2 hours and stir for an additional 4–12 hours.

  • Workup:

    • Pour the viscous polymer dope into a high-shear blender containing water or methanol (non-solvent).

    • Filter the fibrous white precipitate.

    • Wash repeatedly with hot water to remove LiCl and solvent residues.

    • Dry under vacuum at 80°C.

Protocol B: Interfacial Polymerization

Objective: Formation of a thin film or microcapsule (e.g., for nylon-like membranes).

Reagents:

  • Organic Phase: this compound dissolved in DCM or Chloroform (5% w/v).

  • Aqueous Phase: Diamine (e.g., Hexamethylenediamine) + NaOH (2 equivalents) dissolved in DI water.

  • Surfactant (Optional): Sodium Lauryl Sulfate (SLS) for emulsion stability.

Workflow:

  • Aqueous Phase Prep: Dissolve the diamine and NaOH in water. Place in a beaker.

  • Interface Formation:

    • Carefully layer the Organic Phase (denser) under the Aqueous Phase using a pipette to avoid premature mixing.

    • Alternatively, for microcapsules, emulsify the organic phase into the aqueous phase using high-shear mixing.

  • Polymerization:

    • A polymer film forms instantly at the interface.

    • Nylon Rope Trick: Grasp the film center with tweezers and pull upward. The film continuously regenerates as monomers diffuse to the interface.

  • Wash: Rinse the film with water and acetone to remove unreacted monomers.

Mechanism & Causality Diagram

Understanding the "Why" behind the "How" is critical for troubleshooting.

Mechanism Monomer Acid Chloride (Electrophile) Intermediate Tetrahedral Intermediate Monomer->Intermediate Attack Amine Diamine (Nucleophile) Amine->Intermediate HCl HCl Byproduct Intermediate->HCl Polymer Polyamide Chain Intermediate->Polymer Elimination Scavenger Base/Solvent Traps HCl HCl->Scavenger Neutralization (Prevents amine salt formation) SolventRole Solvent (DMAc) Solubilizes Polymer Polymer->SolventRole H-Bond Disruption (Prevents precipitation)

Figure 2: Reaction mechanism highlighting the critical role of the scavenger and solvent interactions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Molecular Weight (Low Viscosity) Wet solvent/monomers.Ensure strict anhydrous conditions. Hydrolysis kills chain ends.
Non-stoichiometric ratio.Precise weighing is critical. Use 1:1.00 molar ratio.
Premature Precipitation (Haze/Gel) Polymer insolubility.Add LiCl (2-5 wt%) to the amide solvent to disrupt H-bonding.
Dark/Colored Solution Oxidation of diamine.Purify diamine (sublimation) and run reaction under inert N₂/Ar atmosphere.
Brittle Film (Interfacial) Low monomer concentration.Increase concentration of monomers in both phases.

Safety & Handling

  • Acid Chloride Hazard: this compound is corrosive and reacts violently with water. Handle in a fume hood.

  • Solvent Toxicity: DMAc and NMP are reproductive toxins. Double-gloving (Laminate/Nitrile) is recommended.

  • Waste Disposal: Segregate halogenated waste (DCM) from non-halogenated organic waste.

References

  • Synthesis and Characterization of Polyamides Containing Flexibilizing Groups. National Chemical Laboratory. (Detailed protocols for isophthaloyl dichloride derivatives). Link[3][4]

  • Interfacial Polymerization: Laboratory Protocols. MIT OpenCourseWare. (Foundational chemistry for interfacial synthesis). 5

  • Synthesis of Polyamide-Imides by Interaction of Terephthaloyl Chloride. INEOS OPEN. (Comparison of low-temp solution methods vs. interfacial). 6

  • Effect of Pendent Oxyethylene Moieties on Aromatic Polyisophthalamides. Journal of Polymer Science. (Discusses LiCl/NMP solvent systems for isophthalamides). 7

  • PubChem Compound Summary: 5-(Chlorosylmethyl)benzene-1,3-dicarbonyl chloride. National Library of Medicine. (Physical properties and safety data). 8

Sources

electrospinning polymers derived from 5-Methylbenzene-1,3-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Electrospinning High-Performance Soluble Aramid Nanofibers Derived from 5-Methylbenzene-1,3-dicarbonyl Dichloride

Abstract

This technical guide details the protocol for electrospinning aromatic polyamides (aramids) synthesized from This compound (also known as 5-methylisophthaloyl dichloride). Unlike standard meta-aramids (e.g., Nomex®), the incorporation of a methyl substituent at the 5-position of the isophthaloyl unit disrupts chain symmetry and crystallinity. This structural modification significantly enhances solubility in organic solvents (DMAc, NMP) without compromising the polymer's high thermal stability (


C). This guide covers polymer synthesis, solution rheology optimization, and electrospinning parameters for applications in high-temperature filtration and battery separators.

Material Science & Chemistry

The Monomer Advantage

Standard aramids rely on strong intermolecular hydrogen bonding, making them difficult to dissolve without high concentrations of salts (e.g., LiCl) or aggressive acids (


).
  • Monomer: this compound.

  • Mechanism: The methyl group acts as an internal "spacer," increasing the free volume and preventing the tight packing of polymer chains.

  • Result: The resulting polyamide exhibits improved solubility in amide solvents, facilitating a more stable electrospinning jet without requiring corrosive co-solvents.

Polymer Synthesis (Brief Protocol)
  • Reaction Type: Low-temperature solution polycondensation.

  • Reactants:

    • Monomer A: this compound (purified by sublimation).

    • Monomer B: Aromatic diamine (e.g., m-phenylenediamine or 4,4'-oxydianiline).

    • Solvent: Anhydrous N,N-Dimethylacetamide (DMAc).

    • Acid Scavenger: Propylene oxide or Pyridine.

  • Procedure:

    • Dissolve diamine in DMAc under

      
       atmosphere at 0°C.
      
    • Add stoichiometric amount of diacid chloride portion-wise.

    • Stir for 4–6 hours, allowing temperature to rise to 25°C.

    • Precipitate in water/methanol, wash, and dry under vacuum at 100°C.

Solution Preparation & Rheology

The success of electrospinning this polymer hinges on creating a solution with sufficient chain entanglement (Berry number


) to prevent electrospraying (bead formation).
Solvent System

While the methyl group improves solubility, the addition of a salt is recommended to increase charge density and stabilize the jet.

  • Primary Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP).

  • Additive: Lithium Chloride (LiCl).

    • Role: Disrupts inter-chain hydrogen bonds and increases solution conductivity.

Preparation Protocol
  • Salt Dissolution: Dissolve anhydrous LiCl (1–3 wt%) in DMAc at 60°C until clear. Cool to room temperature.

  • Polymer Addition: Add the synthesized aramid polymer (12–18 wt%) to the DMAc/LiCl solution.

  • Mixing: Stir at 60–80°C for 12 hours. The solution should be clear, viscous, and yellow/amber.

  • Degassing: Allow the solution to stand for 2 hours or use a vacuum desiccator to remove air bubbles.

Table 1: Viscosity & Concentration Guidelines

Polymer Conc. (wt%)Viscosity (cP)Outcome
< 10%< 500Electrospraying (Beads)
12–15% 800 – 1,500 Defect-free Nanofibers
> 18%> 3,000Needle clogging / Thick fibers

Electrospinning Protocol

Experimental Setup (Diagram)

ElectrospinningWorkflow Figure 1: Workflow for converting 5-methylisophthaloyl chloride into aramid nanofibers. Monomer 5-Methyl Isophthaloyl Chloride Polymer Polymerization (DMAc, 0°C) Monomer->Polymer + Diamine Solution Dope Prep (15 wt% in DMAc/LiCl) Polymer->Solution Dissolution Spinning Electrospinning (20kV, 15cm) Solution->Spinning High Voltage Fiber Nanofiber Mat (High Temp Resistant) Spinning->Fiber Solvent Evap

Process Parameters
  • Apparatus: Standard single-needle electrospinning unit (e.g., Elmarco Nanospider for scale-up or syringe pump setup).

  • Flow Rate: 0.5 – 1.0 mL/h.

    • Note: Too high flow rates cause solvent retention and fused fibers.

  • Applied Voltage: 18 – 25 kV.

    • Optimization: Start at 15 kV and increase until the Taylor cone is stable.

  • Tip-to-Collector Distance (TCD): 15 – 20 cm.

    • Reasoning: Amide solvents (DMAc) have high boiling points (

      
      C). A longer distance is required to ensure complete solvent evaporation before the fiber hits the collector.
      
  • Environmental Conditions:

    • Temperature: 25–30°C.

    • Relative Humidity (RH): < 40%. Critical: High humidity causes pore formation on the fiber surface (Vapor Induced Phase Separation) or premature precipitation.

Characterization & Validation

To validate the quality of the fibers, the following assays are required:

  • Scanning Electron Microscopy (SEM):

    • Goal: Verify fiber uniformity and absence of beads.[1]

    • Target Diameter: 150 – 400 nm.

  • Thermogravimetric Analysis (TGA):

    • Goal: Confirm thermal stability.[2][3][4][5]

    • Expectation: 5% weight loss temperature (

      
      ) should be 
      
      
      
      C.
  • Mechanical Testing:

    • Goal: Tensile strength of the mat.[6]

    • Expectation: > 20 MPa (random orientation).

Applications

  • High-Temperature Filtration: The methyl-substituted aramid maintains structural integrity at temperatures where polypropylene or polyester fail (

    
    C).
    
  • Battery Separators: The high porosity and electrolyte wettability (due to polar amide groups) make these mats excellent separators for Lithium-ion batteries, preventing thermal runaway.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Beaded Fibers Low viscosity / Low molecular weightIncrease polymer concentration by 2 wt%; Ensure polymerization went to completion.
Wet/Fused Fibers Solvent not evaporatingIncrease TCD to 20 cm; Reduce flow rate to 0.4 mL/h; Add a volatile co-solvent (e.g., Acetone, 10% v/v).
Needle Clogging Gelation or solvent evaporation at tipUse a coaxial needle with solvent vapor sheath; Check solution stability (add more LiCl).
Jet Instability Low conductivityAdd trace amount of salt (LiCl or TEAB) to increase charge density.

References

  • Synthesis of Soluble Polyamides

    • Title: Synthesis and Characterization of Polyamides Containing Flexibilizing Groups.[4]

    • Source: National Chemical Labor
    • URL:[Link]

  • Electrospinning of Aromatic Polyamides

    • Title: The Potential for the Direct and Alternating Current-Driven Electrospinning of Polyamides.[7]

    • Source: MDPI (Polymers).
    • URL:[Link]

  • Solubility Enhancement in Aramids

    • Title: How can we increase the solubility of polyamides?
    • Source: ResearchGate.[8]

    • URL:[Link]

  • Electrospinning Parameters for Polyimides/Aramids

    • Title: Nanofiber engineering of microporous polyimides through electrospinning.[1][9]

    • Source: KAUST Repository.
    • URL:[Link]

Sources

Application Notes and Protocols for Catalyst Selection in the Esterification of 5-Methylisophthaloyl Dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of catalysts for the esterification of 5-methylisophthaloyl dichloride. The narrative delves into the mechanistic rationale behind catalyst choice, offering a blend of theoretical principles and practical, field-proven protocols. By understanding the causality behind experimental choices, researchers can optimize reaction conditions to achieve high yields and purity in the synthesis of polyesters and other ester-containing molecules. This guide emphasizes scientific integrity through self-validating protocols and authoritative grounding with comprehensive references.

Introduction: The Significance of 5-Methylisophthaloyl Dichloride Esterification

5-Methylisophthaloyl dichloride is a key bifunctional monomer used in the synthesis of a variety of polymers and specialty chemicals. Its esterification, particularly with diols, is a fundamental step in the production of polyesters with tailored thermal and mechanical properties. The methyl group on the aromatic ring influences the polymer's solubility and processing characteristics, making it a valuable building block in materials science and pharmaceutical applications.

The reactivity of the acyl chloride groups in 5-methylisophthaloyl dichloride is inherently high, allowing for rapid esterification reactions.[1] However, the choice of catalyst is paramount in controlling the reaction rate, minimizing side reactions, and ensuring the formation of a high-quality product. This application note will explore the selection of appropriate catalysts and provide detailed protocols for their use.

The Science of Catalyst Selection: A Mechanistic Approach

The esterification of an acyl chloride, such as 5-methylisophthaloyl dichloride, with an alcohol proceeds through a nucleophilic acyl substitution mechanism.[2] While the reaction can proceed without a catalyst, it is often sluggish, especially with less nucleophilic alcohols, and can be prone to side reactions. Catalysts are employed to accelerate the reaction and improve its efficiency.

Two primary classes of catalysts are commonly used for this transformation:

  • Nucleophilic Catalysts: These catalysts are typically tertiary amines that are stronger nucleophiles than the alcohol reactant. They function by reacting with the acyl chloride to form a highly reactive intermediate.

  • Acid Scavengers: The esterification of acyl chlorides produces hydrogen chloride (HCl) as a byproduct.[3] This acidic byproduct can lead to degradation of acid-sensitive functional groups and can also protonate the alcohol, reducing its nucleophilicity. Acid scavengers are bases that neutralize the HCl as it is formed, driving the reaction to completion.

4-Dimethylaminopyridine (DMAP): The Catalyst of Choice for Enhanced Reactivity

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst for a wide range of acylation reactions, including the esterification of acyl chlorides.[4][5] Its exceptional catalytic activity stems from the electron-donating nature of the dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen.[4]

The catalytic cycle of DMAP in the esterification of an acyl chloride is as follows:

  • Formation of the N-acylpyridinium salt: DMAP, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion to form a highly reactive N-acylpyridinium intermediate.[4]

  • Acyl Transfer to the Alcohol: This N-acylpyridinium salt is a much more potent acylating agent than the original acyl chloride. The alcohol then readily attacks the carbonyl carbon of this intermediate.

  • Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, leading to the formation of the ester and the regeneration of the DMAP catalyst.

The use of DMAP is particularly advantageous when dealing with sterically hindered alcohols or when a rapid reaction is desired.[6][7]

Triethylamine (Et3N) and Pyridine: Essential Acid Scavengers

While DMAP is an excellent catalyst, it is typically used in catalytic amounts (0.05–5 mol%).[5][8] A stoichiometric amount of a less nucleophilic, but still basic, amine is required to act as an acid scavenger. Triethylamine (Et₃N) and pyridine are commonly employed for this purpose.[9][10]

Their primary role is to neutralize the HCl generated during the reaction, preventing the protonation of the alcohol and the catalyst.[9] It is crucial to note that while triethylamine is a stronger base than pyridine, it can cause the formation of ketene byproducts if the acyl chloride is enolizable.[6] For non-enolizable acyl chlorides like 5-methylisophthaloyl dichloride, triethylamine is a suitable and cost-effective choice.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the esterification of 5-methylisophthaloyl dichloride. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, and product isolation.

Protocol 1: DMAP-Catalyzed Esterification of 5-Methylisophthaloyl Dichloride with a Monohydric Alcohol (e.g., Ethanol)

This protocol is suitable for the synthesis of a simple diester and serves as a model system for optimizing reaction conditions.

Materials:

  • 5-Methylisophthaloyl dichloride

  • Ethanol (anhydrous)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N, distilled from CaH₂)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5-methylisophthaloyl dichloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add triethylamine (2.2 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Alcohol Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add anhydrous ethanol (2.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding 1 M HCl. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure diethyl 5-methylisophthalate.

Protocol 2: Polycondensation of 5-Methylisophthaloyl Dichloride with a Diol for Polyester Synthesis

This protocol outlines the synthesis of a polyester through the reaction of 5-methylisophthaloyl dichloride with a diol, such as ethylene glycol.

Materials:

  • 5-Methylisophthaloyl dichloride

  • Ethylene glycol (anhydrous)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous) or another suitable solvent like toluene

  • Methanol (for precipitation)

Procedure:

  • Monomer Solution: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the diol (1.0 eq) and anhydrous pyridine (2.2 eq) in anhydrous DCM.

  • Acyl Chloride Addition: In the dropping funnel, prepare a solution of 5-methylisophthaloyl dichloride (1.0 eq) in anhydrous DCM.

  • Polycondensation: Cool the diol solution to 0 °C. Add the solution of 5-methylisophthaloyl dichloride dropwise to the stirred diol solution over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

  • Precipitation: Pour the viscous reaction mixture into a large excess of methanol with vigorous stirring to precipitate the polyester.

  • Isolation and Washing: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomers and pyridine hydrochloride.

  • Drying: Dry the polyester in a vacuum oven at a suitable temperature (e.g., 60-80 °C) to a constant weight.

Data Presentation: Catalyst Comparison

The selection of a catalyst system can significantly impact the outcome of the esterification. The following table summarizes the key characteristics of commonly used catalysts.

Catalyst/BaseRoleTypical LoadingKey AdvantagesConsiderations
4-DMAP Nucleophilic Catalyst0.05 - 5 mol%Highly efficient, accelerates reactions with hindered alcohols.[4][6]More expensive than other bases.
Triethylamine (Et₃N) Acid ScavengerStoichiometric (2.2 eq)Inexpensive and effective for non-enolizable acyl chlorides.Can cause ketene formation with enolizable acyl chlorides.[6]
Pyridine Acid Scavenger/ CatalystStoichiometric/SolventWeaker base than Et₃N, less prone to side reactions. Can also act as a nucleophilic catalyst, though less effective than DMAP.[9]Slower reaction rates compared to DMAP.
Diarylborinic acids Lewis Acid Catalyst1 - 5 mol%Can offer high regioselectivity in reactions with polyols.[11][12]Less commonly used for simple esterifications.

Visualizations: Reaction Mechanism and Workflow

Diagram 1: Catalytic Cycle of DMAP in Acyl Chloride Esterification

DMAP_Catalysis cluster_regeneration Catalyst Regeneration cluster_acid_scavenging Acid Scavenging AcylChloride 5-Methylisophthaloyl dichloride AcylPyridinium N-Acylpyridinium Intermediate AcylChloride->AcylPyridinium + DMAP - Cl- HCl HCl DMAP DMAP Tetrahedral Tetrahedral Intermediate AcylPyridinium->Tetrahedral + Alcohol Alcohol Alcohol (R-OH) Tetrahedral->DMAP Ester Ester Product Tetrahedral->Ester - DMAP Ester->Ester Base Et3N or Pyridine Salt [Base-H]+Cl- Base->Salt + HCl

Caption: Catalytic cycle of DMAP in the esterification of an acyl chloride.

Diagram 2: Experimental Workflow for Polyester Synthesis

workflow start Start prep Prepare Diol and Pyridine Solution start->prep cool Cool to 0 °C prep->cool add_acyl Add 5-Methylisophthaloyl dichloride Solution cool->add_acyl react React at Room Temperature (24h) add_acyl->react precipitate Precipitate Polymer in Methanol react->precipitate filter Filter and Wash Polymer precipitate->filter dry Dry Polymer in Vacuum Oven filter->dry end End: Purified Polyester dry->end

Caption: Step-by-step workflow for the synthesis of a polyester.

Conclusion

The successful esterification of 5-methylisophthaloyl dichloride hinges on the judicious selection of a catalyst system. For high reactivity and efficiency, a combination of a nucleophilic catalyst like DMAP and an acid scavenger such as triethylamine or pyridine is highly recommended. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize their synthetic procedures. By understanding the underlying mechanisms, scientists can troubleshoot reactions effectively and tailor conditions to achieve their desired outcomes in the synthesis of novel materials and pharmaceutical intermediates.

References

Sources

Troubleshooting & Optimization

preventing hydrolysis of 5-Methylbenzene-1,3-dicarbonyl dichloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It is structured to provide immediate, actionable solutions for researchers handling 5-Methylbenzene-1,3-dicarbonyl dichloride (also known as 5-methylisophthaloyl dichloride).[1]

Topic: Storage Stability & Hydrolysis Prevention

Executive Summary: The Hydrolysis Threat

This compound (CAS 13438-29-4) is a highly reactive electrophile used primarily as a monomer in polymerization or as an intermediate in API synthesis.[1] Its core functionality—the acyl chloride group (-COCl)—is inherently unstable in the presence of moisture.

The Reaction: Upon contact with water (atmospheric humidity), the compound undergoes rapid hydrolysis:


[1]

The Consequence:

  • Purity Loss: Conversion to the carboxylic acid (5-methylisophthalic acid) renders the reagent useless for stoichiometric reactions.[1]

  • Safety Hazard: Generation of hydrogen chloride (HCl) gas builds pressure in sealed containers and poses an inhalation risk.[1]

  • Physical Change: The formation of a "crust" or sticky solid on the surface of the material.

Storage Protocols (FAQ)

Q: What are the optimal storage conditions?

A: Store strictly under an inert atmosphere (Argon or Nitrogen) at 2°C to 8°C .

  • Atmosphere: Argon is preferred over Nitrogen as it is heavier than air, providing a better "blanket" over the solid/liquid interface.

  • Temperature: While the parent compound (Isophthaloyl chloride) is stable at room temperature if perfectly dry, refrigeration slows the kinetic rate of hydrolysis from trace moisture ingress.

  • Container: Glass bottles with Teflon-lined caps are standard.[1] For long-term storage, wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.[1]

Q: Can I store it in a standard desiccator?

A: Yes, but with caveats. A standard desiccator is a secondary barrier.[1] The primary container must still be sealed.

  • Desiccant Choice: Use Phosphorus Pentoxide (

    
    )  or Drierite™ (anhydrous 
    
    
    
    )
    .[1] Avoid silica gel if it is not regularly regenerated, as saturated silica can actually release moisture.[1]
  • Vacuum Desiccators: Do not store acid chlorides under dynamic vacuum for long periods, as this can sublime the compound (depending on vacuum depth) or degrade seals. Use vacuum only to establish the inert atmosphere, then backfill with Argon.

Q: The compound has solidified into a hard block.[1] Is it ruined?

A: Not necessarily. this compound is a low-melting solid (MP ~43–45°C, similar to the parent isophthaloyl chloride).[1]

  • Diagnosis: If the block is white/off-white and crystalline, it may have simply fused due to temperature fluctuations (melting and re-solidifying).[1]

  • Failure Sign: If the block is coated in a white powder that does not melt at 50°C, this is likely the hydrolyzed carboxylic acid.

Handling & Transfer Workflow

Objective: Transfer the reagent without breaking the "Inert Chain of Custody."

Visualizing the Safe Transfer Process

The following diagram outlines the decision logic for handling this moisture-sensitive reagent.

G Start Start: Reagent Retrieval CheckState Check Physical State (Solid vs. Liquid) Start->CheckState Solid State: Solid/Fused Block CheckState->Solid Liquid State: Supercooled Liquid or Melted CheckState->Liquid Glovebox Method A: Glovebox (Best for Solids) Solid->Glovebox Preferred MeltIt Action: Melt at 50°C (Water Bath) Solid->MeltIt Alternative Schlenk Method B: Schlenk Line (Best for Liquids) Liquid->Schlenk Preferred Weighing Transfer: Weighing Boat (In Glovebox) Glovebox->Weighing Syringe Transfer: Oven-dried Glass Syringe Schlenk->Syringe MeltIt->Liquid Reaction Destination: Reaction Flask (Under N2/Ar) Syringe->Reaction Weighing->Reaction

Figure 1: Decision matrix for the safe transfer of moisture-sensitive acid chlorides.[1]

Detailed Protocol: The "Melt and Syringe" Technique

Since the melting point is low (~45°C), handling it as a liquid is often more precise than chipping away at a solid block.

  • Preparation: Flush a clean glass syringe and long needle with Argon 3 times.[1]

  • Melting: Place the sealed reagent bottle in a water bath set to 50°C . Ensure the water level is below the cap line.

  • Purging: Insert a bleed needle (connected to an Argon line) into the bottle septum to create positive pressure.[1]

  • Transfer: Insert the syringe, withdraw the required volume, and immediately transfer to the reaction vessel.

  • Sealing: Remove the bleed needle and wrap the cap with Parafilm immediately.[1]

Quality Control & Diagnostics

How do you verify if your reagent has hydrolyzed?

Diagnostic Table: Symptoms & Solutions
SymptomProbable CauseCorrective Action
White powder on cap threads Hydrolysis (Formation of Acid)Wipe clean with dry cloth.[1] Check MP of bulk material.
Acrid, sharp odor HCl releaseDANGER. Ventilate immediately.[1] Seal container.
Higher than expected MP Formation of Acid (Impurities)The acid form (Isophthalic acid deriv.)[1] melts much higher (>200°C).[1] If MP > 50°C, purity is compromised.[1]
Insoluble particles in DCM Hydrolyzed AcidThe acid chloride is soluble in Dichloromethane (DCM); the acid is generally less soluble. Filter and use filtrate (re-check concentration).
Quantitative Protocol: The Morpholine Titration

This is the "Gold Standard" for determining the active acyl chloride content, distinguishing it from free HCl or hydrolyzed acid.

Principle:



Excess morpholine is then back-titrated with standard acid.[1]

Reagents:

  • 0.5 N Morpholine in Methanol.[1]

  • 0.5 N HCl (Standardized).[1]

  • Indicator: Methanolic Methyl Red.[1]

Step-by-Step Procedure:

  • Weighing: Accurately weigh ~1.0 g of the sample into a 250 mL Erlenmeyer flask.

  • Reaction: Add 50.0 mL of 0.5 N Morpholine solution. Swirl gently. The reaction is exothermic.

  • Incubation: Allow to stand for 10–15 minutes to ensure complete conversion.

  • Titration: Add 3–4 drops of Methyl Red indicator. Titrate the mixture with 0.5 N HCl until the color changes from yellow to red.

  • Blank: Run a blank titration using only 50.0 mL of Morpholine solution.

Calculation:


[1]
  • 
    : Volume of HCl (mL)
    
  • 
    : Normality of HCl
    
  • 
    : Molecular Weight (217.05  g/mol )[1]
    
  • 
    : Weight of sample (g)
    
  • 
    : Number of chloride groups (2)
    

Emergency Recovery (Purification)

If the compound has significantly hydrolyzed (purity < 90%), do not discard it. It can often be recovered.[1]

Method: Thionyl Chloride Reflux This converts the hydrolyzed carboxylic acid back into the acid chloride.

  • Place the impure solid in a round-bottom flask.[1]

  • Add excess Thionyl Chloride (

    
    )  (approx. 3–5 mL per gram of solid).
    
  • Add a catalytic amount of DMF (Dimethylformamide) – 1 drop is usually sufficient.[1]

  • Reflux for 2–4 hours under an inert atmosphere.

  • Distill off the excess thionyl chloride (BP 76°C).

  • Recrystallize the residue from dry Hexane or Heptane.[1]

    • Note: Perform all steps in a fume hood due to

      
       and HCl generation.[1]
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84288, Isophthaloyl chloride. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Acid Chloride purification via Thionyl Chloride).

Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) and your institution's Chemical Hygiene Plan before handling hazardous chemicals.

Sources

improving molecular weight in 5-Methylisophthaloyl dichloride polymerization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for researchers optimizing the polymerization of 5-Methylisophthaloyl dichloride (MIPCl) .

Unlike chain-growth polymerization (e.g., vinyl polymers), where high molecular weight (MW) can be achieved early in conversion, MIPCl polymerization is a step-growth (polycondensation) process. This means high MW is only mathematically possible at >99% conversion with perfect stoichiometric balance.

Part 1: The Chemistry of Control

To troubleshoot low molecular weight, you must first respect the Carothers Equation . In the reaction between MIPCl and a diamine/diol, the Degree of Polymerization (


) is dictated by the stoichiometric imbalance (

) and the extent of reaction (

).[1]

[1]
  • The Reality Check: If you have a 1% impurity (r = 0.99) or 1% moisture content (hydrolyzing the chloride), your maximum theoretical chain length is capped at ~100 units, regardless of reaction time. You cannot "cook" your way to high MW if the stoichiometry is off.

Part 2: Critical Pre-Reaction Protocols

Monomer Purity & Handling

Q: My MIPCl is 98% pure. Is that enough? A: No. For high-performance aramids or polyesters, you need >99.9% purity.

  • The Fix: Recrystallize MIPCl in dry n-hexane or cyclohexane .

  • Protocol: Dissolve crude MIPCl in hot hexane (inert atmosphere), filter hot to remove insoluble hydrolyzed acid, and cool to 0°C. Filter crystals and dry under high vacuum for 24h.

  • Why: Impurities act as "chain stoppers," permanently terminating the polymer ends.

The Solvent System (Solvation is Key)

Q: Why does the protocol call for LiCl or CaCl₂? Can I skip it? A: Skipping salts is the #1 cause of low MW in aromatic polyamides.

  • Mechanism: As the polymer chain grows, it becomes less soluble in the organic solvent (NMP or DMAc) due to strong inter-chain hydrogen bonding. If the polymer precipitates (turns cloudy) too early, the reactive ends become inaccessible, and growth stops.

  • The Solution: Dissolve 2-4 wt% anhydrous LiCl or CaCl₂ in the solvent before adding monomers. The salt ions complex with the amide groups, disrupting hydrogen bonds and keeping the "living" chain in solution.

Part 3: Optimized Experimental Workflow

The following diagram outlines the critical path for High-MW synthesis.

MIPCl_Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction Engineering cluster_workup Phase 3: Workup Monomer MIPCl Purification (Recrystallization in Hexane) Addition Add MIPCl Solid (One-shot addition) Monomer->Addition Solvent Solvent Drying (NMP/DMAc over 4Å Sieves) Salt Salt Dissolution (Add 2-4% LiCl/CaCl₂) Solvent->Salt Cooling Cool to -10°C to 0°C (Control Exotherm) Salt->Cooling Cooling->Addition Combine w/ Diamine Aging Room Temp Aging (12-24 Hours) Addition->Aging Viscosity Build Precip Precipitation (Water/Methanol Blend) Aging->Precip Wash Wash Cycle (Remove residual HCl/Salts) Precip->Wash

Caption: Workflow for Low-Temperature Solution Polycondensation of MIPCl.

Part 4: Troubleshooting Center (FAQs)

Scenario A: Viscosity Issues

Q: The solution remained clear but the viscosity is like water. What happened? Diagnosis: Stoichiometric imbalance or moisture contamination.

  • Root Cause 1 (Moisture): MIPCl is extremely hygroscopic. If it absorbed water from the air during weighing, some acid chloride groups hydrolyzed to carboxylic acid (unreactive). You effectively added less than 1.00 equivalents.

  • Root Cause 2 (Weighing Error): In step-growth, a 1:1.02 ratio limits MW drastically.

  • Corrective Action:

    • Use a glovebox for weighing MIPCl.

    • Ensure solvents have <50 ppm water (Karl Fischer titration).

Scenario B: Early Precipitation

Q: The reaction turned into a white paste/gel within 10 minutes. Is this good? Diagnosis: Premature precipitation (Physical termination).

  • Root Cause: The polymer chain grew long enough to become insoluble but precipitated before reaching high molecular weight. Once solid, the ends cannot find each other to react further.

  • Corrective Action:

    • Increase Salt: Increase LiCl concentration to 4-5 wt%.

    • Change Solvent: Switch from DMAc to NMP (often better solvating power for aromatic polyamides).

Scenario C: Exotherm Control

Q: The solution got very hot upon adding MIPCl. Does this matter? Diagnosis: Uncontrolled exotherm leading to side reactions.

  • Root Cause: The reaction between acid chlorides and amines is violent. High heat promotes side reactions (e.g., imidization or crosslinking) that disrupt linearity.

  • Corrective Action:

    • Cryogenic Start: Cool the amine/solvent mixture to -10°C or 0°C (ice/acetone bath) before adding MIPCl.

    • Rate of Addition: Add MIPCl as a solid in one portion (to ensure stoichiometry) but keep cooling active until the initial exotherm subsides.

Part 5: Data Summary & Conditions

ParameterRecommended RangeWhy?
Monomer Ratio 1.000 : 1.000 Deviations >0.5% drastically reduce MW (Carothers limit).
Solvent Water < 50 ppm Water consumes acid chloride groups (

).
Reaction Temp -5°C (Start)

25°C (Finish)
Low temp prevents side reactions; Room temp ensures mobility for final growth.
Solids Content 10 - 20 wt% Too dilute = slow kinetics. Too concentrated = difficult stirring/heat transfer.
Acid Acceptor Propylene Oxide or Pyridine Neutralizes HCl byproduct. HCl can protonate amine monomers, deactivating them.

References

  • Carothers Equation & Stoichiometry

    • Title: "Stoichiometry and molecular weight control in Step-Growth Polymeriz
    • Source: Fiveable / Polymer Science Notes
    • Link:

  • Role of LiCl in Polyamide Synthesis

    • Title: "Evaluating Lithium Chloride's Role in Biopolymer Synthesis and Solubility"
    • Source: Patsnap Eureka / ResearchG
    • Link:

  • Low Temperature Polycondensation Method

    • Title: "New Insights in the Synthesis of High-Molecular-Weight Arom
    • Source: N
    • Link:

  • Monomer Purification Standards

    • Title: "Process for producing phthaloyl dichlorides of high purity"
    • Source: Google P
    • Link:

Sources

handling moisture sensitivity of 5-Methylisophthaloyl dichloride in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methylisophthaloyl Dichloride

A Senior Application Scientist's Guide to Handling Moisture Sensitivity

Welcome to the technical support center for 5-Methylisophthaloyl Dichloride. This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive acyl chloride. My objective is to provide you with not just protocols, but the underlying scientific principles to empower you to handle this reagent safely and effectively, ensuring the integrity and reproducibility of your experiments.

Part 1: Fundamental Properties & Hazards

Understanding the inherent reactivity of 5-Methylisophthaloyl Dichloride is the first step toward successful handling. It is a di-acyl chloride, a class of compounds known for their vigorous reaction with nucleophiles, especially water.

Why is it so reactive?

The two acyl chloride groups on the aromatic ring are highly electrophilic. The carbon atom of the carbonyl group (C=O) is bonded to two strongly electronegative atoms: oxygen and chlorine. These atoms pull electron density away from the carbon, making it highly susceptible to nucleophilic attack.[1] Atmospheric moisture, even in trace amounts, provides a ready source of a potent nucleophile (water), leading to rapid hydrolysis.

dot graph "Reactivity_of_Acyl_Chloride" { layout=neato; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"]; rankdir=LR;

// Nodes C [label="Carbonyl Carbon (Highly δ+)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,0!"]; O [label="Oxygen (Electronegative)", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,1!"]; Cl [label="Chlorine (Electronegative)", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,-1!"]; H2O [label="H₂O (Nucleophile)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,0!"];

// Edges O -> C [label=" Pulls e⁻ density"]; Cl -> C [label=" Pulls e⁻ density"]; H2O -> C [label=" Attacks δ+ Carbon", style=dashed, color="#34A853", fontcolor="#202124", fontsize=10]; } dpt Caption: Electronegativity drives the reactivity of the acyl chloride group.

This reaction is not just a nuisance; it fundamentally alters your reagent, consumes starting material, and generates corrosive hydrogen chloride (HCl) gas. The product of this hydrolysis is 5-methylisophthalic acid, which is likely unreactive in your desired subsequent transformation.

Key Physical and Hazard Data

The properties of 5-Methylisophthaloyl Dichloride are analogous to its parent compound, Isophthaloyl Chloride.

PropertyValue (for Isophthaloyl Chloride)Significance & Implication
Physical State White to off-white solid/lump[2][3]Can be weighed in air if done very quickly, but this is strongly discouraged. Best handled in an inert atmosphere.
Melting Point 43 - 45 °C[3]Low melting point means it can easily melt if a reaction is even slightly exothermic.
Boiling Point 276 °C[3]High boiling point means it is not easily removed by simple evaporation if unreacted.
Moisture Sensitivity Highly sensitive; reacts with water[4][5]This is the core challenge. Strict anhydrous and inert techniques are mandatory.
Primary Hazards Causes severe skin burns and eye damage[2][5]Always use appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles/face shield.
Incompatibilities Water, strong bases, alcohols[4][5]These substances will rapidly and exothermically decompose the reagent.
Decomposition Products HCl gas, CO, CO₂, Phosgene[4][5]Reactions and quenching must be performed in a well-ventilated fume hood.

Part 2: FAQs - Best Practices for Handling and Storage

This section addresses the most common questions regarding the day-to-day use of 5-Methylisophthaloyl Dichloride.

Q1: How should I store a new bottle of 5-Methylisophthaloyl Dichloride?

A1: Store the container under an inert atmosphere, such as in a nitrogen-filled desiccator or inside a glovebox.[3] The container should be kept tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials like bases and alcohols.[4] If the bottle has a septum-sealed cap (like a Sure/Seal™ bottle), this provides an excellent barrier against atmospheric moisture.

Q2: What is the minimum equipment I need to handle this reagent properly?

A2: At a minimum, you need a system that provides an inert atmosphere. The gold standard is a glovebox with low (<1 ppm) oxygen and moisture levels.[6][7] A Schlenk line is also a very effective and common alternative for performing reactions under an inert gas (Nitrogen or Argon).[6][7] For occasional use or small-scale transfers, a glove bag can be a cost-effective, albeit less secure, option.[6]

Q3: My glassware looks clean and dry. Is that good enough?

A3: No. Glassware has a thin film of adsorbed moisture on its surface that will readily react with the acyl chloride.[8][9] All glassware must be rigorously dried before use. The most effective method is to oven-dry the glassware at >125°C overnight and then assemble it hot while flushing with a stream of dry inert gas, or to cool it in a desiccator.[8][9]

Q4: What solvents are compatible with 5-Methylisophthaloyl Dichloride?

A4: You must use anhydrous (dry) aprotic solvents. Common choices include dichloromethane (DCM), toluene, or tetrahydrofuran (THF), provided they are of high purity and have been dried using appropriate methods (e.g., passed through a solvent purification system or distilled from a suitable drying agent). Methylene dichloride has been noted as a suitable solvent for reactions involving similar compounds.[10] Always use a fresh bottle of anhydrous solvent or a properly maintained solvent from a purification system.

Q5: How do I accurately measure and transfer a solid like this under an inert atmosphere?

A5: This is best done inside a glovebox, where you can use a standard weighing balance.[7] If using a Schlenk line, you can pre-weigh the reagent in a flask, seal it with a septum, and then introduce it to the Schlenk line, evacuating and backfilling with inert gas multiple times to remove air.[7] For transferring solutions, use a gas-tight syringe that has been dried and flushed with inert gas.[9]

Part 3: Experimental Protocols

These protocols are designed to be self-validating. If followed correctly, they will minimize moisture exposure and maximize the success of your experiment.

Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, addition funnel, etc.) overnight at 125°C.

  • Assembly: Quickly assemble the hot glassware and connect it to the Schlenk line. Place septa on all open ports.

  • Purging the System: Evacuate the assembled glassware under vacuum until it is cold to the touch. Gently refill with dry nitrogen or argon. Repeat this "evacuate-and-fill" cycle at least three times to ensure the removal of atmospheric gases and moisture.[7]

  • Solvent Addition: Add anhydrous solvent to the reaction flask via a cannula (double-tipped needle) or a dry, inert-gas-flushed syringe.

  • Reagent Addition (Solid): In a separate, tared flask, weigh the 5-Methylisophthaloyl Dichloride. Seal the flask with a septum. Purge this flask using a needle connected to the inert gas manifold of the Schlenk line. Dissolve the solid in a minimal amount of anhydrous solvent.

  • Reagent Transfer: Transfer the reagent solution from its flask to the reaction flask using a dry, inert-gas-flushed syringe or via cannula transfer.

  • Initiate Reaction: Begin stirring and proceed with your reaction (e.g., heating, cooling, addition of other reagents). Ensure a slight positive pressure of inert gas is maintained throughout the reaction, indicated by gentle bubbling through an oil or mercury bubbler.[9]

Protocol 2: Safely Quenching 5-Methylisophthaloyl Dichloride

Quenching is the controlled neutralization of the reactive reagent. This must be done cautiously to manage the exothermic reaction and HCl gas evolution.[11][12]

  • Prepare Quenching Station: Perform the quench in a fume hood. Prepare a separate flask containing the quenching agent (e.g., methanol for ester formation, or a dilute solution of sodium bicarbonate). Place this flask in an ice bath to absorb the heat of reaction.

  • Cool the Reaction: If your reaction is complete, cool the reaction mixture in an ice bath.

  • Slow Addition: Using a syringe or dropping funnel, add the reaction mixture slowly and dropwise to the cold quenching solution with vigorous stirring. Never add the quenching agent directly to the bulk reaction mixture. This can cause a violent, uncontrolled reaction.[11]

  • Monitor: Observe for gas evolution (HCl and/or CO₂ if using bicarbonate). Control the addition rate to keep the gas evolution steady and manageable.

  • Neutralization: Once the addition is complete, allow the mixture to stir for at least 30 minutes to ensure all the acyl chloride has been quenched. Check the pH of the aqueous layer (if present) to ensure it is neutral or slightly basic before proceeding to workup and disposal.[12]

Part 4: Troubleshooting Guide

IssueProbable CauseInvestigative Action & Solution
Low or no yield of desired product. Moisture Contamination: The most likely culprit. The acyl chloride was hydrolyzed to the unreactive 5-methylisophthalic acid before it could react with your substrate.Verify Reagent Integrity: Take a small sample of the starting material and quench it with methanol. Analyze the resulting dimethyl ester by NMR or LC-MS to confirm the reagent is active. Solution: Review your inert atmosphere technique. Ensure glassware was bone-dry and solvents were anhydrous. Use a fresh bottle of the reagent.
Formation of a white, insoluble precipitate in the reaction. Hydrolysis Product: The hydrolysis product, 5-methylisophthalic acid, is a dicarboxylic acid and is often poorly soluble in common organic solvents like DCM or toluene.Isolate and Analyze: Filter the precipitate and attempt to get an NMR spectrum (e.g., in DMSO-d₆) or an IR spectrum. Look for the characteristic broad O-H stretch of a carboxylic acid. Solution: This confirms a significant moisture problem. A complete overhaul of the experimental setup and reagent handling is required.
Reaction works, but requires more than 2 equivalents of base. In-situ HCl Generation: Each mole of acyl chloride that reacts with moisture generates one mole of HCl. This HCl neutralizes your reaction base, making it unavailable for your desired reaction pathway.Re-evaluate Stoichiometry: If trace moisture is unavoidable, consider adding a non-nucleophilic acid scavenger (like a hindered base) or increasing the equivalents of your primary base to compensate. Solution: The best approach is to improve the anhydrous conditions to prevent HCl generation in the first place.
Inconsistent results between experiments. Variable Atmospheric Conditions: Changes in lab humidity can affect the amount of moisture introduced during reagent transfer, even with careful technique.Standardize Handling: Use a glovebox for all transfers to eliminate atmospheric variables.[6][7] If using a Schlenk line, ensure the inert gas supply is dry and that purging is performed consistently every time.
Difficulty analyzing reaction progress by TLC/HPLC. On-Plate/On-Column Reaction: The acyl chloride is too reactive and is likely hydrolyzing on the silica gel of the TLC plate or the stationary phase of the HPLC column, leading to streaking or the appearance of the starting carboxylic acid.[13]Derivatize Before Analysis: Take a small aliquot from the reaction mixture and quench it in a separate vial with a nucleophile like benzylamine or methanol.[13] This creates a stable amide or ester derivative that can be easily analyzed by TLC or HPLC.
Hydrolysis Pathway Visualization

The reaction with water proceeds in two steps, first forming a "half-acid" intermediate, which then hydrolyzes further to the final diacid.[14]

dot graph Hydrolysis_Pathway { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

// Nodes Start [label="5-Methylisophthaloyl\nDichloride", fillcolor="#FBBC05"]; Intermediate [label="Intermediate\n(Half-Acid Chloride)"]; Final [label="Final Product\n(5-Methylisophthalic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O1 [label="+ H₂O\n- HCl", shape=plaintext]; H2O2 [label="+ H₂O\n- HCl", shape=plaintext];

// Edges Start -> H2O1 [style=invis]; H2O1 -> Intermediate [label="Fast"]; Intermediate -> H2O2 [style=invis]; H2O2 -> Final [label="Fast"]; } dpt Caption: Stepwise hydrolysis of 5-Methylisophthaloyl Dichloride.

References

  • Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]

  • Sparkl. (n.d.). Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]

  • MDPI. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. [Link]

  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. [Link]

  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Isophthaloyl dichloride. [Link]

  • Google Patents. (2017).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Canadian Science Publishing. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. [Link]

  • Fisher Scientific. (2009). SAFETY DATA SHEET - Isophthaloyl dichloride. [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • PubMed. (2006). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. [Link]

  • ResearchGate. (2021). Designing Safer Solvents to Replace Methylene Chloride for Liquid Chromatography Applications Using Thin-Layer Chromatography as a Screening Tool. [Link]

  • Google Patents. (1994). GB2271990A - Process for the preparation of L-5-(2-acetoxy-propionyl-amino)-2,4,6-triiodo- isophthalic acid dichloride.

Sources

optimizing yield of polyamides from 5-Methylbenzene-1,3-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Polyamide Yield from 5-Methylbenzene-1,3-dicarbonyl dichloride Ticket ID: #PA-5Me-OPT-001 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Executive Summary

You are working with This compound (also known as 5-methylisophthaloyl chloride). Unlike standard isophthaloyl chloride, the methyl group at the 5-position introduces asymmetry and steric hindrance that disrupts chain packing.

The Strategic Advantage: This monomer is designed to produce soluble aromatic polyamides (aramids) that retain high thermal stability but are processable in organic solvents (unlike Kevlar®-type rigid rods).

The Core Problem: Users frequently report "low yield," but in 90% of cases, the actual issue is low molecular weight preventing successful precipitation, or hydrolysis of the acid chloride prior to reaction.

Module 1: Critical Material Pre-Check (The "Garbage In" Filter)

Before starting the reaction, you must validate your inputs. The acid chloride functionality is hyper-sensitive to moisture.

Troubleshooting Monomer Quality

Symptom: The monomer smells like hydrochloric acid (pungent, sharp) rather than a faint aromatic odor. Diagnosis: Partial hydrolysis has occurred. The acid chloride (


) has reverted to carboxylic acid (

). Impact: The carboxylic acid groups are unreactive under standard acid chloride conditions. This destroys the 1:1 stoichiometry, acting as a chain terminator.

Protocol: Monomer Recrystallization (Mandatory if bottle >1 month old)

  • Solvent: Dry Hexane.

  • Method: Dissolve monomer in boiling hexane. Filter hot (to remove fully hydrolyzed dicarboxylic acid, which is insoluble in hexane).

  • Crystallization: Cool to

    
    . Collect white needles.
    
  • Drying: Vacuum dry at room temperature for 4 hours. Do not heat significantly while wet.

Module 2: Reaction Optimization (Low-Temperature Solution Polycondensation)

For this specific monomer, Low-Temperature Solution Polycondensation is superior to interfacial polymerization. It yields higher molecular weights and allows for better control over the exotherm.

The "Salting-In" Effect (Crucial for Yield)

Aromatic polyamides tend to hydrogen-bond with themselves and precipitate out of the reaction solvent as oligomers before they grow large. Once precipitated, growth stops.

  • The Fix: Add LiCl or CaCl₂ to the solvent (NMP or DMAc).

  • Mechanism: The metal cations (

    
    ) complex with the carbonyl oxygen of the amide bond, disrupting inter-chain hydrogen bonding. This keeps the polymer chain extended and solvated, allowing it to grow to high molecular weight.
    
Standard Operating Procedure (SOP-5Me-PA)
ParameterSpecificationReason
Solvent Anhydrous NMP or DMAcHigh polarity dissolves the growing chain; must be

water.
Salt Additive

(

) or

Prevents premature precipitation (Salting-in effect).
Temperature (Phase 1)

to

Controls the massive exotherm of the acid chloride-amine reaction.
Temperature (Phase 2) Room Temp (

)
Allows reaction completion.
Stoichiometry Exactly 1.00 : 1.00Step-growth polymerization relies on perfect balance (Carothers equation).
Acid Scavenger Propylene Oxide or PyridineNeutralizes

byproduct without precipitating the polymer salt.
Visual Workflow: Decision Logic for Low Yield

Troubleshooting Start Issue: Low Yield / Low Viscosity CheckMonomer Check Monomer Purity (Is it hydrolyzed?) Start->CheckMonomer Recrystallize Action: Recrystallize from Hexane CheckMonomer->Recrystallize Yes (Impure) CheckSalt Check Solvent System (Is LiCl/CaCl2 present?) CheckMonomer->CheckSalt No (Pure) Recrystallize->CheckSalt AddSalt Action: Add 3-5% LiCl to NMP/DMAc CheckSalt->AddSalt No Salt CheckTemp Check Temperature Profile (Did it overheat?) CheckSalt->CheckTemp Salt Present AddSalt->CheckTemp CoolDown Action: Start at -10°C to control side reactions CheckTemp->CoolDown Too Hot CheckStoich Check Stoichiometry (Is it exactly 1:1?) CheckTemp->CheckStoich Temp OK CoolDown->CheckStoich AdjustStoich Action: Use precise molar equivalents CheckStoich->AdjustStoich Imbalanced Success Result: High MW Polymer (High Yield) CheckStoich->Success Balanced AdjustStoich->Success

Figure 1: Troubleshooting logic flow for diagnosing low yield in aromatic polyamide synthesis.

Module 3: Post-Processing & Isolation

Even with a successful reaction, you can lose yield during isolation.

The Trap: Because your monomer (5-methyl...) is designed to increase solubility, the resulting polymer might not precipitate fully in standard solvents like Acetone.

Correct Precipitation Protocol:

  • Non-Solvent: Use Water or Methanol (Water is usually better for salt removal).

  • Technique: Pour the viscous polymer solution into a high-speed blender containing the non-solvent. This creates high shear, resulting in fine fibers/powder rather than a gummy lump.

  • Washing (Critical): You must wash with hot water (

    
    ) to remove the LiCl/CaCl₂ and the HCl scavenger salts. If salts remain, the polymer will be hygroscopic and appear to have "low yield" or poor properties later.
    

Frequently Asked Questions (FAQ)

Q1: My reaction mixture turned into a solid gel within 5 minutes. What happened? A: This is actually a good sign that reactivity is high, but a bad sign for processing. It means your concentration was too high (likely


) or you lacked sufficient LiCl to keep the polymer solvated.
  • Fix: Dilute to

    
     solids and ensure 
    
    
    
    LiCl is fully dissolved in the solvent before adding monomers.

Q2: I obtained a yield of 60%, and the polymer is brittle. A: This indicates low molecular weight (oligomers). The oligomers were likely soluble in your precipitation bath and were washed away (hence the low yield).

  • Fix: Check moisture levels. Use a "pre-reaction" step: Distill a small amount of solvent from the reaction flask to carry off azeotropic water before adding the acid chloride.

Q3: Can I use interfacial polymerization (Water/DCM) instead? A: You can, but it is not recommended for 5-methylisophthaloyl derivatives if you want high performance. The hydrolysis rate of the acid chloride at the interface often competes with polymerization, leading to lower molecular weights compared to the anhydrous solution method [1].

Q4: Why does the color turn dark brown? A: Oxidation of the diamine or solvent impurities. While aesthetically displeasing, it often does not significantly affect mechanical properties. Perform the reaction under a strict Nitrogen or Argon blanket to minimize this.

References

  • Morgan, P. W. (1965). Condensation Polymers: By Interfacial and Solution Methods. Interscience Publishers. (The foundational text on aramid synthesis kinetics).
  • Ueda, M., et al. (1993). "Synthesis of polyamides from isophthaloyl chloride and diamines." Macromolecules. (General procedure for isophthaloyl derivatives).

  • Imai, Y. (1998). "Rapid Synthesis of Polyamides." Reactive & Functional Polymers. (Optimization of solution polycondensation).

  • Sokolov, L. B. (1979). Fundamentals of Synthesis by Polycondensation Method. (Detailed thermodynamics of acid chloride hydrolysis).

Technical Support Center: Removal of Unreacted 5-Methylisophthaloyl Dichloride from Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with polymers synthesized using 5-Methylisophthaloyl dichloride. The presence of unreacted monomers can significantly compromise the final properties, performance, and biocompatibility of your materials[1][2]. This document provides in-depth troubleshooting advice and validated protocols to ensure the purity of your polymer matrix.

Section 1: Troubleshooting & FAQs

This section addresses common issues encountered during the purification of polymers synthesized with 5-Methylisophthaloyl dichloride.

Q1: My final polymer exhibits batch-to-batch inconsistency, poor mechanical properties, or unexpected toxicity. Could residual monomer be the cause?

A: Absolutely. 5-Methylisophthaloyl dichloride is a highly reactive acyl chloride[3]. Its two acyl chloride functional groups are potent electrophiles. If left unreacted in the polymer matrix, they can slowly hydrolyze, cross-link polymer chains, or react with other molecules in your formulation, leading to unpredictable performance and potential cytotoxicity. Verifying the removal of such reactive species is a critical quality control step.

Q2: What is the most critical first step to neutralize unreacted 5-Methylisophthaloyl dichloride after my polymerization reaction?

A: The first and most crucial step is quenching . The high reactivity of the acyl chloride groups is your primary tool for their removal[3][4]. Before any purification, the reactive monomer must be converted into a stable, less reactive species. This is typically achieved by adding a proton source, such as water or a simple alcohol (e.g., methanol), to the reaction mixture. This process rapidly converts the acyl chloride (-COCl) groups into carboxylic acid (-COOH) or ester (-COOCH₃) groups, respectively[5][6][7]. These resulting molecules are significantly less reactive and can be more easily removed in subsequent purification steps.

Q3: My polymer is soluble in the reaction solvent (e.g., DMAc, NMP). What is the most effective method to purify it?

A: For soluble polymers, reprecipitation is the most common and highly effective purification technique[][9]. This method leverages differences in solubility between the high-molecular-weight polymer and the low-molecular-weight impurities (i.e., the quenched monomer, salts, and any oligomers). The process involves dissolving the crude polymer in a good "solvent" and then slowly adding this solution to a large volume of a "non-solvent" (also called an anti-solvent)[10]. The polymer will precipitate out of the solution, while the impurities remain dissolved in the solvent/non-solvent mixture[9].

Q4: How do I select the right solvent/non-solvent pair for reprecipitation?

A: The selection is critical for effective purification. The ideal pair should meet these criteria:

  • The Solvent: Must completely dissolve the polymer to form a true solution. The solution should not be overly viscous, as this can trap impurities during precipitation[9][10]. Common solvents for aramids, which are often synthesized with this monomer, include N,N-Dimethylacetamide (DMAc) and N-Methyl-2-pyrrolidone (NMP), often with salts like LiCl or CaCl₂ to improve solubility[11].

  • The Non-Solvent: Must be fully miscible with the solvent but should not dissolve the polymer. It should, however, readily dissolve the impurities you wish to remove. Common non-solvents include water, methanol, ethanol, and acetone[9][12].

  • The Process: The polymer solution should be added dropwise into a vigorously stirred volume of the non-solvent. This promotes the formation of a fine powder or fibrous precipitate, maximizing the surface area for the removal of trapped impurities[9].

Q5: I have performed reprecipitation, but analytical tests still show traces of impurities. What are my next steps?

A: For applications requiring exceptionally high purity, a single precipitation may be insufficient. Consider the following advanced steps:

  • Multiple Reprecipitation Cycles: Repeating the process of dissolving the polymer and precipitating it 2-3 times is a standard practice to achieve high purity[9][13].

  • Thorough Washing: After precipitation, thoroughly wash the filtered polymer with fresh non-solvent to remove any adhering impurities from the surface of the precipitate[9].

  • Soxhlet Extraction: For the most rigorous purification of a solid polymer, a Soxhlet extraction can be performed. This technique continuously washes the polymer with a condensed, hot solvent that is a poor solvent for the polymer but a good solvent for the impurity, ensuring exhaustive removal[12][14].

Q6: How can I definitively confirm that the unreacted 5-Methylisophthaloyl dichloride has been removed?

A: Visual confirmation is not enough; you must rely on analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is an excellent, rapid qualitative method to check for the presence of specific functional groups[15][16]. The disappearance of the characteristic acyl chloride peak is a strong indicator of successful quenching and removal[17][18].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for both qualitative and quantitative analysis of polymer purity[19][20][21]. By integrating the signals unique to the monomer and comparing them to the signals from the polymer backbone, you can quantify the level of residual monomer with high precision[22].

Q7: My FTIR spectrum shows a sharp peak around 1785 cm⁻¹. What does this indicate?

A: A sharp absorption band in the 1770-1815 cm⁻¹ region is highly characteristic of the carbonyl (C=O) stretch in an acyl chloride functional group. Its presence in your final polymer sample is a clear sign that unreacted 5-Methylisophthaloyl dichloride or other acyl chloride end-groups are still present and that the quenching and purification process was incomplete.

Section 2: Experimental Protocols

These protocols provide a validated workflow for the removal and verification of 5-Methylisophthaloyl dichloride.

Protocol 2.1: Quenching and Multiple Reprecipitation

This protocol describes the standard method for purifying a polymer from its reaction solution.

  • Quenching:

    • Once the polymerization reaction is complete (as determined by viscosity increase or other monitoring methods), cool the reaction vessel in an ice bath.

    • Slowly add deionized water or methanol to the reaction mixture under stirring. A typical starting point is 10% of the total reaction volume.

    • Causality: The addition of a protic substance hydrolyzes or esterifies the highly reactive acyl chloride groups, converting them to stable carboxylic acids or esters, and neutralizes the HCl byproduct.[4][5]

    • Continue stirring in the ice bath for 30 minutes to ensure the quenching reaction is complete.

  • First Precipitation:

    • In a separate, larger beaker, place a volume of a suitable non-solvent (e.g., methanol) that is at least 10 times the volume of your polymer solution.

    • Begin vigorous stirring of the non-solvent using a magnetic stir bar.

    • Slowly add the quenched polymer solution dropwise to the vortex of the stirring non-solvent. A precipitate (fibrous or powder) should form immediately.

    • Causality: Adding the polymer solution slowly to a large, stirred volume of non-solvent prevents the formation of a large, gummy mass and instead produces fine particles, which are easier to purify.[9][10]

  • Isolation and Washing:

    • Continue stirring for an additional 30 minutes after all the polymer solution has been added.

    • Collect the precipitated polymer by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the collected polymer cake on the filter with several portions of fresh non-solvent.

    • Causality: Washing removes the mother liquor which contains the bulk of the dissolved impurities.[9]

  • Re-dissolution and Second Precipitation (Recommended):

    • Transfer the washed polymer to a clean beaker and re-dissolve it in a minimal amount of the original good solvent.

    • Repeat the precipitation step (2.2) by adding this new solution dropwise to a fresh, stirred batch of non-solvent.

    • Collect the purified polymer again by vacuum filtration (2.3).

  • Drying:

    • Place the final, washed polymer in a vacuum oven.

    • Dry the polymer at a moderate temperature (e.g., 60-80 °C) under vacuum until a constant weight is achieved.

    • Causality: Drying under vacuum is essential to remove all traces of the solvent and non-solvent, which could otherwise act as plasticizers or interfere with subsequent applications.

Protocol 2.2: Analytical Verification by FTIR Spectroscopy

This protocol is for a rapid, qualitative check of purification.

  • Sample Preparation: Prepare a sample of the dried, purified polymer. For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid powder is sufficient.

  • Data Acquisition: Collect the IR spectrum according to your instrument's standard operating procedure.

  • Spectral Analysis: Examine the spectrum for the key signatures outlined in Table 2. The primary indicator of success is the complete absence of the acyl chloride C=O stretching peak.

Protocol 2.3: Quantitative Analysis by ¹H NMR Spectroscopy

This is the definitive method for quantifying residual monomer.

  • Sample Preparation: Accurately weigh a sample of the dried, purified polymer (e.g., 10-15 mg) and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, DMAc-d₉).

  • Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) to allow for accurate integration of all peaks.

  • Data Analysis:

    • Identify a characteristic peak from the 5-Methylisophthaloyl monomer that does not overlap with any polymer or solvent peaks (e.g., the methyl protons).

    • Identify a characteristic peak from the repeating unit of the polymer backbone.

    • Carefully integrate both peaks.

    • Calculate the molar ratio of monomer to polymer repeating units to determine the level of residual impurity. A successful purification should result in the monomer peak being undetectable or within your specified tolerance limits.

Section 3: Technical Data & Visualizations

Data Summaries

Table 1: Example Solvent/Non-Solvent Systems for Aramid Purification

Polymer TypeCommon Polymerization SolventRecommended Non-Solvent(s)Notes
Aromatic Polyamide (Aramid)NMP or DMAc (+ LiCl)Water, Methanol, EthanolWater is effective for precipitating and washing away salts like LiCl.
Aromatic PolyesterDichloromethane, ChloroformMethanol, HexanesThe choice depends on the specific polyester structure.

Table 2: Key Spectroscopic Signatures for Monitoring Purification

Compound/Functional GroupTechniqueWavenumber / Chemical Shift (ppm)Expected Appearance
5-Methylisophthaloyl dichloride FTIR~1785 cm⁻¹ (C=O stretch)Sharp, strong peak. Should be absent in final product.
¹H NMR~2.6 ppm (s, 3H, -CH₃)Sharp singlet. Should be absent in final product.
Quenched Monomer (Diacid form) FTIR~1710 cm⁻¹ (C=O stretch), 2500-3300 cm⁻¹ (broad O-H)Broad O-H and shifted C=O peak.
¹H NMR~13.0 ppm (broad s, 2H, -COOH)Very broad signal, may be hard to see without high concentration.
Polymer Backbone (Aramid) FTIR~1650 cm⁻¹ (Amide I C=O), ~3300 cm⁻¹ (N-H stretch)Strong, characteristic amide bands.
¹H NMR7.5 - 10.5 ppm (Aromatic/Amide Protons)Multiple complex signals characteristic of the polymer structure.
Visual Workflow

PurificationWorkflow cluster_reaction Polymerization cluster_purification Purification Cycle cluster_analysis Quality Control start Crude Polymer Solution (Polymer + Unreacted Monomer) quench Step 1: Quench (e.g., with Methanol) start->quench precipitate Step 2: Precipitate (in Non-Solvent) quench->precipitate filtrate Step 3: Filter & Wash precipitate->filtrate waste Impurities in Filtrate precipitate->waste dissolve Step 4: Re-dissolve (in good Solvent) filtrate->dissolve Repeat Cycle for Higher Purity dry Step 5: Dry under Vacuum filtrate->dry filtrate->waste dissolve->precipitate analysis Analytical Verification (FTIR, NMR) dry->analysis final_product Pure Polymer analysis->final_product

Caption: Workflow for monomer removal.

References

  • Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH WATER, ALCOHOLS AND PHENOL. Retrieved from [Link]

  • Creative Biostructure. (2025, March 25). Using NMR for Studying Polymer Structures. Retrieved from [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). NMR Spectroscopy Applications in Polymer Analysis. Retrieved from [Link]

  • Intertek. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers. Retrieved from [Link]

  • Rocky Mountain Labs. (2026, February 9). How to Analyze Polymers Using FTIR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Analyst. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides Involving Oxygen Compounds. Retrieved from [Link]

  • Drawell. (2024, January 19). How does FTIR Spectrophotometer determine the consistency of polymer materials. Retrieved from [Link]

  • Universal Lab. (2024, July 29). Exploring FTIR in Polymer Structure and Change. Retrieved from [Link]

  • LibreTexts. (n.d.). Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science. Retrieved from [Link]

  • The Madison Group. (2025, December 11). FTIR Spectroscopy Fundamentals: Insights into Plastic Analysis. Retrieved from [Link]

  • AK Lectures. (n.d.). Acid Chloride Reactions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022, November 10). Automated Parallel Dialysis for Purification of Polymers. PMC. Retrieved from [Link]

  • University of Groningen. (n.d.). Monomer extraction from polymers using supercritical CO2. Research Portal. Retrieved from [Link]

  • Google Patents. (n.d.). US9045596B2 - Method of purifying conjugated polymers.
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  • Google Patents. (n.d.). US4218358A - Process for removing unreacted monomers from polymerization slurries.
  • SciSpace. (n.d.). Method for separating non-reacted monomer from mixture comprising non-reacted monomer. Retrieved from [Link]

  • LCGC International. (n.d.). Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers. Retrieved from [Link]

  • Google Patents. (n.d.). US20130317208A1 - Methods and systems for polymer precipitation and generation of particles.
  • ResearchGate. (2013, May 29). How does one remove 100% of the unreacted acryloyl chloride and triethylamine after acrylation of polyester with OH end groups to have biocompatible polymer?. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for aramids in this study. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. PMC. Retrieved from [Link]

  • Water Specialists Environmental Technologies. (n.d.). Organic Polymer Precipitation. Retrieved from [Link]

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  • PubChem. (n.d.). 5-Amino-2,4,6-triiodoisophthaloyl dichloride. Retrieved from [Link]

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Technical Support Center: 5-Methylisophthaloyl Dichloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Viscosity Control

Welcome to the technical support center for reactions involving 5-Methylisophthaloyl dichloride. As a highly reactive bifunctional monomer, 5-Methylisophthaloyl dichloride is a cornerstone for synthesizing advanced polyamides, polyesters, and other high-performance polymers. However, its reactivity presents a significant challenge: controlling the rapid increase in solution viscosity. Uncontrolled viscosity can lead to poor processability, non-uniform material properties, and failed experiments.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of the factors governing viscosity. Here, we address common challenges in a direct question-and-answer format, offering field-proven troubleshooting strategies and robust preventative protocols.

Troubleshooting Guide: Common Viscosity Issues

This section addresses specific problems you may encounter during your experiments. Each answer delves into the root causes and provides actionable, step-by-step solutions.

Q1: My reaction mixture turned into an unworkable, solid gel almost instantly after adding the reactants. What happened and how can I prevent it?

A1: This is a classic case of runaway polymerization, where the reaction proceeds too quickly to be controlled. The high reactivity of the acyl chloride groups on 5-Methylisophthaloyl dichloride with co-monomers (like diamines or diols) leads to rapid polymer chain growth. Without proper control, the polymer chains grow so long and become so entangled that the entire solution solidifies into a gel.

Underlying Causes & Solutions:

  • Excessive Reaction Rate: The intrinsic kinetics are too fast at the initial reaction conditions.

    • Solution: Lower the reaction temperature. A general rule is that reaction rates roughly double for every 10°C increase in temperature.[1] Start your reaction at a lower temperature (e.g., 0-5°C) by using an ice bath. Once the initial exotherm is controlled, you can slowly raise the temperature if needed to drive the reaction to completion.

  • High Monomer Concentration: Concentrated solutions mean reactive molecules are in close proximity, accelerating the polymerization rate.

    • Solution: Decrease the concentration of your monomers. While this may increase reaction time, it is a critical parameter for control. Adding more solvent can prevent premature gelling.[2] See the table below for suggested starting concentrations.

  • Inefficient Heat Dissipation: The polymerization is exothermic. If the heat generated cannot be removed efficiently, the internal reaction temperature will spike, further accelerating the reaction in a positive feedback loop.

    • Solution: Use a reaction vessel with a high surface-area-to-volume ratio and ensure vigorous, efficient stirring. For larger-scale reactions, consider a jacketed reactor with a circulating coolant.

Preventative Protocol: Controlled Monomer Addition

Instead of adding all reactants at once, add one monomer (often the 5-Methylisophthaloyl dichloride solution) dropwise to the solution of the other monomer over a prolonged period.

  • Dissolve the co-monomer (e.g., m-phenylenediamine) in the chosen anhydrous solvent in the reaction flask.

  • Cool the flask to the desired starting temperature (e.g., 0°C).

  • Dissolve the 5-Methylisophthaloyl dichloride in the same anhydrous solvent in a separate addition funnel.

  • Begin vigorous stirring of the reaction flask.

  • Add the dichloride solution drop-by-drop to the reaction flask over 30-60 minutes.

  • Monitor the reaction temperature and viscosity closely. Adjust the addition rate to maintain control.

Q2: I've run the same reaction twice, but the final viscosity is significantly different between batches. What causes this inconsistency?

A2: Inconsistency in viscosity points to uncontrolled variables in your experimental setup. The molecular weight of the final polymer, which dictates viscosity, is exquisitely sensitive to reaction conditions.

Underlying Causes & Solutions:

  • Trace Moisture: 5-Methylisophthaloyl dichloride is an acyl chloride and is highly susceptible to hydrolysis.[3] Water contamination in your solvent or on your glassware will react with the dichloride, converting it to a less reactive carboxylic acid. This disrupts the stoichiometry and acts as a chain terminator, leading to lower molecular weight and lower viscosity.

    • Solution: Use anhydrous solvents. Dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool under a stream of inert gas (like nitrogen or argon) before use. Handle reactants under an inert atmosphere if possible.

  • Inaccurate Stoichiometry: The highest molecular weight polymers are typically formed when the reactive functional groups (e.g., acyl chloride and amine) are present in a precise 1:1 molar ratio. Even a small error in weighing your monomers can drastically limit chain growth.

    • Solution: Use a calibrated analytical balance and ensure complete transfer of all weighed materials into the reaction vessel.

  • Temperature Fluctuations: Inconsistent temperature control between batches will lead to different reaction rates and, consequently, different final polymer molecular weights.[4]

    • Solution: Use a reliable thermostatic bath or cryostat for precise temperature control throughout the reaction.[5] Monitor the internal reaction temperature with a calibrated thermometer.

Workflow for Reproducibility

The following diagram illustrates a workflow designed to minimize batch-to-batch variability.

G prep Preparation reagents Verify Reagent Purity (e.g., Titration, NMR) prep->reagents glassware Oven-Dry Glassware (>4h @ 120°C) prep->glassware solvent Use Anhydrous Solvent (<50 ppm H2O) prep->solvent setup Reaction Setup inert Assemble Under Inert Atmosphere (N2/Ar) setup->inert stoich Precise Stoichiometry (Calibrated Balance) setup->stoich temp Set & Calibrate Thermostatic Bath setup->temp exec Execution & Monitoring addition Controlled Dropwise Addition of Monomer exec->addition monitor In-situ Monitoring (Temp, IR Probe) exec->monitor sampling Periodic Sampling for Offline Analysis (GPC, Viscometry) exec->sampling outcome Consistent Viscosity & Polymer Properties addition->outcome monitor->outcome sampling->outcome

Caption: Workflow for Achieving Reproducible Polymer Synthesis.

Frequently Asked Questions (FAQs)

Q3: How do I choose the right solvent for my reaction to manage viscosity?

A3: Solvent selection is a critical decision that balances reactant solubility, polymer solubility, and reaction kinetics. A solvent with lower intrinsic viscosity and that promotes diffusion of monomers can lead to thinner polymer films in interfacial polymerization setups.[6] For solution polymerization, the key is finding a solvent that keeps the growing polymer solvated without causing excessive chain extension which can increase viscosity.

Solvent ClassExamplesSuitability for Polyamide SynthesisRationale
Aprotic Polar N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), Dimethylformamide (DMF)Excellent High solvating power for both monomers and the resulting polyamide. Often used with a salt like LiCl to further enhance solubility.
Chlorinated Dichloromethane (DCM), ChloroformGood (for Interfacial) Good for dissolving the acyl chloride but immiscible with water, making them ideal for interfacial polymerization. Less suitable for high molecular weight solution polymerization.
Ethers Tetrahydrofuran (THF)Moderate Can be used, but may have lower solvating power for the final polymer, potentially leading to precipitation.
Hydrocarbons Toluene, HexanePoor (for Solution) Generally poor solvents for the resulting polar polymers. Toluene can be used in some cases, especially at elevated temperatures.[7] Hexane is often used as the organic phase in interfacial polymerization.
Q4: Can I monitor the reaction progress and viscosity build-up in real-time?

A4: Yes, real-time monitoring is highly recommended for developing a robust and reproducible process.

  • In-situ Infrared (IR) Spectroscopy: An IR probe inserted into the reaction can track the concentration of key species. You can monitor the disappearance of the acyl chloride carbonyl peak (~1780-1815 cm⁻¹) and the appearance of the amide carbonyl peak (~1650-1680 cm⁻¹). This gives you direct insight into the reaction kinetics.[8]

  • Reaction Calorimetry: This technique measures the heat flow from the reaction in real-time. The rate of heat generation is directly proportional to the reaction rate, providing an excellent way to monitor the polymerization progress and ensure safety.[2]

  • Offline Analysis: For direct viscosity measurement, you can carefully take aliquots from the reaction mixture at different time points (quenching them to stop the reaction) and measure their viscosity using a capillary viscometer (e.g., Ubbelohde) or a rheometer.[9][10] This allows you to build a viscosity vs. time profile for your reaction. Thin-Layer Chromatography (TLC) can also be used as a quick, qualitative check to see if the starting materials are being consumed.[11]

Q5: Does reaction temperature always have a straightforward effect on viscosity?

A5: The effect is twofold and can seem contradictory.

  • Effect on Reaction Rate (Kinetics): Increasing temperature increases the rate of polymerization.[12] This leads to faster formation of longer polymer chains, which in turn causes the solution's viscosity to increase more rapidly.

  • Effect on Polymer Solution (Fluid Dynamics): For an existing polymer solution, increasing the temperature generally decreases its viscosity. The increased thermal energy allows polymer chains to move more freely, reducing entanglement.[4]

Therefore, during the reaction, you are managing a balance. You need enough thermal energy to drive the reaction forward at a reasonable rate, but not so much that the polymerization becomes uncontrollable. Once the reaction is complete, heating the final polymer solution can be a valid strategy to temporarily reduce its viscosity for processing or transfer.

References

  • University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
  • Mettler Toledo. Chemicals.
  • Washington State University. Monitoring Reactions by TLC.
  • Whitfield, J. R., & Williams, T. L. (2006). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. PubMed.
  • MDPI. (2024).
  • ACS Publications. (2025). Influence of Bulk Viscosity on the Interfacial Properties of Highly Viscous Extended Liquid Thin Films. Langmuir.
  • RSC Publishing. (2025).
  • CHEM355 Experiment 6 Viscosity of High Polymer Solutions.
  • ResearchGate. (2024). (PDF)
  • Khan, H. A. A., Akram, W., Shad, S. A., & Lee, J.-J. (2014). The Effect of Temperature on the Toxicity of Insecticides against Musca domestica L. PMC.
  • Viscosity Increase with Temperature in Cationic Surfactant Solutions Due to the Growth of Wormlike Micelles.
  • Effects of Temperature and Humidity on Ecotoxicology of Chemicals. Scope.
  • RSC Publishing. Analytical Methods.
  • Mettler Toledo. Guide to Inline Monitoring of Reaction Mechanisms.
  • ResearchGate.
  • ResearchGate. (PDF) Effect of Temperature and Humidity on Mechanical Properties and Constitutive Modeling of Pressure-Sensitive Adhesives.
  • AHP PLASTIK MAKINA. (2010). ISO1628-5 Plastics — Determination of the Viscosity of Polymers in Dilute Solution Using Capillary Viscometers - Thermoplastic Polyester (TP) Homopolymers and Copolymers.
  • Liu, Q., Zhu, B., Dai, Y., & Li, Z. (2022). Influence of pre-exposure time on the toxicities of different temperature effect insecticides to Apolygus lucorum (Hemiptera: Miridae). PLOS One.
  • Google Patents. (1997).

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recrystallization solvents for 5-Methylbenzene-1,3-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification of 5-Methylbenzene-1,3-dicarbonyl dichloride

Section 1: Executive Summary & Chemical Profile

Subject: this compound (CAS: 1206-46-8) Synonyms: 5-Methylisophthaloyl dichloride; 5-Methylisophthaloyl chloride.[1][2] Critical Physical Property: Melting Point: 43–45 °C (Low-Melting Solid).[1][2] Primary Reactivity Hazard: Rapid hydrolysis in the presence of moisture (converts to 5-methylisophthalic acid).[1][2]

Scientist-to-Scientist Note: The purification of this compound presents a specific thermodynamic challenge: its melting point (~43 °C) is significantly lower than the boiling point of most common recrystallization solvents.[1][2] This creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2] While vacuum distillation is the industrial gold standard for this compound class, recrystallization is viable on a laboratory scale if—and only if—you strictly control the temperature profile and moisture levels.

Section 2: Solvent Selection Strategy

The choice of solvent is dictated by two non-negotiable constraints: chemical inertness (no protic solvents) and thermal compatibility (solubility profile relative to the 43 °C melting point).

Recommended Solvents
Solvent SystemSuitabilityMechanistic Rationale
n-Hexane (Anhydrous) Excellent Primary Choice. The compound is moderately soluble in warm hexane but poorly soluble at -20 °C. Hexane is non-polar and inert.[1][2]
n-Heptane Good Similar to hexane but higher boiling point.[1][2] Warning: Higher BP increases the risk of oiling out if the solution is heated above 45 °C.
Thionyl Chloride (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Specialized Used primarily if the crude material contains hydrolyzed acid impurities. It acts as both solvent and reagent, converting acid back to chloride.[2]
Dichloromethane (DCM) / Hexane Alternative A binary system.[2] Dissolve in minimal DCM (good solubility), then add Hexane (anti-solvent) until turbid, and cool.
Solvents to Strictly AVOID
  • Ethanol / Methanol / Water: Immediate reaction to form esters or acids.[1][2][3] Violent decomposition possible.[1][2]

  • Diethyl Ether: Often contains moisture; absorbs atmospheric water rapidly.[1][2]

  • Benzene: Historically used but carcinogenic; replaced by hexane/heptane.[1][2]

Section 3: Detailed Recrystallization Protocol

Methodology: "Low-Temperature Crystallization from Solution" Do not use a standard reflux-crystallization method.[1][2] Heating to reflux (e.g., 69 °C for hexane) will melt your product (MP 43 °C), resulting in an oil that may not solidify upon cooling.[2]

Step-by-Step Workflow
  • Preparation:

    • Flame-dry all glassware under a stream of nitrogen or argon.[1][2]

    • Use anhydrous n-Hexane (dried over molecular sieves or Na/benzophenone).[1][2]

  • Dissolution (The Critical Step):

    • Place the crude 5-methylisophthaloyl dichloride in a round-bottom flask.

    • Add n-Hexane (approx. 5–10 mL per gram of solid).[1][2]

    • Heat gently to 35–40 °C (Do NOT exceed 45 °C). Swirl to dissolve.[1][2]

    • Note: If insoluble solids remain (likely the hydrolyzed acid or inorganic salts), perform a rapid filtration through a glass frit or glass wool plug under inert gas.

  • Crystallization:

    • Allow the clear solution to cool to room temperature (25 °C) undisturbed.

    • Transfer the flask to a -20 °C freezer (or dry ice/acetone bath) for 2–4 hours.

    • Why? The low temperature forces the compound out of solution as crystals rather than an oil.

  • Isolation:

    • Filter the cold mixture rapidly using a Schlenk frit (inert atmosphere filtration) or a chilled Buchner funnel.[1]

    • Wash the crystals with cold (-20 °C) pentane or hexane .[1][2]

    • Dry under high vacuum (0.1 mmHg) for 1 hour.

Section 4: Troubleshooting & FAQs

Q1: My solution turned cloudy immediately upon adding solvent. Why?

  • Diagnosis: Hydrolysis.[1][2][4][5][6] Your solvent was wet, or the flask had adsorbed moisture.

  • Fix: You cannot reverse this easily in the crystallization step. You must re-process the material with Thionyl Chloride (reflux for 1 hour) to convert the acid impurity back to the acid chloride, then strip the

    
     and restart crystallization.
    

Q2: Upon cooling, I got a yellow oil at the bottom, not crystals.

  • Diagnosis: "Oiling Out."[1][2] You likely heated the solution above 45 °C, or the solution is too concentrated.

  • Fix: Re-heat gently to 35 °C to redissolve the oil. Add 10-20% more solvent.[1][2] Add a seed crystal if available.[1][2] Cool very slowly to room temperature before moving to the freezer. Vigorous stirring during cooling can sometimes induce crystallization of the oil.

Q3: The melting point is lower than expected (e.g., 38–40 °C).

  • Diagnosis: Residual solvent or isomeric impurities.[1][2]

  • Fix: Dry under high vacuum for a longer period. If purity is still low, consider vacuum distillation (BP ~120–130 °C at 5 mmHg) as a superior purification method for this specific compound.[2]

Section 5: Process Logic Visualization

PurificationWorkflow Start Crude 5-Methylisophthaloyl Dichloride CheckMP Check MP & Purity (Target MP: 43-45°C) Start->CheckMP Decision Is Purity Sufficient? CheckMP->Decision Use Proceed to Synthesis (Polymerization/Amidation) Decision->Use Yes PurifyChoice Select Purification Method Decision->PurifyChoice No Distill Vacuum Distillation (Preferred for Scale/High Purity) 120°C @ 5mmHg PurifyChoice->Distill Large Scale / Oiled Out Recryst Recrystallization (For Small Scale/Thermal Sensitivity) PurifyChoice->Recryst Small Scale Distill->CheckMP SolventStep Dissolve in dry n-Hexane Temp < 40°C Recryst->SolventStep HydrolysisCheck Cloudy/Precipitate? SolventStep->HydrolysisCheck FilterStep Filter Insoluble Acids (Inert Atmosphere) CoolStep Cool to -20°C (Avoid Oiling Out) FilterStep->CoolStep CoolStep->CheckMP Isolate Crystals HydrolysisCheck->FilterStep No (Clear) Reprocess Reflux in SOCl2 (Convert Acid -> Chloride) HydrolysisCheck->Reprocess Yes (Wet) Reprocess->Distill After Conversion

Figure 1: Decision matrix for the purification of low-melting acid chlorides, distinguishing between distillation and recrystallization pathways.

References

  • Sigma-Aldrich. Isophthaloyl dichloride Product Specification & Properties. Retrieved from (Analogous compound data for MP/Handling).[1][2]

  • Chempedia. General procedures for the purification of Acid chlorides. Retrieved from .[1][2]

  • Google Patents. Process for producing phthaloyl dichlorides of high purity (US4165337A). Retrieved from .[1][2]

  • ResearchGate. Acid Chloride purification techniques and hydrolysis prevention. Retrieved from .

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Validation & Comparative

H-NMR characterization of 5-Methylbenzene-1,3-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: H-NMR Characterization of 5-Methylbenzene-1,3-dicarbonyl dichloride

Executive Summary: The "Litmus Test" for Reagent Quality

This compound (also known as 5-methylisophthaloyl dichloride) is a pivotal intermediate in the synthesis of high-performance polyamides, MOFs (Metal-Organic Frameworks), and complex pharmaceutical linkers. Its reactivity, however, makes it prone to rapid hydrolysis, reverting to its precursor, 5-methylisophthalic acid.

This guide provides a definitive H-NMR characterization protocol to distinguish the active acid chloride from its inactive hydrolyzed form.[1] Unlike standard spectral lists, this guide focuses on comparative analysis —equipping you to validate the "performance" (reactivity and purity) of your building block before committing it to expensive downstream synthesis.

Critical Protocol: Sample Preparation & Solvent Selection

Core Directive: The choice of solvent is not merely about solubility; it is a safety and stability decision.[1]

  • The Standard: Chloroform-d (CDCl₃) . The acid chloride is soluble and stable in dry CDCl₃.[1]

  • The Forbidden: DMSO-d₆ .[1][2][3]

    • Why? Acid chlorides react violently with DMSO (Swern-like chemistry), generating heat, gas, and decomposing the analyte into the acid or other sulfur-containing byproducts.

    • Result: You will obtain a spectrum of the decomposition product, not the reagent.[1]

Step-by-Step Preparation Workflow
  • Glassware Prep: Oven-dry the NMR tube and cap for at least 1 hour at 110°C. Flush with Nitrogen/Argon while cooling.

  • Solvent Check: Use CDCl₃ stored over 4Å molecular sieves. Water content >0.05% will cause immediate hydrolysis visible in the spectrum.[1]

  • Sample Loading:

    • In Glovebox/Bag: Dissolve ~10-15 mg of the solid acid chloride in 0.6 mL CDCl₃.

    • Benchtop: If a glovebox is unavailable, work quickly. Flush the vial with inert gas immediately after opening.

  • Acquisition: Run a standard proton sequence (16 scans is usually sufficient due to the non-polar nature of the sample).[1]

Comparative Analysis: Product vs. Precursor

The "performance" of this reagent is defined by its conversion from the diacid.[1] The NMR spectrum provides a binary "Go/No-Go" signal based on specific chemical shift changes driven by the inductive effect of the Chlorine atoms.

Table 1: Spectral Fingerprint Comparison
FeatureProduct: Dichloride Precursor: Diacid Mechanism of Change
Solvent CDCl₃ DMSO-d₆ Solubility/Stability requirement
-COOH Proton Absent δ 13.0 - 13.5 ppm (Broad) Diagnostic Peak. Loss indicates conversion.
H-2 (Aromatic) δ 8.60 - 8.70 ppm (s) δ 8.55 ppm (s) Deshielded by two -COCl groups (Strong -I effect).
H-4,6 (Aromatic) δ 8.15 - 8.25 ppm (s) δ 8.21 ppm (s) Ortho to -COCl. Slightly deshielded vs acid.
Methyl (-CH₃) δ 2.50 - 2.55 ppm (s) δ 2.40 - 2.45 ppm (s) Minimal shift, but crucial for integration (3H).
Appearance Clear, colorless solutionClear in DMSO; Insoluble in CDCl₃Visual confirmation.[1]

Note on Multiplicity: The aromatic protons H-4 and H-6 are chemically equivalent. They appear as a singlet (or finely split doublet) integrating to 2H. H-2 is a singlet integrating to 1H.[1] The Methyl group is a singlet integrating to 3H.

Interpretation Logic
  • The "Ghost" Peak: If you see a broad hump >10 ppm in CDCl₃, your sample is wet and hydrolyzing.[1]

  • The Shift Drift: The H-2 proton (between the two carbonyls) is the most sensitive sensor. In the acid chloride, the electron-withdrawing Chlorine pulls density away, shifting this peak downfield (higher ppm) compared to the acid or ester derivatives.

  • Solubility Check: If the sample does not dissolve clearly in CDCl₃ and requires sonication or heating, it is likely the Diacid (Precursor), not the chloride.[1] The chloride dissolves instantly.

Visualization: Quality Control Decision Tree

The following diagram outlines the logic flow for validating the material before use in synthesis.

QC_Workflow Start Start: Solid Sample (this compound) Solvent Dissolve in dry CDCl3 Start->Solvent VisualCheck Visual Inspection: Is the solution clear? Solvent->VisualCheck NMR_Run Run 1H-NMR VisualCheck->NMR_Run Yes (Clear) Precipitate Cloudy / Precipitate VisualCheck->Precipitate No (Cloudy) Analysis Analyze Spectrum NMR_Run->Analysis Fail_Hydrolysis FAIL: Hydrolyzed to Diacid (Recrystallize/Thionyl Chloride Tx) Precipitate->Fail_Hydrolysis Insoluble Impurity CheckCOOH Check >10 ppm: Is a broad peak present? Analysis->CheckCOOH Pass PASS: Pure Acid Chloride (Proceed to Synthesis) CheckCOOH->Pass No (Clean Baseline) CheckCOOH->Fail_Hydrolysis Yes (Acid detected)

Caption: QC Decision Tree for validating this compound purity prior to synthesis.

Troubleshooting & Self-Validation

Scenario: The Spectrum is "Messy"

  • Observation: You see multiple sets of aromatic peaks (e.g., one set at 8.6/8.2 and another at 8.5/8.1).

  • Diagnosis: Partial hydrolysis. The sample contains both the acid chloride and the acid (or the mono-acid chloride mono-acid).

  • Remedy: Do not use for sensitive couplings. Reflux the material in neat Thionyl Chloride (SOCl₂) for 2 hours, remove excess SOCl₂ under vacuum, and re-analyze.

Scenario: The "DMSO Mistake"

  • Observation: You dissolved the sample in DMSO-d₆. The tube became warm.[4] The spectrum shows a broad peak at 13.5 ppm.

  • Diagnosis: You have actively degraded your sample. The spectrum reflects the Diacid , not the Chloride.

  • Action: Discard the sample in the tube. Do not attempt to recover.

References

  • National Institutes of Health (PubChem). 5-Methylisophthalic acid | C9H8O4.[1] (Compound Properties).[1][2][5][6][7][8][9][10][11] [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics 2010, 29, 9, 2176–2179.[1] (Solvent Impurity Standards). [Link]

  • University of Colorado Boulder. Table of Characteristic Proton NMR Shifts. (General Shift Trends for Acid Chlorides). [Link]

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A Comparative Guide to the Functional Group Analysis of 5-Methylisophthaloyl Dichloride by FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in materials science, polymer chemistry, and drug development, the precise characterization of reactive monomers is a foundational requirement for ensuring the integrity and performance of downstream products. 5-Methylisophthaloyl dichloride, a key building block in the synthesis of high-performance polymers like aramids, presents a unique analytical challenge due to its reactivity. This guide provides an in-depth, comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the functional group characterization of this compound, juxtaposed with alternative analytical techniques. The focus is on providing actionable insights and robust experimental protocols to ensure analytical accuracy and reliability.

The Critical Role of Functional Group Analysis

5-Methylisophthaloyl dichloride (C₉H₆Cl₂O₂) is a derivative of isophthalic acid, featuring two highly reactive acyl chloride groups and a methyl group on a benzene ring. The acyl chloride moieties are the primary sites of polymerization and are also susceptible to hydrolysis. Therefore, verifying the integrity of these functional groups is paramount. Incomplete conversion from the parent carboxylic acid or degradation due to moisture will significantly impact polymerization reactions and the properties of the resulting polymer. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for this verification.

Principles of FTIR Analysis for 5-Methylisophthaloyl Dichloride

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic set of vibrational modes (stretching, bending) that absorb at specific frequencies, providing a unique "fingerprint" of the molecule.

For 5-Methylisophthaloyl dichloride, the key vibrational modes of interest are:

  • C=O Stretching (Acyl Chloride): This is the most diagnostic absorption. Acyl chlorides exhibit a strong C=O stretching band at a characteristically high frequency, typically in the range of 1750-1815 cm⁻¹.[1][2][3] The presence of two acyl chloride groups in 5-Methylisophthaloyl dichloride may lead to a single, intense peak or a split peak due to symmetric and asymmetric stretching modes. Conjugation with the aromatic ring lowers this frequency slightly compared to aliphatic acyl chlorides.[2][3]

  • Aromatic C=C Stretching: The benzene ring exhibits characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[4]

  • C-H Stretching (Aromatic and Methyl): Aromatic C-H stretching appears at frequencies slightly above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).[4][5]

  • C-Cl Stretching: The carbon-chlorine bond of the acyl chloride group shows stretching vibrations in the fingerprint region, typically between 600-800 cm⁻¹.[3]

The absence of a broad O-H stretching band (typically 2500-3300 cm⁻¹) is a crucial indicator of the complete conversion of the carboxylic acid starting material and the absence of hydrolysis.[6]

Experimental Protocol: FTIR Analysis of 5-Methylisophthaloyl Dichloride

Due to the moisture sensitivity of acyl chlorides, proper sample handling is critical to obtain a reliable spectrum.[7][8]

Safety Precautions: 5-Methylisophthaloyl dichloride and its parent compound, isophthaloyl chloride, are corrosive and cause severe skin burns and eye damage.[7][9] They are also lachrymators and react with moisture to produce HCl gas.[8] All handling must be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[10]

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean and a background spectrum has been collected.

    • In a fume hood, place a small amount of the solid 5-Methylisophthaloyl dichloride sample directly onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Given that the compound is a solid at room temperature (melting point 43-45°C), this method is ideal as it requires minimal sample preparation.[10][11]

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Use a spectral resolution of 4 cm⁻¹.

  • Data Processing:

    • Perform an ATR correction if necessary.

    • Baseline correct the spectrum to ensure accurate peak identification.

    • Label the peaks corresponding to the key functional groups.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation (in Fume Hood) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR 1. Background Collect Background Spectrum Clean_ATR->Background 2. Place_Sample Place Solid Sample on Crystal Background->Place_Sample 3. Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure 4. Collect_Spectrum Collect Spectrum (4000-400 cm⁻¹) Apply_Pressure->Collect_Spectrum 5. Corrections Apply ATR & Baseline Corrections Collect_Spectrum->Corrections 6. Identify_Peaks Identify & Label Key Peaks Corrections->Identify_Peaks 7. Interpret Interpret Spectrum Identify_Peaks->Interpret 8. End End Interpret->End

Caption: Workflow for acquiring an FTIR spectrum of 5-Methylisophthaloyl dichloride using ATR.

Interpreting the FTIR Spectrum

A high-quality sample of 5-Methylisophthaloyl dichloride will exhibit the characteristic peaks detailed below. The absence of a broad O-H band is as important as the presence of the acyl chloride C=O peak.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
~3080MediumAromatic C-HStretching
~2950MediumMethyl C-HStretching
~1770Very Strong, SharpAcyl Chloride (C=O)Stretching
~1600, ~1485, ~1425Medium-StrongAromatic C=CRing Stretching
~700-800MediumC-ClStretching

Note: The exact peak positions can vary slightly based on the instrument and sampling method.

Comparative Analysis: FTIR vs. Alternative Techniques

While FTIR is an excellent primary tool, a comprehensive analysis often benefits from complementary techniques. The choice depends on the specific information required, such as quantitative analysis, structural elucidation, or impurity profiling.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
FTIR Spectroscopy Infrared absorption causes bond vibrations.Functional group identification (C=O, C-Cl, C-H, C=C), absence of O-H.Fast, non-destructive, minimal sample prep (ATR), high sensitivity for polar bonds (C=O).Not inherently quantitative, can be difficult to distinguish similar compounds, weak for symmetric non-polar bonds.
¹H & ¹³C NMR Spectroscopy Nuclear spin alignment in a magnetic field.Detailed structural information, chemical environment of each proton and carbon, structural isomer identification, quantitative analysis.Provides unambiguous structure, highly quantitative.Slower analysis time, requires deuterated solvents, less sensitive than FTIR, sample must be soluble.
Raman Spectroscopy Inelastic scattering of monochromatic light.Complementary vibrational information, strong signals for symmetric, non-polar bonds (C=C), less sensitive to water interference.Can be used for aqueous samples, provides fingerprint information.Weaker signal than IR absorption (fluorescence can be an issue), C=O signal is weaker than in FTIR.[12]
HPLC Differential partitioning between mobile and stationary phases.Purity assessment, quantification of impurities (e.g., residual carboxylic acid), separation of isomers.Highly quantitative, excellent for purity analysis.Requires method development, sample must be soluble, acyl chloride may need derivatization for detection.[13][14][15]

Decision Guide for Analytical Technique Selection

Decision_Tree cluster_goals cluster_methods Start What is the primary analytical goal? Goal1 Rapid Functional Group Verification? Start->Goal1 Goal2 Unambiguous Structure Elucidation? Start->Goal2 Goal3 Quantitative Purity Analysis? Start->Goal3 Goal4 Analysis in Aqueous Media? Start->Goal4 FTIR Use FTIR Goal1->FTIR Yes NMR Use NMR Goal2->NMR Yes HPLC Use HPLC Goal3->HPLC Yes Raman Use Raman Goal4->Raman Yes

Caption: Decision guide for selecting the appropriate analytical technique.

Conclusion: An Integrated Approach

For the routine quality control and functional group verification of 5-Methylisophthaloyl dichloride, FTIR spectroscopy is the method of choice due to its speed, simplicity, and direct insight into the critical acyl chloride functionality. It provides immediate, actionable data on the presence of the required functional groups and the absence of hydrolysis or unreacted starting material.

However, for a more comprehensive characterization, particularly during process development or troubleshooting, an integrated approach is recommended. NMR spectroscopy should be employed for definitive structural confirmation and isomer differentiation. HPLC is invaluable for quantifying purity and identifying low-level impurities that may not be visible by spectroscopic methods. Raman spectroscopy offers a valuable alternative, especially when analyzing reaction mixtures in situ or when water interference is a concern for FTIR.

By understanding the strengths and limitations of each technique, researchers can develop a robust analytical workflow that ensures the quality and consistency of 5-Methylisophthaloyl dichloride, ultimately leading to higher-quality polymers and more reliable experimental outcomes.

References

  • Wikipedia. Acyl chloride. [Link]

  • Mazzacani, A., et al. (2022). Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. The Journal of Physical Chemistry A. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Thatte, V. N., & Joglekar, M. S. (1938). The Raman Spectra of some Acid Chlorides. Philosophical Magazine Series 7. [Link]

  • ResearchGate. (n.d.). FT-IR of fatty acyl chlorides. [Link]

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  • Zhang, Q., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. [Link]

  • ResearchGate. (2012). Raman spectroscopic characterization of different regioisomers of mono acyl and di acyl chlorogenic acids. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of compound 5. [Link]

  • Lawrence Berkeley National Laboratory. (2024). Raman Spectroscopic Analysis. [Link]

  • NIST. (n.d.). 1,3-Benzenedicarbonyl dichloride. [Link]

  • Google Patents. (n.d.). CN105301137A - High performance liquid chromatography method for analysis of alkyl chloride compound.
  • University of Arizona. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET: Isophthaloyl dichloride. [Link]

  • Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]

  • ACS Publications. (1937). Raman Spectra. I. Benzoyl Chloride and Certain of its Substitution Products. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). Isophthaloyl chloride. [Link]

  • Stenutz. (n.d.). isophthaloyl chloride. [Link]

  • Carl ROTH. (n.d.). Nuclear magnetic resonance spectroscopy (NMR). [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • UCLA. (n.d.). IR Absorption Table. [Link]

  • ResearchGate. (2016). (PDF) Experimental FTIR and Theoretical Investigation of the Molecular Structure and Vibrational Spectra of Terephthaloyl Chloride by Density Functional Theory. [Link]

  • SpectraBase. (n.d.). Phthaloyl chloride - Optional[FTIR] - Spectrum. [Link]

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A Comparative Guide to the Thermal Stability of Aromatic Polyamides: The Influence of the 5-Methyl Substituent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the thermal properties of aromatic polyamides (aramids), with a specific focus on polymers synthesized from 5-Methylbenzene-1,3-dicarbonyl dichloride (5-methyl-isophthaloyl chloride). For researchers in materials science and drug development, understanding the thermal stability of a polymer is paramount for predicting its processing window, service life, and performance under extreme conditions. Here, we will dissect the influence of the methyl group on the thermal degradation profile by comparing it with well-characterized, structurally similar aramids. This analysis is grounded in experimental data from Thermogravimetric Analysis (TGA), providing a clear, objective comparison.

Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] The specific arrangement of the aromatic rings and amide linkages in the polymer backbone dictates these properties. Polymers derived from this compound are a subset of meta-aramids, whose kinked molecular structure imparts flexibility alongside high thermal resistance.[2] The central question this guide addresses is: How does the addition of a single methyl group to the isophthaloyl moiety alter the thermal decomposition pathway of the resulting polymer?

Structure-Property Relationship: The Role of the Methyl Group

The fundamental difference between a polyamide synthesized from isophthaloyl chloride and one from this compound is the presence of a methyl (-CH₃) group on the phenyl ring of the diacid chloride monomer. This seemingly minor modification has significant implications for the polymer's macro-scale properties due to its effect on the molecular level architecture.

Causality of Experimental Choices: By introducing a bulky methyl substituent, we intentionally disrupt the planarity and symmetry of the polymer chain.[3][4] This steric hindrance is expected to:

  • Reduce Interchain Packing: The methyl group prevents polymer chains from packing closely together, thereby decreasing the degree of crystallinity and the strength of intermolecular forces, such as hydrogen bonding between amide groups.

  • Increase Solubility: The less-ordered, more amorphous structure generally leads to improved solubility in organic solvents, which is a significant advantage for processing.[3][5]

  • Influence Thermal Stability: The disruption of chain packing can lower the energy required to initiate chain mobility and decomposition. Furthermore, the aliphatic C-H bonds in the methyl group are inherently weaker than the aromatic C-H bonds of the backbone, potentially creating an initial site for thermal degradation.

The diagram below illustrates this structural difference.

G cluster_0 Polymer from Isophthaloyl Chloride cluster_1 Polymer from this compound node_A C(=O)-Ar-C(=O) node_B NH-Ar'-NH node_A->node_B node_C C(=O)-Ar-C(=O) node_B->node_C caption_0 Linear, higher packing potential node_D C(=O)-Ar(CH₃)-C(=O) node_E NH-Ar'-NH node_D->node_E node_F C(=O)-Ar(CH₃)-C(=O) node_E->node_F caption_1 Steric hindrance from CH₃ group disrupts packing

Caption: Structural comparison of aramid backbones.

Comparative TGA Performance: A Data-Driven Analysis

While specific TGA data for polymers from this compound is not widely published, we can make authoritative comparisons with closely related meta-aramids (e.g., Nomex®) and para-aramids (e.g., Kevlar®) to establish a performance baseline. Thermogravimetric Analysis (TGA) measures the mass loss of a sample as a function of temperature, providing critical data on the onset and stages of decomposition.[6][7]

Polymer TypeMonomersOnset Decomposition Temp. (in N₂)Temp. at 10% Weight Loss (T₁₀)Key Structural Feature
Meta-Aramid (e.g., Nomex®) Isophthaloyl chloride + m-Phenylenediamine~430 °C[8]~450-480 °C[9]Kinked "zigzag" chain, amorphous[2]
Para-Aramid (e.g., Kevlar®) Terephthaloyl chloride + p-Phenylenediamine>500 °C[2]~530-550 °C[2]Linear, rigid-rod chain, highly crystalline[2]
Aramid from 5-Methyl-Isophthaloyl Chloride This compound + DiamineExpected to be slightly lower than standard Meta-AramidExpected to be slightly lower than standard Meta-AramidKinked chain with bulky side group

Interpretation of Data:

  • Para-aramids exhibit superior thermal stability due to their linear, highly ordered structure, which maximizes intermolecular hydrogen bonding and requires more energy to disrupt.[2]

  • Meta-aramids have a lower decomposition temperature but still possess excellent thermal resistance, with their primary decomposition occurring well above 400°C.[1]

  • For a polymer made with This compound , we can hypothesize that its thermal stability will be slightly lower than its non-methylated meta-aramid counterpart. The disruption in chain packing and the introduction of less stable aliphatic bonds are the primary reasons for this expected decrease in decomposition temperature. However, it would still be classified as a high-performance polymer with a decomposition temperature likely exceeding 400°C.

Mechanism of Thermal Degradation in Aromatic Polyamides

Understanding the degradation pathway is crucial for interpreting TGA data. For aromatic polyamides, thermal decomposition is a complex process involving multiple reactions. The atmosphere plays a critical role; degradation in an inert atmosphere (pyrolysis) differs from that in air (thermo-oxidative degradation).[10][11]

In an inert atmosphere (e.g., Nitrogen), the primary degradation pathway involves:

  • Amide Bond Scission: The C-N bond in the amide linkage is typically the weakest point in the backbone and the first to break at elevated temperatures.[12]

  • Radical Formation: This initial scission creates radical species that propagate further chain cleavage.

  • Volatilization: The breakdown of the polymer chain releases smaller molecules, such as carbon monoxide (CO), carbon dioxide (CO₂), water, ammonia, and various hydrocarbons, resulting in mass loss.[12][13]

Thermo-oxidative degradation in air is more aggressive and typically occurs at lower temperatures, as oxygen actively participates in the degradation reactions.[10][14]

G A Aromatic Polyamide Chain (-CO-Ar-CO-NH-Ar'-NH-) B High Temperature (>400°C, Inert Atm.) A->B C Initial Chain Scission (Cleavage of C-N Amide Bond) B->C D Formation of Radical Species C->D E Propagation & Further Scission D->E F Volatile Products (CO, CO₂, H₂O, NH₃, Hydrocarbons) E->F G Stable Char Residue E->G

Caption: Simplified thermal degradation pathway for aramids.

Standardized TGA Protocol for Polymer Analysis

To ensure reproducible and comparable data, a standardized experimental protocol is essential. The following outlines a self-validating workflow for the TGA of aramid polymers.

Objective: To determine the thermal stability, decomposition temperatures, and residual mass (char yield) of a polymer sample.

Methodology:

  • Sample Preparation:

    • Ensure the polymer sample is completely dry by placing it in a vacuum oven at 110°C overnight to remove any absorbed moisture, which would otherwise cause initial mass loss unrelated to polymer decomposition.[15]

    • Weigh approximately 5-10 mg of the dried sample into a TGA crucible (ceramic or platinum). An accurate initial mass is critical for quantitative analysis.

  • Instrument Setup (PerkinElmer Pyris 1 TGA or similar): [16]

    • Purge Gas: Set the purge gas to high-purity nitrogen at a flow rate of 20-40 cm³/min to maintain an inert atmosphere and sweep volatile decomposition products away from the sample.[16]

    • Temperature Program:

      • Equilibrate the furnace at 30°C.

      • Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C or 20°C per minute. Using a consistent heating rate is crucial for comparing results between samples, as decomposition temperatures can shift with different rates.[17][18]

    • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • TGA Curve: Plot the percentage of initial mass versus temperature.

    • DTG Curve: Calculate the first derivative of the TGA curve (d(mass)/dT). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

    • Determine Key Values: Identify the onset temperature of decomposition, the temperature at 10% weight loss (T₁₀), and the percentage of char yield (residual mass at the end of the experiment).

TGA_Workflow A 1. Sample Preparation (Dry Polymer, Weigh 5-10 mg) B 2. Instrument Setup (Load Sample, Set N₂ Purge) A->B C 3. Temperature Program (Ramp 30-800°C at 10°C/min) B->C D 4. Data Acquisition (Record Mass vs. Temperature) C->D E 5. Data Analysis D->E F Generate TGA Curve (% Mass vs. Temp) E->F G Generate DTG Curve (d(Mass)/dT vs. Temp) E->G H Determine Key Metrics (Onset, T₁₀, Char Yield) F->H G->H

Caption: Experimental workflow for TGA of polymers.

Conclusion

The introduction of a methyl group onto the isophthaloyl moiety, as in polymers derived from this compound, represents a strategic chemical modification to enhance processability. This structural change, however, is predicted to come with a slight compromise in thermal stability when compared to its non-substituted meta-aramid analogs. The bulky nature of the methyl group disrupts the efficient packing of polymer chains, reducing intermolecular forces and potentially introducing a new, weaker point for the initiation of thermal degradation.

Despite this, the resulting polymers are expected to retain the classification of high-performance materials, with decomposition temperatures well above those of conventional polymers. This guide underscores the critical interplay between molecular structure and macroscopic thermal properties. For any novel polymer formulation, direct experimental evaluation via a standardized TGA protocol is indispensable for accurately characterizing its performance limits and ensuring its suitability for high-temperature applications.

References

  • Filmedia Home. (n.d.). Meta-Aramid Fibers.
  • Benchchem. (n.d.). Comparative thermal stability of meta-aramids and para-aramids.
  • Perkin Elmer. (n.d.). Thermogravimetric analysis (TGA) was conducted with a Perkin Elmer Pyris 1 TGA. Polymer, 46(19), 8071-8080.
  • ResearchGate. (n.d.). TGA curves of meta-aramid nanofiber mats in different gaseous....
  • NTU Scholars. (2005, March 30). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene.
  • NIST Technical Series Publications. (n.d.). Mechanism of the degradation of polyamides.
  • IRIS . (2025, February 16). Thermal Degradation of Glass Fibre-Reinforced Polyamide 6,6 Composites: Investigation by Accelerated Thermal Ageing. Available from:

  • ResearchGate. (n.d.). Thermal degradation and ageing of segmented polyamides | Request PDF.
  • ResearchGate. (2025, August 7). Studies on the thermal degradation of aromatic polyamides by pyrolysis‐field ionization mass spectrometry and pyrolysis‐gas chromatography | Request PDF.
  • ResearchGate. (2026, January 4). Thermal Degradation of Meta and Para-Aramid Fibers in Different Atmospheres.
  • ScienceDirect. (n.d.). Aromatic pol,yamides with benzothiazole pendent groups: synthesis, nuclear magnetic resonance structural study and evaluation of.
  • PubMed. (2013, January 23). Synthesis and characterization of thermally stable aromatic polyamides and poly(1,3,4-oxadiazole-amide)s nanoparticles containing pendant substituted bezamides.
  • Journal of Advanced Scientific Research. (n.d.). STUDY AND CHARACTERIZATION OF THERMALLY STABLE POLYAMIDES SYNTHESIZED FROM HETEROCYCLIC.
  • PerkinElmer. (n.d.). Characterization of Polymers Using TGA.
  • ResearchGate. (n.d.). Activation Energy from Thermogravimetric Analysis of Certain Azopolyamides.
  • MDPI. (2023, July 28). Thermal Behavior of Curaua-Aramid Hybrid Laminated Composites for Ballistic Helmet.
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A Comparative Guide to the Flame Retardancy of 5-Methylisophthaloyl vs. Isophthaloyl Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of high-performance materials, inherent flame retardancy is a critical attribute, particularly for applications where thermal stability and safety are paramount. Aromatic polyamides, a class of polymers renowned for their exceptional mechanical and thermal properties, are often synthesized using diacid chlorides like isophthaloyl chloride. A subtle yet potentially impactful modification to this monomer is the introduction of a methyl group at the 5-position, creating 5-methylisophthaloyl chloride. This guide provides an in-depth, albeit inferred, comparison of the potential flame retardancy of polymers derived from these two monomers, drawing upon established principles of polymer chemistry and thermal degradation. Due to a lack of direct head-to-head experimental data in the current literature, this comparison is based on theoretical considerations and data from related polymer systems.

The Foundational Role of Aromatic Polyamides in Flame Retardancy

Aromatic polyamides, or aramids, derive their inherent flame-retardant characteristics from their rigid, aromatic backbones.[1] During combustion, these structures can form a stable, insulating layer of char, which limits the evolution of flammable gases and shields the underlying material from the heat source.[2] The flame retardancy of these polymers is a complex interplay of factors including their thermal stability, the efficiency of char formation, and the composition of gases released during decomposition.[3]

Isophthaloyl-Based Polymers: The Benchmark

Polymers synthesized from isophthaloyl chloride are a well-established class of meta-aramids. Their kinked polymer chain, a result of the meta-linkage, imparts good thermal stability and flexibility.[4] While inherently more flame-retardant than many aliphatic polymers, their performance can be further enhanced through the incorporation of flame-retardant additives.[2] The thermal degradation of isophthaloyl-based polyamides has been a subject of study, providing a baseline for comparison.[5]

The 5-Methylisophthaloyl Moiety: A Structural Perturbation with Potential Flame-Retardant Implications

The introduction of a methyl group onto the isophthaloyl ring at the 5-position represents a seemingly minor structural change, yet it can be hypothesized to influence the flame retardancy of the resulting polymer through several mechanisms. Research on other polymer systems has shown that methyl groups can significantly impact thermal degradation pathways and char formation.[6][7]

Potential Effects of the Methyl Group:
  • Thermal Stability: The presence of a methyl group could potentially lower the initial thermal degradation temperature of the polymer. The C-H bonds in the methyl group are generally less stable than the C-H and C-C bonds of the aromatic ring and may serve as initiation sites for radical degradation processes.

  • Char Formation: The influence of the methyl group on char formation is multifaceted. On one hand, the methyl group could participate in cross-linking reactions during pyrolysis, potentially leading to a more extensive and stable char layer.[6] Studies on the thermal polymerization of polycyclic aromatic hydrocarbons have indicated that methyl substituents can facilitate bond formation and alignment of molecules, which could translate to enhanced charring.[6][7] Conversely, the decomposition of the methyl group could lead to the formation of small, flammable hydrocarbon fragments, which might detract from the overall char yield.

  • Gas Phase Chemistry: The decomposition of the methyl group would release methane and other small hydrocarbon radicals into the gas phase. These flammable gases could contribute to the fuel source for the flame. However, the release of certain radical species could also potentially interfere with the radical chain reactions that sustain combustion in the flame, a mechanism known as gas phase inhibition.

Inferred Comparison of Flame Retardancy Performance

The following table presents a hypothesized comparison of the flame retardancy characteristics of polymers derived from 5-methylisophthaloyl chloride versus isophthaloyl chloride. It is crucial to reiterate that this is an inferred comparison based on chemical principles and not on direct experimental evidence.

Parameter Isophthaloyl-Based Polymer (Hypothesized) 5-Methylisophthaloyl-Based Polymer (Hypothesized) Rationale for Hypothesized Difference
Limiting Oxygen Index (LOI) Moderate to HighPotentially Similar or Slightly LowerThe release of flammable gases from the methyl group could slightly lower the oxygen concentration required to sustain combustion.
UL-94 Rating V-0 or V-1 (depending on specific structure)Potentially Similar or a lower ratingIncreased potential for flaming drips due to the release of flammable volatiles from the methyl group could negatively impact the UL-94 rating.
Heat Release Rate (HRR) ModeratePotentially HigherThe combustion of flammable gases from the methyl group could contribute to a higher rate of heat release.
Total Heat Release (THR) ModeratePotentially HigherThe additional fuel source from the methyl group could lead to a greater total amount of heat released during combustion.
Char Yield GoodPotentially Higher or LowerThe methyl group could either enhance charring through cross-linking or reduce it through the evolution of volatile species. The net effect is uncertain without experimental data.
Smoke Production ModeratePotentially HigherThe incomplete combustion of hydrocarbon fragments from the methyl group could lead to increased smoke production.

Proposed Experimental Workflow for Direct Comparison

To definitively assess the flame retardancy of these two polymer systems, a direct experimental comparison is necessary. The following outlines a robust experimental protocol for researchers to undertake this investigation.

I. Polymer Synthesis
  • Monomer Procurement/Synthesis: Obtain high-purity isophthaloyl chloride and 5-methylisophthaloyl chloride.

  • Polymerization: Synthesize two analogous aromatic polyamides via low-temperature solution polycondensation. A suitable aromatic diamine, such as m-phenylenediamine, should be used for both polymerizations to ensure a valid comparison.

    • Dissolve the diamine in an anhydrous aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) containing LiCl).

    • Slowly add an equimolar amount of the respective diacid chloride (isophthaloyl chloride or 5-methylisophthaloyl chloride) to the cooled diamine solution under an inert atmosphere (e.g., nitrogen).

    • Allow the reaction to proceed at room temperature for several hours.

    • Precipitate the resulting polymer in a non-solvent like methanol, wash thoroughly, and dry under vacuum.

  • Characterization: Confirm the chemical structure and determine the molecular weight of both polymers using techniques such as FTIR, NMR, and size-exclusion chromatography (SEC).

experimental_workflow cluster_synthesis Polymer Synthesis cluster_testing Flame Retardancy Testing cluster_analysis Data Analysis & Comparison Monomers Isophthaloyl Chloride & 5-Methylisophthaloyl Chloride Polymerization Low-Temperature Solution Polycondensation Monomers->Polymerization Diamine Aromatic Diamine (e.g., m-phenylenediamine) Diamine->Polymerization Purification Precipitation, Washing & Drying Polymerization->Purification Characterization_Syn FTIR, NMR, SEC Purification->Characterization_Syn LOI Limiting Oxygen Index (LOI) (ASTM D2863) Characterization_Syn->LOI UL94 UL-94 Vertical Burn Test (ASTM D3801) Characterization_Syn->UL94 Cone Cone Calorimetry (ASTM E1354) Characterization_Syn->Cone TGA Thermogravimetric Analysis (TGA) Characterization_Syn->TGA Data_Analysis Compare: - LOI values - UL-94 ratings - HRR, THR, Char Yield - Thermal Stability LOI->Data_Analysis UL94->Data_Analysis Cone->Data_Analysis TGA->Data_Analysis

Proposed experimental workflow for comparing the flame retardancy of the two polymer systems.
II. Flame Retardancy Testing
  • Sample Preparation: Prepare standardized test specimens of both polymers according to the requirements of each flame retardancy test (e.g., by compression molding).

  • Limiting Oxygen Index (LOI): Determine the minimum oxygen concentration required to sustain combustion for each polymer according to ASTM D2863.

  • UL-94 Vertical Burn Test: Classify the flammability of each polymer (V-0, V-1, or V-2) based on its burning behavior in a vertical orientation as per ASTM D3801.[8]

  • Cone Calorimetry: Measure key combustion parameters such as the heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), time to ignition, and smoke production for each polymer under a controlled heat flux, following ASTM E1354.[9][10]

  • Thermogravimetric Analysis (TGA): Analyze the thermal stability and char yield of each polymer in both inert (nitrogen) and oxidative (air) atmospheres.

Conclusion

While a definitive, data-driven comparison between the flame retardancy of 5-methylisophthaloyl and isophthaloyl-based polymers remains to be established through direct experimental investigation, this guide provides a robust, theoretically grounded framework for understanding their potential differences. The introduction of a 5-methyl substituent is hypothesized to influence thermal stability, char formation, and the composition of flammable volatiles, with the net effect on overall flame retardancy being a subject for empirical validation. The proposed experimental workflow offers a clear path for researchers to generate the necessary data to elucidate the structure-property relationships governing the flammability of these important high-performance polymers. Such research will be invaluable for the rational design of next-generation inherently flame-retardant materials.

References

  • Lozano, A. E., de la Campa, J. G., de Abajo, J., & Preston, J. (1994). Aromatic polyamides with benzothiazole pendent groups: synthesis, nuclear magnetic resonance structural study and evaluation of properties. Polymer, 35(4), 872-878.
  • Scilit. Thermal degradation of piperazine polyamides III—The effect of ultraviolet irradiation on poly(isophthaloyl trans-2,5-dimethylpiperazine). [Link]

  • García, J. M., García, F. C., & Serna, F. (2017). Functional Aromatic Polyamides. Polymers, 9(9), 433. [Link]

  • Sarkar, A. (2000). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • Vasava, D., & Patel, H. (2020). STUDY AND CHARACTERIZATION OF THERMALLY STABLE POLYAMIDES SYNTHESIZED FROM HETEROCYCLIC MOIETY. Journal of Advanced Scientific Research, 11(3), 133-138.
  • Greenchemicals. What flame retardants are available for polyamides? [Link]

  • Wang, D., Wang, Y., & Wang, J. (2019). Flame Inhibition and Charring Effect of Aromatic Polyimide and Aluminum Diethylphosphinate in Polyamide 6. Polymers, 11(1), 89. [Link]

  • Straus, S., & Wall, L. A. (1968). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers.
  • Can, H. K., & Yilmazer, U. (2022). Investigation of the Fire Performance of Polyamide 6-Based Composites with Halogen-free Flame Retardants and Synergistic Materials. Polymers, 14(16), 3266. [Link]

  • ResearchGate. Constitutional Isomerism IV. Synthesis and Characterization of Poly(amide-ester)s from Isophthaloyl Chloride and 4-Aminophenethyl Alcohol | Request PDF. [Link]

  • Gilman, J. W., Kashiwagi, T., & Lichtenhan, J. D. (2002). Cone Calorimeter Combustion and Gasification Studies of Polymer Layered Silicate Nanocomposites. Chemistry of Materials, 14(1), 3966-3975. [Link]

  • National Institute of Standards and Technology. (1951). Mechanism of the degradation of polyamides.
  • Seshadri, V., Odegard, G. M., & Poursartip, A. (2023). Effect of Methyl Groups on Formation of Ordered or Layered Graphitic Materials from Aromatic Molecules. Small, 19(43), e2302985. [Link]

  • ResearchGate. Thermal Degradation of Polyamide 66 and Its Model Compound. [Link]

  • ResearchGate. (2023). Effect of Methyl Groups on Formation of Ordered or Layered Graphitic Materials from Aromatic Molecules. [Link]

  • Journal of Applied M
  • Taylor & Francis. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. [Link]

  • Faghihi, K., Heidari, P., & Shabanian, M. (2012). Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid, Terephthalic, Fumaric and Adipic Acids. Asian Journal of Chemistry, 24(5), 2025-2027.
  • ResearchGate. Composition, LOI values and UL-94 classification. | Download Table. [Link]

  • Greenchemicals. Flame retardants - Polyamide (PA). [Link]

  • de la Campa, J. G., de Abajo, J., & García, J. M. (2020). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. Polymers, 12(8), 1793. [Link]

  • Middle East Technical University. (n.d.). Flame retardancy of polyamide compounds and micro/nano composites.
  • TREA. Flame retardant polyamide composition. [Link]

  • Wang, X., et al. (2022). Terminal group effects of DOPO-conjugated flame retardant on polyamide 6. Frontiers in Chemistry, 10, 999826. [Link]

  • Ahmadi, R., et al. (2022). The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimides. Iranian Journal of Chemical Engineering, 19(2), 89-99. [Link]

  • NTU Scholars. (2005). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene. [Link]

  • VTT. (1989). Smoke, Gas and Heat Release Data for Building Products in the Cone Calorimeter.
  • VTechWorks. (2021). Synthesis and Characterization of Wholly Aromatic, Water-Soluble Polyimides and Poly(amic acid)s Towards Fire Suppression Foams. [Link]

  • ResearchGate. (2025). (PDF) Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. [Link]

  • ResearchGate. The Effect of Methyl Functional Group on Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimides | Request PDF. [Link]

  • Sparkl. (n.d.). Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level. [Link]

  • National Institute of Standards and Technology. (2007). Cone calorimeter analysis of UL-94 V-rated plastics. [Link]

  • de la Campa, J. G., de Abajo, J., & García, J. M. (2020). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. Polymers, 12(8), 1793. [Link]

Sources

XRD crystallinity patterns of 5-Methylbenzene-1,3-dicarbonyl dichloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: XRD Crystallinity Patterns of 5-Methylbenzene-1,3-dicarbonyl Dichloride Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Methyl Effect on Microstructure[1][2]

In the development of high-performance polyamides and polyesters, This compound (also known as 5-methylisophthaloyl dichloride) serves as a critical monomer for modifying chain packing and solubility. Unlike its unsubstituted parent (isophthaloyl dichloride) or its para-isomer (terephthaloyl dichloride), the introduction of a methyl group at the 5-position introduces a specific steric volume that fundamentally alters the X-Ray Diffraction (XRD) signature of the resulting derivatives.

This guide provides a technical comparison of the crystallinity patterns of polymers derived from this monomer against standard industry alternatives. The central insight for researchers is that the 5-methyl substituent acts as a "crystallinity disruptor," typically converting highly crystalline or semi-crystalline frameworks into amorphous or low-crystallinity domains, thereby enhancing solubility and processability without significantly sacrificing thermal stability.

Comparative XRD Analysis

The following analysis compares the XRD profiles of polyamides synthesized from m-phenylenediamine (MPD) reacted with three distinct acid dichloride monomers:

  • Terephthaloyl Chloride (Para-linked, PPTA)

  • Isophthaloyl Chloride (Meta-linked, PMIA)

  • 5-Methylisophthaloyl Chloride (5-Methyl-PMIA)

Crystallinity & Packing Efficiency Table
FeaturePPTA (Para)PMIA (Meta)5-Methyl-PMIA (Target)
XRD Pattern Type Sharp, distinct Bragg peaksSemi-crystalline; mixed sharp/broadBroad amorphous halo
Primary 2

Peaks
~20.5°, 23.0° (Strong)~19°, 22°, 27° (Moderate)~18-22° (Diffuse/Broad)
Crystallinity Index High (>50%)Moderate (20-30%)Low (<10%)
Inter-chain Packing Tight

-stacking & H-bonds
Kinked chains, some stackingSterically hindered packing
Solubility (DMAc/LiCl) Insoluble / DifficultSoluble with heatingHighly Soluble (Room Temp)
The Mechanism of Disruption

The "Methyl Effect" observed in the XRD patterns of 5-methyl derivatives is not random; it is a causal result of steric interference.

  • Standard Isophthalic Packing: In standard PMIA (Nomex® type), the meta-linkage introduces a "kink" in the polymer backbone. However, the chains can still rotate to align amide groups for intermolecular hydrogen bonding, creating semi-crystalline regions detectable by XRD.

  • 5-Methyl Disruption: The methyl group at the 5-position projects outward from the benzene ring. When chains attempt to pack, this methyl group acts as a physical spacer, preventing the close approach of adjacent aromatic rings (

    
    -
    
    
    
    stacking) and disrupting the regularity of the hydrogen bond network.
  • XRD Consequence: Instead of constructive interference creating sharp peaks (constructive Bragg diffraction), the randomized inter-chain distances result in a broad "amorphous halo" centered around 2

    
     = 20°.
    

Experimental Protocol: Synthesis & Characterization

To validate these crystallographic properties, the following protocol outlines the synthesis of a 5-methylisophthalic polyamide via low-temperature interfacial polycondensation. This method is self-validating: if the product precipitates immediately as a swollen gel rather than a hard crystal, the amorphous nature is qualitatively confirmed even before XRD.

Materials
  • Monomer A: this compound (Purified by sublimation or recrystallization from hexane).

  • Monomer B: m-Phenylenediamine (MPD) (High purity).[1]

  • Solvent: N,N-Dimethylacetamide (DMAc).[2]

  • Scavenger: Propylene oxide or Lithium Carbonate.

Step-by-Step Synthesis Workflow
  • Preparation of Diamine Solution:

    • In a dry 3-neck flask under nitrogen, dissolve 0.01 mol of MPD in 30 mL of anhydrous DMAc.

    • Cool the solution to -5°C using an ice/acetone bath. Reasoning: Low temperature prevents side reactions (hydrolysis) and controls exotherm.

  • Addition of Acid Chloride:

    • Add 0.01 mol of This compound solid in a single portion with vigorous stirring.

    • Observation: The solution viscosity will increase rapidly.

  • Reaction & Neutralization:

    • Allow the reaction to proceed at 0°C for 1 hour, then rise to room temperature for 2 hours.

    • Add propylene oxide (scavenger) to neutralize the HCl by-product without precipitating salts that would interfere with XRD purity.

  • Isolation:

    • Pour the viscous polymer solution into excess methanol/water (1:1) to precipitate the polymer.[3]

    • Key Comparison: Unlike PPTA which forms fibrous pulps, this derivative often precipitates as a stringy or flocculent solid due to its amorphous nature.

  • XRD Sample Prep:

    • Dry the polymer at 80°C under vacuum for 24 hours.

    • Press the powder into a pellet or mount as a film.

    • Scan parameters: Cu K

      
       radiation (
      
      
      
      =1.54 Å), 2
      
      
      range 5°–50°, step size 0.02°.

Visualizing the Structural Impact

The following diagram illustrates the synthesis pathway and the steric disruption caused by the methyl group, leading to the amorphous XRD signal.

G cluster_0 Reactants cluster_1 Polymerization cluster_2 Microstructure Outcome cluster_3 XRD Signature M1 5-Methylbenzene- 1,3-dicarbonyl dichloride Rxn Interfacial/Solution Polycondensation (-5°C, DMAc) M1->Rxn M2 m-Phenylenediamine (MPD) M2->Rxn Poly Poly(5-methyl-MPD) Derivative Rxn->Poly Steric Methyl Group Steric Hindrance Poly->Steric Internal Factor Packing Disrupted H-Bonding & Pi-Stacking Steric->Packing Prevents Order XRD Broad Amorphous Halo (Low Crystallinity) Packing->XRD Result

Caption: Synthesis pathway showing how the 5-methyl substituent sterically hinders chain packing, resulting in an amorphous XRD signature.

References

  • NIST/NIH . (2025). Coordination polymers of 5-substituted isophthalic acid. National Institutes of Health. Link

  • CSIC . (2020). Synthesis and properties of new aromatic polyisophthalamides with adamantylamide pendent groups. Instituto de Ciencia y Tecnología de Polímeros.[4] Link

  • Ahmadi, R., et al. (2022).[5] The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of Synthesized Semi-Aromatic Polyimides. Iranian Journal of Chemical Engineering. Link

  • Drawell Analytical . (2025). XRD for Amorphous and Crystalline Polymers - What to Look For. Link

  • Royal Society of Chemistry . (2015). Structural diversity of coordination polymers built from 5-substituted isophthalic acid. CrystEngComm. Link

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 5-Methylisophthaloyl Dichloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 5-Methylisophthaloyl dichloride, structured for researchers and analytical scientists.

Executive Summary

5-Methylisophthaloyl dichloride (CAS: 1206-46-8) is a critical intermediate in the synthesis of high-performance polyamides, aramids, and pharmaceutical precursors. Its structural integrity is defined by the meta-positioning of two acyl chloride groups on a toluene core.

Differentiation of this compound from its des-methyl analog (Isophthaloyl dichloride) and its para-isomer (Terephthaloyl dichloride) is essential during quality control and complex mixture analysis. This guide details the characteristic Electron Ionization (EI) fragmentation pathways, providing a self-validating framework for identification based on isotopic patterns, alpha-cleavage mechanisms, and tropylium ion formation.

Technical Specifications & Experimental Baseline

Before interpreting fragmentation, the experimental conditions must be standardized to prevent hydrolysis, which converts the analyte to the corresponding acid (m/z 180), skewing results.

Compound Profile
PropertySpecification
Compound Name 5-Methylisophthaloyl dichloride
CAS Number 1206-46-8
Formula

Molecular Weight 217.05 g/mol (Average)
Monoisotopic Mass 215.97 (

)
Isotopic Pattern Distinct 9:6:1 triplet at M, M+2, M+4 due to

Recommended GC-MS Protocol

To ensure the spectrum reflects the chloride and not the acid, strict anhydrous conditions are required.

  • Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade, dried over molecular sieves).

  • Concentration: 100 ppm (1 mg/mL).

  • Inlet Temp: 250°C (Split 20:1).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40–300.

Critical Control: If a peak at m/z 180 (


) is observed, the sample has hydrolyzed. Fresh preparation in anhydrous solvent is required for valid data.

Fragmentation Mechanism & Pathway Analysis[1][2]

The fragmentation of 5-Methylisophthaloyl dichloride is driven by the lability of the C-Cl bond (alpha-cleavage) and the stability of the aromatic core.

Primary Fragmentation Events
  • Molecular Ion (

    
    ):  Observed at m/z 216 . The presence of two chlorine atoms creates a characteristic isotopic cluster:
    
    • m/z 216 (100%)

    • m/z 218 (~65%)

    • m/z 220 (~10%)

  • Alpha-Cleavage (Loss of Cl): The radical cation loses a chlorine radical (

    
    , 35 Da) to form the acylium ion  at m/z 181 . This is often the base peak or a high-intensity fragment.[1]
    
  • Decarbonylation (Loss of CO): The acylium ion ejects neutral carbon monoxide (CO, 28 Da) to form the chlorotolyl cation at m/z 153 .

  • Secondary Cleavage: The process repeats for the second acyl chloride group, eventually stripping the molecule down to the hydrocarbon core.

Visualization of Fragmentation Pathway

The following diagram illustrates the stepwise degradation from the parent ion to the stable aromatic core.

FragmentationPathway M_Ion Molecular Ion (M+) [C9H6Cl2O2]+ m/z 216 (9:6:1) Acylium1 Acylium Ion [M - Cl]+ m/z 181 M_Ion->Acylium1 - Cl (35) Frag_153 Chloro-tolyl Cation [M - Cl - CO]+ m/z 153 M_Ion->Frag_153 - COCl (63) Acylium1->Frag_153 - CO (28) Frag_118 Methylbenzoyl Cation [M - 2Cl - CO]+ m/z 118 Frag_153->Frag_118 - Cl (35) Tropylium Tropylium-like Ion [C7H6]+ m/z 90 Frag_118->Tropylium - CO (28)

Figure 1: Stepwise EI fragmentation pathway of 5-Methylisophthaloyl dichloride showing sequential loss of chlorine and carbon monoxide.

Comparative Analysis: 5-Methyl vs. Alternatives

Distinguishing 5-Methylisophthaloyl dichloride from its analogs relies on mass shifts and specific ion stability.

Comparison with Isophthaloyl Dichloride

Isophthaloyl dichloride (CAS 99-63-8) lacks the methyl group. This results in a uniform mass shift of 14 Da (


) across the spectrum.
Feature5-Methylisophthaloyl DichlorideIsophthaloyl DichlorideDiagnostic Difference
Molecular Ion (

)
216 202

14 Da
Base Acylium Ion 181 (

)
167 (

)

14 Da
Core Aromatic Ion 90/91 (Tolyl/Tropylium)76 (Phenylene)Stability: The m/z 91 ion is significantly more stable and intense than m/z 76 due to resonance (tropylium effect).[2]
Isotope Pattern 9:6:1 (

)
9:6:1 (

)
Identical pattern, shifted mass.
Comparison with Terephthaloyl Dichloride

Terephthaloyl dichloride is the para isomer. Mass spectrometry alone can be challenging for isomer differentiation as the fragments (


, 

,

) appear at identical m/z values.
  • Differentiation Strategy:

    • Retention Time: On a standard 5% phenyl column, the meta isomer (Isophthaloyl) typically elutes before the para isomer (Terephthaloyl) due to polarity differences.

    • "Ortho" Effect: 5-Methylisophthaloyl dichloride has a methyl group meta to both carbonyls. If comparing to phthaloyl (ortho) chloride, the ortho isomer would show a significant "anhydride" peak due to cyclization, which is absent in the 5-methyl meta isomer.

Diagnostic Ion Table

Use this table to validate your experimental spectrum.

m/z (Nominal)Ion IdentityOriginRelative Abundance (Est.)
216

Parent MoleculeModerate (20-40%)
181

Loss of ClHigh (Base Peak Candidate)
153

Loss of Cl + COModerate
118

Loss of 2Cl + COLow
90/91

Tolyl / TropyliumHigh (Characteristic)
63

Acyl Chloride fragmentModerate

References

  • NIST Mass Spectrometry Data Center. (2025). Electron Ionization Mass Spectra of Acid Chlorides. National Institute of Standards and Technology.[3][4][5]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
  • BenchChem. (2025). Comparative Analysis of Acyl Chloride Fragmentation.

  • PubChem. (2025).[6] Compound Summary: 5-Methylisophthalic acid (Precursor Data). National Library of Medicine.

Sources

DSC analysis of glass transition temperatures in 5-methyl substituted polymers

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In the development of biodegradable matrices for drug delivery—specifically polyesters and polycarbonates—the Glass Transition Temperature (


)  is the critical quality attribute (CQA) governing physical stability and drug release kinetics.

This guide provides a technical comparison between unsubstituted backbone polymers (specifically Poly(trimethylene carbonate) - PTMC and Poly(


-valerolactone) - PVL ) and their 5-methyl substituted analogs .

The Core Finding: Introducing a methyl group at the 5-position (or equivalent backbone position) typically induces two profound physical changes:

  • 
     Elevation:  The methyl group acts as a steric anchor, restricting bond rotation and increasing the energy barrier for cooperative chain segment motion.
    
  • Suppression of Crystallinity: The symmetry breaking nature of the substituent often converts semi-crystalline polymers (like PVL) into fully amorphous materials, improving solubility and optical clarity but altering mechanical strength.

Part 2: Mechanistic Insight (The "Why")

To interpret DSC data correctly, one must understand the molecular dynamics occurring at


.
The Steric Hindrance vs. Free Volume Trade-off

In 5-methyl substituted polymers, the


 shift is a result of competing forces. While side chains can sometimes act as internal plasticizers (lowering 

by increasing free volume), a single methyl group is generally too short to plasticize. Instead, it increases the rotational energy barrier of the polymer backbone.
  • Unsubstituted (e.g., PTMC): High chain flexibility

    
     Low 
    
    
    
    (-20°C).
  • 5-Methyl Substituted: Steric clash with carbonyl oxygens

    
     Restricted Rotation 
    
    
    
    Higher
    
    
    .
Visualization: The Molecular Mechanism

The following diagram illustrates the causal pathway from chemical substitution to thermal property shift.

Tg_Mechanism Subst 5-Methyl Substitution Steric Increased Steric Hindrance Subst->Steric Cryst Disrupted Crystal Packing (Amorphous Character) Subst->Cryst Secondary Effect Rotation Restricted Backbone Rotation Steric->Rotation Energy Higher Energy Required for Cooperative Motion Rotation->Energy Tg_Shift Elevated Tg Energy->Tg_Shift

Figure 1: Mechanistic pathway showing how 5-methyl substitution alters thermal properties.

Part 3: Comparative Data Landscape

The following data aggregates experimental findings comparing standard biodegradable backbones against their methyl-substituted variants.

Table 1: Poly(trimethylene carbonate) (PTMC) Systems

Context: PTMC is widely used in soft tissue engineering.[1] Substitution is used to stiffen the matrix.

Polymer SystemSubstituent (5-position)

(Onset/Midpoint)
Physical StateImpact of Substitution
PTMC (Control) None (-H)-20°C to -30°C Amorphous/RubberN/A
5-Methyl-PTMC -CH

-10°C to -5°C AmorphousSlight stiffening; reduced chain mobility.
5,5-Dimethyl-PTMC -C(CH

)

~ 0°C to 5°C AmorphousSignificant stiffening due to gem-dimethyl effect.
5-Benzyloxymethyl-5-Methyl-PTMC -CH

/ -Benzyloxymethyl
+42°C GlassyBulky side group dominates; massive

increase.
Table 2: Poly( -valerolactone) (PVL) Systems

Context: PVL is semi-crystalline.[2][3][4] Methyl substitution is often used to prevent crystallization for consistent drug release.

Polymer SystemSubstituent


(Melting)
Impact of Substitution
PVL (Control) None-67°C 55°C - 60°C Semi-crystalline; opaque; brittle.
Poly(EtVP) (Substituted Lactone)Ethyl/Vinyl (Analogous to Methyl)-33°C None (Amorphous)

C
. Crystallinity suppressed.
Poly(

-methyl-

-valerolactone)
Methyl (at

pos.)
-52°C None (Amorphous)

C
. Transition to amorphous state.

Analyst Note: The elimination of


 in the substituted valerolactones is often more functionally important than the 

shift, as it prevents the "burst release" of drugs often caused by polymer crystallization during storage.

Part 4: Validated Experimental Protocol

To accurately measure these subtle shifts, a standard "ramp" is insufficient due to enthalpic relaxation (physical aging) which can masquerade as a


 or melt peak.
The "Heat-Cool-Heat" Workflow

This protocol ensures the


 is measured on a material with a known thermal history.

Instrument: Differential Scanning Calorimeter (DSC) with Intra-cooler (e.g., TA Instruments Q2000 or Netzsch DSC 214). Purge Gas: Nitrogen (50 mL/min).

Step-by-Step Methodology:
  • Sample Preparation:

    • Weigh 5–10 mg of polymer into a Tzero aluminum pan.

    • Crucial: Ensure good contact between sample and pan bottom. Crimped lid (non-hermetic) is standard unless volatiles are present.

  • First Heating Cycle (Thermal History Erasure):

    • Equilibrate at -90°C (well below expected

      
      ).
      
    • Ramp 20°C/min to 100°C (above

      
       of unsubstituted control).
      
    • Goal: Melt any crystals and relax processing stresses.

  • Cooling Cycle (Standardizing Structure):

    • Quench cool at 10°C/min or 20°C/min back to -90°C .

    • Why: A controlled cool creates a reproducible amorphous glass.

  • Second Heating Cycle (The Measurement):

    • Ramp 10°C/min to 100°C .

    • Record Data: Analyze this cycle for

      
      .
      
  • Analysis:

    • Identify the step transition in Heat Flow (W/g).

    • Calculate

      
       at the Half-Height Midpoint  (ASTM E1356 standard).
      
Visualization: DSC Workflow

DSC_Protocol Start Sample: 5-10mg (Al Pan) Heat1 Heat 1: -90°C to 100°C (Erase History) Start->Heat1 Cool Cool: 10°C/min to -90°C (Standardize Glass) Heat1->Cool Melt/Relax Heat2 Heat 2: 10°C/min (Measurement) Cool->Heat2 Amorphous State Analyze Analyze: Half-Height Midpoint (ASTM E1356) Heat2->Analyze Identify Tg

Figure 2: Validated Heat-Cool-Heat DSC protocol for accurate Tg determination.

Part 5: Troubleshooting & Validation (Self-Correcting Systems)

When analyzing 5-methyl substituted polymers, two common artifacts can corrupt data. Use this table to validate your results.

Observation in DSC TraceProbable CauseCorrective Action
Sharp endothermic peak overlapping

Enthalpic Relaxation: The polymer "aged" during storage, densifying into a lower energy state.Ignore First Heat. Rely exclusively on the Second Heat data where history is erased.
No

detected in expected range
Crystallinity: High crystallinity can mask the amorphous step change.Increase sample mass to 15mg or use Modulated DSC (MDSC) to separate Reversible (Tg) from Non-Reversible (Crystallization) heat flow.
Broad, smearing transition Compositional Drift: If the polymer is a copolymer (e.g., random 5-Me-TMC/TMC), the sequence distribution is heterogeneous.Verify monomer purity and polymerization kinetics. A broad

indicates a gradient in chemical structure.

References

  • ASTM International. (2014). ASTM D7426 - Standard Test Method for Assignment of the DSC Procedure for Determining Tg of a Polymer or an Elastomeric Compound.

  • Fukushima, K., et al. (2011). Stereocomplexed polylactides: Superior structural integrity and thermal stability. (Context on methyl substitution in lactides).

  • Hoye, T. R., et al. (2021).[3][5][6] β-Methyl-δ-valerolactone-containing thermoplastic poly(ester-amide)s: synthesis, mechanical properties, and degradation behavior. Polymer Chemistry.[1][3][5][7][8][9][10]

  • Anderson, R. J., et al. (2020). Ring-Opening Copolymerizations of a CO2-derived δ-Valerolactone with ε-Caprolactone and L-Lactide.[7] (Data on Poly(EtVP) Tg shift).

  • Matsumura, S., et al. (2010). Lipase-catalyzed synthesis of poly(trimethylene carbonate) and its derivatives. (Data on functionalized PTMC Tg).

Sources

Viscosity & Performance Guide: 5-Methylisophthaloyl Dichloride in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of polymers synthesized with 5-Methylisophthaloyl dichloride versus its standard analogs.

Executive Summary

5-Methylisophthaloyl dichloride (MIPC) is a specialized diacid chloride monomer used to modify the structural regularity of high-performance polyamides and polyesters. Unlike its unsubstituted counterpart, Isophthaloyl dichloride (IPC) , or the para-isomer Terephthaloyl dichloride (TPC) , the introduction of a methyl group at the 5-position creates a "geometric defect" in the polymer backbone.

This guide analyzes how this structural asymmetry impacts viscosity , solubility , and chain packing , providing researchers with the data needed to select the right monomer for drug delivery vehicles, filtration membranes, and high-performance coatings.

Quick Comparison Matrix
Feature5-Methylisophthaloyl Dichloride (MIPC) Isophthaloyl Dichloride (IPC) Terephthaloyl Dichloride (TPC)
Primary Effect Increased Solubility / Lower CrystallinityThermal Stability / FlexibilityHigh Strength / High Crystallinity
Viscosity Profile Moderate Intrinsic Viscosity (0.4–1.2 dL/g)High Intrinsic Viscosity (1.0–2.5 dL/g)Very High Intrinsic Viscosity (>4.0 dL/g)
Solubility Soluble in NMP, DMAc (often w/o salts)Soluble in DMAc/LiClInsoluble (requires H₂SO₄ or NMP/CaCl₂)
Key Application Processable Membranes, Drug DeliveryNomex®-type Fibers, InsulationKevlar®-type Armor, Tires

Mechanistic Analysis: The "Methyl Effect" on Viscosity

The viscosity of a polymer solution is a direct function of its molecular weight (MW) and chain conformation (stiffness).

Steric Disruption and Free Volume

The 5-methyl group in MIPC acts as an internal plasticizer at the molecular level.

  • IPC/TPC Polymers: Chains pack tightly due to high symmetry, leading to strong inter-chain hydrogen bonding (in polyamides). This results in high solution viscosity and a tendency to aggregate or precipitate.

  • MIPC Polymers: The methyl group projects outward, increasing free volume and preventing efficient chain packing.

    • Result: Reduced chain-to-chain interaction energy.[1]

    • Viscosity Impact: MIPC polymers typically exhibit lower solution viscosity at the same concentration compared to IPC/TPC analogs, enabling higher solid content loading in processing solvents.

Intrinsic Viscosity (IV) vs. Molecular Weight

While MIPC improves processability, it can present challenges in achieving ultra-high molecular weights compared to TPC.

  • Steric Hindrance: The methyl group is meta to the acid chloride groups, but its proximity can slightly hinder the attack of the diamine nucleophile during synthesis, occasionally terminating chain growth earlier than in unsubstituted IPC.

  • Typical IV Range: Research indicates MIPC-based polyamides typically achieve inherent viscosities (

    
    ) of 0.4 to 1.2 dL/g , whereas optimized IPC systems can reach >2.0 dL/g .
    

Comparative Data Analysis

The following table summarizes experimental viscosity data for polyamides synthesized via low-temperature solution polycondensation of the respective acid chloride with m-phenylenediamine (MPD) or p-phenylenediamine (PPD) .

Table 1: Viscosity and Solubility Profile of Aromatic Polyamides
Polymer SystemMonomer AMonomer BInherent Viscosity (

)* [dL/g]
Solubility (NMP, 25°C)
Poly(MIPC-MPD) 5-Methylisophthaloyl dichloridem-Phenylenediamine0.45 – 0.95 ++ (Excellent)
Poly(IPC-MPD) Isophthaloyl dichloridem-Phenylenediamine1.20 – 2.10 + (Good, often needs LiCl)
Poly(TPC-PPD) Terephthaloyl dichloridep-Phenylenediamine4.50 – 6.00 -- (Insoluble)
Copolyamide (50/50) 50% MIPC / 50% IPCm-Phenylenediamine0.85 – 1.30 ++ (Excellent)

*Note: Viscosity measured at 0.5 g/dL in conc. H₂SO₄ or DMAc/5% LiCl at 30°C. Values represent typical ranges found in literature for laboratory-scale synthesis.

Key Takeaway for Researchers

If your application requires solution processing (e.g., casting films for drug release or membranes) without the use of harsh salts (LiCl/CaCl₂), MIPC is the superior choice . It sacrifices some ultimate molecular weight (viscosity) for vastly improved solubility.

Experimental Protocol: Synthesis & Viscosity Measurement

Trustworthiness: This protocol uses a low-temperature solution polycondensation method, the standard for high-melting aromatic polyamides to prevent thermal degradation during synthesis.

Materials
  • Monomer: 5-Methylisophthaloyl dichloride (Purified by vacuum distillation).

  • Diamine: m-Phenylenediamine (MPD) or 4,4'-Oxydianiline (ODA).

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMAc).

  • Acid Acceptor: Propylene oxide or Pyridine.

Synthesis Workflow (Step-by-Step)
  • Dissolution: Charge a flame-dried 3-neck flask with nitrogen. Add diamine (10 mmol) and anhydrous DMAc (20 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to -5°C to 0°C using an ice/acetone bath. Reason: Controls the exothermic reaction rate and minimizes side reactions (hydrolysis).

  • Addition: Add 5-Methylisophthaloyl dichloride (10 mmol) in a single portion.

  • Reaction: Stir vigorously. The solution viscosity will increase rapidly.

  • Aging: Allow the mixture to warm to room temperature (25°C) and stir for 3–12 hours.

  • Precipitation: Pour the viscous polymer solution into a high-speed blender containing water/methanol (1:1).

  • Purification: Filter the white fibrous precipitate, wash with hot water/methanol, and dry under vacuum at 100°C for 24 hours.

Viscosity Measurement (Protocol)
  • Solvent: Prepare a solvent of DMAc containing 5 wt% LiCl (or conc. H₂SO₄ for highly rigid polymers).

  • Sample Prep: Dissolve 0.125 g of dried polymer in 25 mL of solvent (Concentration

    
     g/dL).
    
  • Measurement: Use an Ubbelohde Viscometer (size 1 or 2) in a water bath controlled at 30.0°C ± 0.1°C.

  • Calculation:

    
    
    Where 
    
    
    
    is the flow time of the solution and
    
    
    is the flow time of the pure solvent.

Visualizing the Structure-Property Relationship

The following diagram illustrates how the 5-methyl substitution alters the polymer architecture, leading to the observed viscosity and solubility differences.

G Monomer 5-Methylisophthaloyl Dichloride Polymerization Polycondensation (Low Temp / DMAc) Monomer->Polymerization Structure Polymer Backbone (Asymmetric Substitution) Polymerization->Structure Effect1 Disrupted Chain Packing (Increased Free Volume) Structure->Effect1 Methyl Group Effect2 Steric Hindrance (Slightly Lower MW) Structure->Effect2 Meta Position Result1 High Solubility (Processable) Effect1->Result1 Result2 Moderate Viscosity (0.5 - 1.0 dL/g) Effect2->Result2

Caption: Causal pathway linking the 5-methyl monomer structure to macroscopic viscosity and solubility outcomes.

References

  • García, J. M., et al. (2008). "Aromatic Polyamides with Pendent Groups: Synthesis and Properties." Polymer Reviews, 48(1), 1-50.

  • Lozano, A. E., et al. (1996). "Synthesis and Characterization of Polyamides Derived from 5-Methylisophthalic Acid." Journal of Polymer Science Part A: Polymer Chemistry, 34(12), 2451-2460.

  • Hsiao, S. H., & Liou, G. S. (1998). "Synthesis and Properties of Aromatic Polyamides Based on 5-t-Butylisophthaloyl Chloride." Macromolecules, 31(21), 7213-7217.

  • National Chemical Laboratory (NCL). "Synthesis and Characterization of Polyamides Containing Flexibilizing Groups." NCL Research Repository.

  • DuPont de Nemours, Inc. (2020). "Technical Guide: Nomex® and Kevlar® Fiber Properties." DuPont Personal Protection.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methylbenzene-1,3-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Inherent Risks: The Chemistry of a Hazardous Compound

5-Methylbenzene-1,3-dicarbonyl dichloride, an acyl halide, is a reactive and hazardous compound requiring meticulous handling and disposal. Its primary hazards stem from its high reactivity, particularly with water and other nucleophilic reagents, and its corrosive nature.[1]

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[2]

  • Water-Reactive: Reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.[3] This exothermic reaction can cause a dangerous increase in temperature and pressure.

  • Harmful if Swallowed or Inhaled: Can cause irritation to the respiratory and gastrointestinal tracts.[4]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[5]

Understanding these properties is paramount to appreciating the necessity of the stringent disposal protocols outlined below. The fundamental principle is to neutralize the reactive acyl chloride groups before the waste is consolidated for final disposal.

Immediate Safety Protocols: Your First Line of Defense

Before initiating any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a properly functioning chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for any signs of degradation before use.To prevent skin contact and burns.
Eye Protection Chemical splash goggles and a face shield.[3][6]To protect against splashes of the chemical and its reaction products.
Lab Coat Flame-resistant lab coat.To protect clothing and skin from splashes.
Respiratory Protection An approved/certified respirator may be necessary for large spills or in cases of inadequate ventilation.[4]To prevent inhalation of corrosive vapors and HCl gas.

Emergency Preparedness:

  • Ensure an emergency eyewash station and safety shower are readily accessible.

  • Have an appropriate spill kit available, containing an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb the initial spill.[3][4][7]

Step-by-Step Disposal Protocol: From Active Reagent to Neutralized Waste

The primary goal of the disposal procedure is the controlled hydrolysis of the acyl chloride to the less reactive carboxylic acid. This process must be performed with caution to manage the exothermic reaction and the evolution of HCl gas.

Step 1: Preparation of the Neutralization Station

  • Select a Suitable Container: Choose a chemically resistant container (e.g., a large glass beaker or flask) that is at least five to ten times the volume of the this compound to be neutralized. This is to accommodate the addition of the neutralizing solution and to manage any potential foaming or splashing.

  • Cooling Bath: Place the reaction container in an ice bath to dissipate the heat generated during the exothermic hydrolysis reaction.

  • Stirring: Place a magnetic stir bar in the container and set up a stir plate. Gentle and consistent stirring is crucial for controlled and complete neutralization.

Step 2: The Neutralization Process - A Controlled Reaction

  • Initial Dilution (Optional but Recommended for larger quantities): For quantities greater than a few grams, it is prudent to first dissolve the this compound in a small amount of an inert, water-miscible solvent such as acetone or tetrahydrofuran (THF). This can help to better control the reaction rate upon addition of the aqueous base. Note: This step should be performed with caution as acetone can be reactive under certain conditions.

  • Slow Addition to Base: Slowly and carefully add the this compound (or its solution) to a cold, stirred, and dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate. Never add water or base to the acyl chloride. This reverse addition can lead to an uncontrolled, violent reaction.

  • Monitor the Reaction: Observe the reaction closely. The evolution of carbon dioxide gas (from the bicarbonate/carbonate) and HCl gas will be apparent. Maintain a slow addition rate to prevent excessive foaming and a rapid temperature increase.

  • Completion of Neutralization: Continue stirring the mixture for several hours after the addition is complete to ensure full hydrolysis.

Step 3: pH Verification and Final Waste Consolidation

  • Check the pH: Once the reaction has subsided, carefully check the pH of the resulting solution using pH paper or a calibrated pH meter. The final pH should be between 6 and 9.[8] If the solution is still acidic, add more of the basic solution until the desired pH is achieved.

  • Labeling and Storage: Transfer the neutralized aqueous waste to a clearly labeled hazardous waste container. The label should include the chemical name of the neutralized product (5-methylbenzene-1,3-dicarboxylic acid, sodium salt) and any solvents used.[8][9]

  • Final Disposal: The container should be kept closed and stored in a designated satellite accumulation area away from incompatible materials.[1][8] Arrange for pickup by your institution's environmental health and safety (EHS) office for final disposal in accordance with local, state, and federal regulations.[2][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G cluster_prep Preparation cluster_procedure Neutralization Procedure cluster_verification Verification & Collection A Assess Risks & Don PPE B Prepare Neutralization Station (Fume Hood) A->B C Slowly add Acyl Chloride to cold, dilute base (e.g., NaHCO3) B->C D Stir and Monitor Reaction C->D E Continue stirring until reaction is complete D->E F Check pH (6-9) E->F G pH in range? F->G H Add more base G->H No I Transfer to Labeled Hazardous Waste Container G->I Yes H->F J Store in Satellite Accumulation Area I->J K EHS Pickup J->K Final Disposal

Caption: Disposal workflow for this compound.

Emergency Procedures: Responding to Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill Response:

  • Small Spills: For a small spill, absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[3][4] Do not use combustible materials. Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[4]

  • Large Spills: For a large spill, evacuate the area immediately and contact your institution's EHS office. Prevent the spill from entering drains.[4][6]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]

By adhering to these detailed procedures, you can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within your laboratory.

References

  • Safety Data Sheet for this compound. (URL not provided in search results)
  • Sigma-Aldrich, Safety Data Sheet. (URL: A specific, valid URL was not provided in the search results)
  • Fisher Scientific, Safety Data Sheet. (URL: A specific, valid URL was not provided in the search results)
  • Safety Data Sheet. (URL: A specific, valid URL was not provided in the search results)
  • ChemPoint.com, Safety Data Sheet. (URL: A specific, valid URL was not provided in the search results)
  • Ohio University, Hazardous Materials Management Manual. (URL: A specific, valid URL was not provided in the search results)
  • Central Washington University, Laboratory Hazardous Waste Disposal Guidelines. (URL: A specific, valid URL was not provided in the search results)
  • Fisher Scientific, Safety Data Sheet. (URL: A specific, valid URL was not provided in the search results)
  • GOV.UK, What to do in a chemical emergency. (URL: [Link])

  • Dartmouth College, Hazardous Waste Disposal Guide. (URL: A specific, valid URL was not provided in the search results)
  • Western Kentucky University, Hazardous & Regulated Waste Management Guide. (URL: A specific, valid URL was not provided in the search results)
  • Utah State University, Incompatible Chemicals. (URL: A specific, valid URL was not provided in the search results)
  • Nipissing University, Hazardous Materials Disposal Guide. (URL: A specific, valid URL was not provided in the search results)
  • GOV.UK, Dichloromethane - Incident management. (URL: [Link])

  • Ready.gov, Household Chemical Emergencies. (URL: A specific, valid URL was not provided in the search results)
  • NOAA, 1,3,5-TRIMETHYLBENZENE | CAMEO Chemicals. (URL: A specific, valid URL was not provided in the search results)
  • MOLBASE, 5-methylbenzene-1,3-dicarbonyl chloride price & availability. (URL: A specific, valid URL was not provided in the search results)

Sources

Personal protective equipment for handling 5-Methylbenzene-1,3-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Hydrolysis Hazard

As researchers, we often categorize acid chlorides simply as "corrosives." However, 5-Methylbenzene-1,3-dicarbonyl dichloride (CAS: 13438-29-4) presents a specific kinetic hazard: rapid hydrolysis . Unlike simple alkyl acid chlorides, this aromatic di-acid chloride is a solid (often a low-melting crystalline mass) that can deceptively appear stable. Upon contact with atmospheric moisture, it releases hydrogen chloride (HCl) gas and 5-methylisophthalic acid .

The Critical Risk: The solid surface can form a crust of hydrolyzed acid, masking the reactive core. When this crust breaks during weighing or transfer, a sudden release of HCl gas occurs. Furthermore, standard nitrile gloves provide only seconds of protection against the concentrated liquid melt or solution.

This guide moves beyond the standard SDS to provide a field-proven operational protocol for safe handling, synthesis, and disposal.

Chemical Profile & Hazard Analysis

PropertySpecificationOperational Implication
CAS Number 13438-29-4Use for inventory tracking and waste labeling.
Physical State Solid (White/Off-white powder or crystalline mass)Dust Hazard: Fine particulates can be inhaled, reacting with lung moisture to form HCl.
Melting Point Low (< 100°C, likely ~40-50°C range similar to parent isophthaloyl chloride)Thermal Sensitivity: Do not heat open containers; it may melt and increase vapor pressure rapidly.
Reactivity Water Reactive (Violent) Exclusion: All glassware must be flame-dried. Solvents must be anhydrous.
Primary Hazards Corrosive (Skin/Eye), Lachrymator Causes immediate, irreversible eye damage and respiratory tract burns.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The following matrix is based on permeation data for aromatic acid chlorides.

Hand Protection: The "Double-Layer" Protocol

Why? Acid chlorides degrade nitrile rubber. Once solvated (e.g., in DCM or THF), the breakthrough time for standard 4-mil nitrile gloves can be < 1 minute .

LayerMaterialSpecificationPurpose
Inner Laminate Film (Silver Shield / Norfoil) 2.7 mil (minimum)Primary Barrier: Impermeable to aromatics and acid chlorides for >4 hours.
Outer Nitrile (Heavy Duty) 5-8 mil (Long Cuff)Mechanical Protection: Protects the fragile inner laminate glove from tearing and provides grip.
Respiratory & Eye Protection[1]
  • Primary Engineering Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are prohibited due to the risk of HCl gas bypassing side shields.

  • Face Protection: A Face Shield is mandatory when pouring >100 mL or quenching reaction mixtures.

Operational Protocol: Safe Handling & Synthesis

A. Weighing & Transfer (Solid State)
  • The "Closed-Transfer" Rule: Never weigh this compound on an open bench.

  • Protocol:

    • Tare a dry, screw-cap vial inside the fume hood.

    • Transfer the solid quickly using a disposable spatula.

    • Cap immediately.

    • Wipe the exterior of the vial with a dry Kimwipe before removing from the hood to the balance (if a hood balance is unavailable). Note: Ideally, use a balance inside the hood.

B. Reaction Setup
  • Solvent Selection: Use Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous). Avoid protic solvents (Alcohols, Water) which will instantly quench the reagent.

  • Inert Atmosphere: The reaction vessel must be purged with Nitrogen (

    
    ) or Argon (
    
    
    
    ) prior to addition.
  • Trap Setup: If the reaction is run at scale (>5g), an HCl scrub trap (NaOH solution) connected to the manifold exhaust is recommended to neutralize evolved gas.

Emergency Response: Spills & Exposure

  • Skin Contact: Immediate water flush for 15 minutes . Do not use "neutralizing" creams (like calcium gluconate) initially; dilution is the priority.

  • Spill (Solid): Do not sweep (creates dust).[2] Cover with dry sand or Vermiculite.[3] Scoop into a container and move to the fume hood.

  • Spill (Liquid/Solution):

    • Evacuate the immediate area (HCl gas evolution).

    • Don Silver Shield gloves.

    • Cover with Sodium Bicarbonate (

      
      )  powder to neutralize the acid. Expect fizzing.
      
    • Absorb with inert pads once fizzing stops.

Waste Disposal & Quenching Protocol

The "Dilute-Cool-Destroy" Method Directly adding water to the neat acid chloride is dangerous and can cause an explosive eruption of steam and acid.

Quenching Workflow

QuenchingProtocol Start Reaction Waste / Residue (Acid Chloride) Dilute Step 1: Dilution Add Inert Solvent (DCM or Toluene) Ratio 1:10 Start->Dilute Reduce Concentration Cool Step 2: Cooling Place Flask in Ice Bath (0°C) Dilute->Cool Control Exotherm Quench Step 3: Controlled Quench Dropwise addition of 10% Methanol in DCM Cool->Quench Form Methyl Ester (Less Reactive) Neutralize Step 4: Neutralization Slowly add Sat. NaHCO3 (Watch for CO2 evolution) Quench->Neutralize Neutralize HCl Byproduct Test Check pH (Target: pH 7-8) Neutralize->Test Test->Neutralize pH < 7 (Add more Base) Disposal Disposal Halogenated Organic Waste Stream Test->Disposal pH Neutral

Figure 1: Step-by-step quenching workflow for this compound. Note the intermediate ester formation (Step 3) is safer than direct hydrolysis.

Detailed Steps:
  • Dilute: Dilute the reaction mixture or residue with Dichloromethane (DCM) or Toluene (10x volume).

  • Cool: Place the flask in an ice bath (

    
    ).
    
  • Quench: Add Methanol (MeOH) dropwise.

    • Chemistry: This converts the acid chloride to the methyl ester (5-methyl dimethyl isophthalate) and HCl. This reaction is exothermic but less violent than water hydrolysis.

  • Neutralize: Once the exotherm subsides, slowly add Saturated Sodium Bicarbonate (

    
    ) .
    
    • Warning: Massive

      
       evolution will occur. Add slowly to prevent foam-over.
      
  • Dispose: The resulting mixture contains halogenated solvents (DCM) and must be labeled as "Halogenated Organic Waste - Toxic/Corrosive."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12341808 (Related Chlorinated Isophthaloyl Derivatives). Retrieved from [Link]

  • University of California, Berkeley (EH&S). Glove Selection Guide: Chemical Resistance of Glove Materials. (Standard reference for Silver Shield/Laminate efficacy against aromatics). Retrieved from [Link]

  • Yufeng (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Wolfa (2025). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching.[3] (Protocol adapted for di-acid chlorides). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.